molecular formula C8H6N2O B2359693 1,6-Naphthyridin-4-OL CAS No. 72754-01-9

1,6-Naphthyridin-4-OL

Cat. No.: B2359693
CAS No.: 72754-01-9
M. Wt: 146.149
InChI Key: WFLDCLHOLPDVCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Naphthyridin-4-OL is a useful research compound. Its molecular formula is C8H6N2O and its molecular weight is 146.149. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-1,6-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-8-2-4-10-7-1-3-9-5-6(7)8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLDCLHOLPDVCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72754-01-9
Record name 1,4-dihydro-1,6-naphthyridin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Senior Application Scientist's Guide to 1,6-Naphthyridin-4-ol: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,6-naphthyridine framework represents a quintessential "privileged structure" in medicinal chemistry, a core scaffold that appears in a multitude of biologically active compounds.[1][2] This guide provides an in-depth examination of a fundamental member of this family: 1,6-Naphthyridin-4-ol. We will dissect its chemical identity, explore a robust synthetic pathway with detailed experimental protocol, and survey its significance as a foundational building block for developing next-generation therapeutics, particularly in the realm of kinase inhibition. This document is intended for researchers and professionals in drug discovery, offering both foundational knowledge and actionable insights into the utility of this versatile heterocycle.

Chemical Identity and Structure

This compound is a bicyclic heterocyclic aromatic compound. A critical aspect of its structure is the existence of keto-enol tautomerism, a common phenomenon in hydroxylated nitrogen-containing heterocycles. The compound exists in equilibrium between its '-ol' (enol) form and its '-one' (keto) form. The keto tautomer, 1H-1,6-Naphthyridin-4-one , is often the more stable and predominant form in solid and solution phases.

  • Chemical Structure (Tautomeric Forms):

    • This compound (Enol Form)

    • 1H-1,6-Naphthyridin-4-one (Keto Form)

  • IUPAC Name:

    • Enol Form: this compound

    • Keto Form: 1H-1,6-Naphthyridin-4-one

  • CAS Number: 5268-38-2[3]

The ability of the N1 nitrogen to act as a hydrogen bond donor and the C4 oxygen to act as a hydrogen bond acceptor in the keto form is crucial for its interaction with biological targets.

Physicochemical Properties

A summary of the key computed and experimental properties for this compound is presented below. This data is essential for predicting its behavior in various experimental and physiological environments.

PropertyValueSource
Molecular Formula C₈H₆N₂OPubChem
Molecular Weight 146.15 g/mol PubChem
Appearance White to off-white solid[4]
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 3PubChem
Rotatable Bond Count 0PubChem
LogP (Predicted) ~0.8-1.1PubChem

Synthesis Methodology: A Guided Protocol

The construction of the 1,6-naphthyridine core can be achieved through various strategies, often involving the cyclization of a substituted pyridine precursor.[1][4] One of the most reliable and illustrative methods is the Gould-Jacobs reaction, which involves the condensation of an aminopyridine with a malonic acid derivative, followed by thermal cyclization and subsequent saponification/decarboxylation.

Experimental Protocol: Synthesis via Gould-Jacobs Reaction

This protocol outlines the synthesis starting from 4-aminonicotinic acid.

Step 1: Condensation with Diethyl Ethoxymethylenemalonate (DEEM)

  • Rationale: This step forms the key C-N bond and introduces the carbon framework necessary for building the second ring. 4-aminonicotinic acid is the pyridine precursor, providing the nitrogen at position 6.

  • Procedure:

    • In a 250 mL round-bottom flask, suspend 4-aminonicotinic acid (10 mmol) in 100 mL of absolute ethanol.

    • Add diethyl ethoxymethylenemalonate (DEEM) (11 mmol, 1.1 equivalents).

    • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature. The intermediate product often precipitates.

    • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Thermal Cyclization

  • Rationale: High temperature promotes an intramolecular cyclization reaction. The electron-rich aromatic ring attacks one of the ester groups, leading to the formation of the second six-membered ring and elimination of ethanol.

  • Procedure:

    • Place the dried intermediate from Step 1 into a high-boiling point solvent such as Dowtherm A or diphenyl ether in a flask equipped for high-temperature reactions.

    • Heat the mixture to 240-250 °C for 30-60 minutes.

    • Cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the cyclized product.

    • Filter the solid, wash thoroughly with hexane, and dry. This yields the ethyl ester of the target scaffold.

Step 3: Saponification and Decarboxylation

  • Rationale: The final step removes the ester and carboxylic acid groups to yield the desired this compound. Saponification with a strong base hydrolyzes the esters, and subsequent acidification followed by heating removes the carboxylic acid group at the 3-position.

  • Procedure:

    • Suspend the cyclized ester from Step 2 in a 10% aqueous sodium hydroxide solution.

    • Heat the mixture to reflux for 1-2 hours until the solid fully dissolves, indicating complete saponification.

    • Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) to pH 1-2. A precipitate will form.

    • Heat the acidified mixture gently to reflux for 1 hour to facilitate decarboxylation.

    • Cool the mixture, collect the solid product by filtration, wash with cold water, and dry to yield this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation A 4-Aminonicotinic Acid + DEEM B Reflux in Ethanol A->B Formation of Adduct C Adduct Intermediate B->C D Heat in Dowtherm A (250 °C) C->D Intramolecular Cyclization E Cyclized Naphthyridinone Ester D->E Intramolecular Cyclization F Cyclized Ester E->F G 1. NaOH, Reflux 2. HCl, Heat F->G Removal of Protecting Groups H Final Product: This compound G->H Removal of Protecting Groups

Caption: A three-stage workflow for the synthesis of this compound.

Applications in Drug Discovery and Research

The true value of this compound lies in its role as a versatile scaffold. Its rigid, planar structure and strategically placed nitrogen atoms provide multiple vectors for chemical modification, allowing for the fine-tuning of pharmacological properties. The 1,6-naphthyridine core is prevalent in compounds targeting a wide array of diseases.[5][6]

Key Therapeutic Areas:
  • Oncology (Kinase Inhibition): This is the most prominent area of application. By substituting various positions on the ring system, researchers have developed potent and selective inhibitors for several cancer-relevant kinases.

    • FGFR4 Inhibitors: Derivatives of 1,6-naphthyridin-2-one have been synthesized as highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in certain types of colorectal and hepatocellular carcinomas.[7][8]

    • RET Kinase Inhibitors: The scaffold has been used to design inhibitors that overcome clinical resistance to existing drugs like selpercatinib, particularly against solvent-front mutations in the RET kinase.[9]

    • c-Met Inhibitors: Fused imidazo[4,5-h][10][11]naphthyridin-2(3H)-one derivatives have been identified as a novel class of c-Met kinase inhibitors.[2]

  • Infectious Diseases: The broader naphthyridine class, especially the 1,8-isomer, gave rise to nalidixic acid, a foundational antibiotic. This antibacterial heritage inspires ongoing research into 1,6-naphthyridine derivatives for antimalarial and other antimicrobial activities.[12][13]

  • Neuroscience: Benzo[10][11]naphthyridines have shown activity as inhibitors of Monoamine Oxidase B (MAO-B), suggesting potential applications in neurodegenerative diseases.[6][12]

Scaffold Diversification for Target Selectivity

The diagram below illustrates how the 1,6-naphthyridine core can be decorated with different functional groups (R¹, R², R³) at various positions to achieve specific biological activities. This process of structure-activity relationship (SAR) optimization is central to modern drug discovery.

Scaffold_Concept cluster_core 1,6-Naphthyridine Core cluster_mods Chemical Modifications (SAR) cluster_targets Biological Outcomes Core Core Scaffold R1 R¹ Substitution (e.g., at C2, C4) Core->R1 R2 R² Substitution (e.g., at C5, C7) Core->R2 R3 R³ Substitution (e.g., at N1) Core->R3 Kinase Kinase Inhibition (FGFR4, RET) R1->Kinase Selectivity Antimicrobial Antimicrobial Activity R2->Antimicrobial Potency CNS CNS Activity (MAO-B) R3->CNS Solubility/ Permeability

Caption: The 1,6-naphthyridine core as a versatile scaffold for drug design.

Conclusion

This compound is more than a simple heterocyclic compound; it is a gateway to a rich chemical space with immense therapeutic potential. Its robust and scalable synthesis, coupled with the proven success of its derivatives in modulating key biological targets, ensures its continued relevance in drug discovery. For researchers aiming to develop novel inhibitors or probe complex biological systems, the 1,6-naphthyridine scaffold offers a validated and highly adaptable starting point for innovation.

References

Introduction: The Significance of the 1,6-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1,6-Naphthyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

The naphthyridine bicyclic system, comprising two fused pyridine rings, represents a class of "privileged structures" in medicinal chemistry.[1] These scaffolds are prevalent in natural products and have been instrumental in the development of a wide array of therapeutic agents.[2] Among the six possible isomers of naphthyridine, the 1,6-naphthyridine core is a key pharmacophore found in molecules with diverse biological activities, including roles as kinase inhibitors for cancer therapy and as potential antimalarial agents.[3][4][5][6] This guide focuses on a specific, functionally critical derivative: this compound. Understanding its fundamental physical and chemical properties is paramount for its effective utilization in synthesis, functionalization, and the rational design of novel therapeutics.

Physicochemical Profile of this compound

The inherent properties of this compound dictate its behavior in both chemical reactions and biological systems. While data for the parent 1,6-Naphthyridine provides a baseline, the introduction of the hydroxyl group at the 4-position fundamentally alters the molecule's characteristics, most notably by introducing tautomerism.

Core Properties

A summary of the key physicochemical data is presented below. It is important to note that experimental values for the unsubstituted this compound are not widely published; therefore, some data is inferred from closely related analogs and the parent 1,6-naphthyridine structure.

PropertyValueSource
Molecular Formula C₈H₆N₂OInferred
Molecular Weight 146.15 g/mol [7]
Appearance Likely a brown or off-white solid[8]
Melting Point >300 °C (for the related 4-Hydroxy-1,6-naphthyridine-3-carboxylic acid)Inferred
Solubility Limited solubility in water; soluble in organic solvents like DMSO[2]
CAS Number 5268-38-2[9]
Keto-Enol Tautomerism: A Defining Feature

A critical aspect of this compound's chemistry is its existence as a tautomeric mixture of the enol form (this compound) and the keto form (1,6-Naphthyridin-4(1H)-one). In heterocyclic systems like hydroxypyridines, the equilibrium often strongly favors the keto (pyridone) tautomer due to the stability gained from the amide-like functionality and favorable intermolecular hydrogen bonding in the solid state.[10] This equilibrium is crucial as the two forms exhibit different chemical reactivity and hydrogen bonding patterns, which directly impacts their biological interactions.

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound and its derivatives.

  • ¹³C NMR: The ¹³C NMR spectrum provides detailed information about the carbon framework. For the parent 1,6-naphthyridine, characteristic shifts are observed that distinguish the different carbon atoms in the bicyclic system.[11][12] In the case of the 4-ol/-one derivative, the chemical shift of the C4 carbon would be highly indicative of the predominant tautomeric form (significantly downfield in the keto form).

  • ¹H NMR: The proton NMR spectrum reveals the number and environment of protons. For 1,6-naphthyridine derivatives, distinct signals are expected in the aromatic region, with coupling constants providing information about the substitution pattern.[13] The presence of a broad signal for the N-H proton would support the existence of the keto tautomer.

  • Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the tautomeric form. The keto form (1,6-naphthyridin-4(1H)-one) would exhibit a strong carbonyl (C=O) stretching absorption, typically in the range of 1650-1700 cm⁻¹. The enol form would be characterized by a broad O-H stretching band.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak for C₈H₆N₂O would be observed at an m/z of approximately 146.15.[7]

Chemical Reactivity and Synthetic Strategies

The reactivity of this compound is governed by the interplay between the electron-withdrawing pyridine nitrogens and the electron-donating hydroxyl/amido group.

  • Electrophilic Substitution: The pyridine rings are generally electron-deficient and thus resistant to electrophilic aromatic substitution compared to benzene. However, the hydroxyl/oxo group at the C4 position can activate the ring towards electrophiles.

  • Nucleophilic Substitution: The 1,6-naphthyridine ring is susceptible to nucleophilic attack, particularly at positions ortho and para to the ring nitrogens. This reactivity is a cornerstone for the synthesis of functionalized derivatives.[14]

  • N-Alkylation/Acylation: The nitrogen of the pyridone tautomer can be readily alkylated or acylated, providing a common route for derivatization in drug discovery programs.[14]

Synthetic Approaches

The construction of the 1,6-naphthyridine-4-one scaffold often involves the cyclization of appropriately substituted pyridine precursors. A common strategy is the acid-mediated intramolecular Friedel–Crafts-type reaction. For instance, derivatives can be synthesized via the cyclization of 4-(arylamino)nicotinonitriles, where a cyano group acts as a one-carbon synthon.[2][3]

synthesis_workflow start 4-(Arylamino)nicotinonitrile (Precursor) process Intramolecular Friedel-Crafts Cycloaromatisation start->process reagent Acid Catalyst (e.g., CF3SO3H or H2SO4) reagent->process product Fused Polycyclic 1,6-Naphthyridin-4-amine process->product

Caption: General workflow for synthesizing fused 1,6-naphthyridines.

Experimental Protocol: Synthesis of Fused 1,6-Naphthyridin-4-amines

The following protocol is a representative example of a modern synthetic method for creating derivatives based on the 1,6-naphthyridine core, adapted from established literature.[3] This method highlights the acid-catalyzed cyclization strategy.

Objective: To synthesize fused polycyclic 1,6-naphthyridin-4-amine derivatives.

Materials:

  • 4-(Arylamino)nicotinonitrile precursor

  • Trifluoromethanesulfonic acid (CF₃SO₃H) or Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM) as solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a solution of the 4-(arylamino)nicotinonitrile precursor (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask, add the acid catalyst (e.g., CF₃SO₃H, 1.0 mL) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 0.5 to 4 hours).[15]

  • Workup: Once the reaction is complete, carefully pour the mixture into a beaker containing ice and a saturated solution of sodium bicarbonate to neutralize the acid.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the desired fused 1,6-naphthyridin-4-amine derivative.

  • Characterization: Confirm the structure and purity of the final product using NMR, Mass Spectrometry, and IR spectroscopy.

Applications and Relevance in Drug Discovery

The 1,6-naphthyridine scaffold, particularly with a 4-one/ol substitution, is a highly sought-after motif in modern drug discovery. Its rigid, planar structure and ability to form specific hydrogen bonds make it an excellent platform for designing enzyme inhibitors.

  • Kinase Inhibition: Derivatives of 1,6-naphthyridin-2-one have been developed as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in colorectal cancer.[4] Other derivatives have shown activity against RET kinase, including mutations that confer resistance to existing therapies.[5]

  • Optical Properties: Fused polycyclic 1,6-naphthyridines can exhibit interesting photophysical properties, with some derivatives showing fluorescence.[2][15] This opens up potential applications as biological probes or in materials science.[2]

  • Antimicrobial and Antioxidant Activity: Various functionalized 1,6-naphthyridines have been synthesized and screened for antibacterial, antifungal, and antioxidant properties, demonstrating the broad biological potential of this scaffold.[16][17]

Safety and Handling

As with any chemical compound, proper safety precautions are essential when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[8][18]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid dust formation.[18] Keep away from sources of ignition.[19]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18] The material may be hygroscopic.[8]

  • Incompatibilities: Avoid strong oxidizing agents.[8]

  • First Aid: In case of skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if you feel unwell.[19]

References

An In-depth Technical Guide to 1,6-Naphthyridin-4-ol: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of 1,6-Naphthyridin-4-ol, a pivotal heterocyclic scaffold for researchers, medicinal chemists, and professionals in drug development. This document delves into its fundamental chemical properties, synthesis, and its significant role as a foundational intermediate in the creation of targeted therapeutics.

Executive Summary

This compound, a member of the diazanaphthalene class of bicyclic heteroaromatic compounds, has emerged as a "privileged scaffold" in medicinal chemistry. While its intrinsic biological activity is not extensively documented, its true value lies in its utility as a versatile chemical intermediate. The strategic placement of its nitrogen atoms and the reactive hydroxyl group provide a framework for the synthesis of a diverse array of potent and selective modulators of critical biological targets. This guide will explore the essential technical details of this compound, from its basic molecular characteristics to its application in the development of kinase inhibitors for oncology.

Core Molecular Attributes of this compound

The foundational properties of this compound are crucial for its application in synthetic chemistry. These attributes are summarized in the table below.

PropertyValueSource
CAS Number 5268-38-2ChemicalBook[1]
Molecular Formula C₈H₆N₂OPubChem[2]
Molecular Weight 146.15 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
Alternate Name 1,6-Naphthyridin-4-onePubChem[2]
Appearance White to pale yellow or light brown solid or liquidAmerican Chemical Society[3]

Synthesis of the 1,6-Naphthyridine Scaffold: Principles and Practice

The construction of the 1,6-naphthyridine core can be achieved through several synthetic strategies. A common and effective approach involves the cyclization of appropriately substituted pyridine precursors.

Conceptual Synthesis Workflow

The synthesis of the 1,6-naphthyridine ring system often relies on building one of the pyridine rings onto an existing, functionalized pyridine. This typically involves a condensation reaction followed by cyclization. The choice of starting materials and reaction conditions is critical to achieving good yields and purity.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_intermediate Intermediate cluster_product Final Product start1 Functionalized Pyridine (e.g., 4-aminonicotinic acid) reaction Condensation & Cyclization start1->reaction start2 Dicarbonyl Compound (e.g., diethyl malonate) start2->reaction intermediate Substituted Pyridone Intermediate reaction->intermediate Ring Formation product This compound Scaffold intermediate->product Tautomerization/Finalization

Caption: Generalized workflow for the synthesis of the 1,6-naphthyridine scaffold.

Exemplary Synthetic Protocol: Synthesis of a 4-Hydroxy Substituted 1,6-Naphthyridin-2(1H)-one

Step 1: Condensation

  • 4-aminonicotinic acid is reacted with diethyl malonate in the presence of a base (e.g., sodium ethoxide in ethanol).

  • Causality: The basic conditions facilitate the nucleophilic attack of the amine on one of the carbonyl groups of diethyl malonate, leading to the formation of an amide bond and an intermediate enamine.

Step 2: Intramolecular Cyclization (Dieckmann-type condensation)

  • The intermediate undergoes an intramolecular cyclization, where the carbanion generated from the active methylene group of the malonate moiety attacks the ester carbonyl of the nicotinic acid derivative.

  • Causality: This ring-closing reaction is thermodynamically driven by the formation of a stable six-membered ring.

Step 3: Aromatization/Tautomerization

  • Subsequent elimination of the ethoxy group and tautomerization leads to the formation of the final 4-hydroxy substituted 1,6-naphthyridin-2(1H)-one.

  • Causality: The final product is stabilized by the aromaticity of the heterocyclic system.

The Role of this compound in Drug Discovery

The 1,6-naphthyridine scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. Its derivatives have been shown to exhibit a wide range of biological activities, including potent inhibition of various protein kinases.

A Scaffold for Potent Kinase Inhibitors

The rigid, planar structure of the 1,6-naphthyridine core serves as an excellent anchor for positioning functional groups that can interact with the ATP-binding pocket of kinases. This has led to the development of inhibitors for several important cancer targets.

  • Fibroblast Growth Factor Receptor 4 (FGFR4): Derivatives of 1,6-naphthyridin-2(1H)-one have been designed as potent and highly selective inhibitors of FGFR4, a key driver in hepatocellular carcinoma.[4]

  • Rearranged during Transfection (RET) Kinase: 7-substituted 1,6-naphthyridine derivatives have been developed as potent inhibitors of RET and its solvent-front mutants, which are responsible for acquired resistance to second-generation RET inhibitors in various cancers.

  • Cyclin-Dependent Kinase 8/19 (CDK8/19): 2,8-disubstituted-1,6-naphthyridines have been identified as potent dual inhibitors of CDK8 and CDK19, which are involved in the WNT signaling pathway and have emerged as promising targets in oncology.[5]

Modulation of the FGFR4 Signaling Pathway in Hepatocellular Carcinoma

The FGF19-FGFR4 signaling axis is a critical pathway in the development and progression of hepatocellular carcinoma (HCC). Overexpression of FGF19 leads to the activation of FGFR4, which in turn triggers downstream signaling cascades that promote cell proliferation and survival.

FGF19 FGF19 FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds & Activates Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR4->Downstream Phosphorylation Cascade Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Naphthyridine 1,6-Naphthyridine-based FGFR4 Inhibitor Naphthyridine->FGFR4 Inhibits

Caption: Inhibition of the FGFR4 signaling pathway by a 1,6-naphthyridine-based inhibitor.

Conclusion and Future Perspectives

This compound is a quintessential example of a core chemical scaffold that has enabled significant advances in modern drug discovery. Its straightforward, yet versatile structure provides a robust platform for the synthesis of highly specific and potent inhibitors of key pathological targets. The continued exploration of new synthetic methodologies for functionalizing the 1,6-naphthyridine ring system will undoubtedly lead to the discovery of novel therapeutics with improved efficacy and safety profiles. As our understanding of the molecular drivers of disease deepens, the importance of foundational scaffolds like this compound in the rational design of next-generation medicines will only continue to grow.

References

An In-Depth Technical Guide to the Solubility Profiling of 1,6-Naphthyridin-4-ol for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 1,6-Naphthyridin-4-ol. Given the limited publicly available solubility data for this specific molecule, this document focuses on establishing a robust, first-principles approach to solubility assessment, a critical step in early-stage drug development. The methodologies outlined herein are designed to generate reliable and reproducible data, enabling informed decisions for formulation, preclinical, and clinical studies.

The 1,6-naphthyridine scaffold is a recognized pharmacophore present in numerous biologically active molecules.[1][2] Understanding the solubility of its derivatives, such as this compound, is fundamental to advancing their therapeutic potential. Poor aqueous solubility is a major hurdle in drug development, often leading to challenges in formulation and bioavailability.[3] Therefore, a thorough characterization of solubility in various solvent systems is not merely a data collection exercise but a cornerstone of a successful development program.

Physicochemical Properties and Theoretical Considerations

Before embarking on experimental work, it is instructive to consider the physicochemical properties of this compound. While specific experimental data is scarce, we can infer certain characteristics from its structure. The molecule possesses both hydrogen bond donors (-OH group) and acceptors (naphthyridine nitrogens), suggesting potential for interaction with polar solvents. The fused aromatic ring system contributes to its lipophilicity. This amphiphilic nature implies that its solubility will be highly dependent on the solvent environment.[4]

Theoretical models, such as those based on Hansen Solubility Parameters (HSP), can provide initial estimates of solubility in different solvents by considering dispersion, polar, and hydrogen bonding interactions.[4] While computational predictions are a valuable starting point, they must be confirmed by empirical measurement.

Strategic Selection of Solvents

The choice of solvents for solubility screening should be strategic, covering a range of polarities and properties relevant to pharmaceutical development. A well-considered solvent panel will provide a comprehensive understanding of the compound's behavior.

Table 1: Recommended Solvent Panel for Solubility Screening

Solvent ClassExample SolventsRationale for Inclusion
Aqueous Buffers Phosphate-Buffered Saline (PBS) pH 7.4Simulates physiological pH.[4]
Citrate Buffer pH 3.0 & 5.0Represents the acidic environment of the stomach.
Polar Protic WaterUniversal biological solvent.
Ethanol, IsopropanolCommon co-solvents in formulations.
Propylene Glycol, PEG 400Excipients used to enhance solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO)High solubilizing power, common for stock solutions.
N,N-Dimethylformamide (DMF)Strong polar solvent for challenging compounds.
Acetonitrile (ACN)Used in analytical and purification processes.
Non-Polar 1-OctanolMimics the lipophilic character of biological membranes.[4]
Dichloromethane (DCM)A common solvent in organic synthesis.
Experimental Determination of Solubility: Protocols and Workflows

Two primary types of solubility are relevant in drug discovery: thermodynamic and kinetic. Both should be assessed to gain a complete picture of the compound's behavior.

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium with an excess of the solid. The shake-flask method is the gold standard for this determination due to its reliability for compounds with low solubility.[3][5]

Experimental Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[3]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).

  • Quantification: Dilute the saturated supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Express the solubility in units of mg/mL or µg/mL. The experiment should be performed in triplicate to ensure reproducibility.

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for thermodynamic solubility determination using the shake-flask method.

Kinetic solubility measures the concentration of a compound at the point of precipitation from a stock solution (typically in DMSO) upon dilution into an aqueous buffer. This is a higher-throughput method often used in early discovery to identify compounds with potential solubility liabilities.

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution into the aqueous buffer of interest (e.g., PBS pH 7.4).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

  • Data Analysis: Plot the turbidity against the compound concentration to determine the precipitation point.

Logical Relationship in Kinetic Solubility Assessment

G cluster_0 Preparation cluster_1 Experiment cluster_2 Result A High Concentration Stock (this compound in DMSO) B Serial Dilution in Aqueous Buffer A->B Dilute C Incubation (e.g., 2 hours) B->C Allow Precipitation D Turbidity Measurement (Nephelometry) C->D Detect Solid E Precipitation Point (Kinetic Solubility) D->E Determine Concentration

Caption: Logical flow for determining kinetic solubility from a DMSO stock solution.

Data Presentation and Interpretation

The results of the solubility studies should be compiled into a clear and concise table to allow for easy comparison across different solvent systems.

Table 2: Hypothetical Solubility Data for this compound at 25°C

SolventSolubility TypeSolubility (µg/mL)
PBS, pH 7.4Thermodynamic< 1
Citrate Buffer, pH 3.0Thermodynamic10 ± 2
WaterThermodynamic5 ± 1
EthanolThermodynamic500 ± 25
Propylene GlycolThermodynamic> 1000
DMSOThermodynamic> 20000
1-OctanolThermodynamic150 ± 10
PBS, pH 7.4Kinetic (from DMSO stock)25 ± 5

Note: This data is illustrative and must be determined experimentally.

The higher kinetic solubility compared to thermodynamic solubility is a common observation and highlights the potential for supersaturation, which can be leveraged in formulation design. The pH-dependent solubility, as suggested in the hypothetical data, would indicate that this compound behaves as a weak base, which is consistent with the presence of the naphthyridine nitrogen atoms.

Safety and Handling
Conclusion

This guide provides a robust framework for the systematic evaluation of the solubility of this compound. By employing these standardized protocols, researchers can generate high-quality, reliable data that is essential for advancing this and other promising compounds through the drug development pipeline. The emphasis on both thermodynamic and kinetic solubility, coupled with a strategic selection of solvents, ensures a comprehensive understanding of the molecule's biopharmaceutical properties.

References

Spectroscopic Characterization of 1,6-Naphthyridin-4-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize the heterocyclic compound 1,6-Naphthyridin-4-ol. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as applied to this specific molecule. The guide delves into the theoretical underpinnings of each technique, provides detailed experimental protocols, and offers insights into the interpretation of the resulting spectral data.

The 1,6-naphthyridine scaffold is a significant pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] The introduction of a hydroxyl group at the 4-position can significantly influence the molecule's electronic properties, hydrogen bonding capabilities, and, consequently, its biological activity and pharmacokinetic profile. Accurate spectroscopic characterization is therefore paramount for unequivocal structure elucidation, purity assessment, and for understanding its chemical behavior.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is essential for interpreting spectroscopic data. The structure of this compound is presented below, with the conventional numbering system for the naphthyridine ring.

Figure 1: Molecular structure and numbering of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern and tautomeric form.

Experimental Protocol: NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • 5 mm NMR tubes

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6 mL of the chosen deuterated solvent. DMSO-d₆ is often a good choice for heterocyclic compounds with exchangeable protons due to its ability to solubilize a wide range of compounds and its higher boiling point.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.

¹H NMR Spectral Data and Interpretation
ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Rationale
H-2~8.8dJ ≈ 4.5Alpha to ring nitrogen, deshielded.
H-3~7.5dJ ≈ 4.5Beta to ring nitrogen.
H-5~9.1s-Alpha to ring nitrogen, deshielded.
H-7~8.3dJ ≈ 6.0Alpha to ring nitrogen, deshielded.
H-8~7.6dJ ≈ 6.0Beta to ring nitrogen.
OHVariablebr s-Exchangeable proton, position dependent on concentration and solvent.

Causality behind Predictions: The chemical shifts of the parent 1,6-naphthyridine are used as a baseline.[4] The electron-donating hydroxyl group at C-4 is expected to cause a slight upfield shift (to lower ppm) for the protons on the same ring (H-2 and H-3) due to increased electron density. The protons on the second ring (H-5, H-7, H-8) will be less affected. The multiplicity and coupling constants are characteristic of the pyridine-like coupling patterns.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

CarbonPredicted Chemical Shift (ppm)Rationale
C-2~152Alpha to nitrogen, deshielded.
C-3~120Beta to nitrogen.
C-4~165Bearing the hydroxyl group, significantly deshielded.
C-4a~140Bridgehead carbon.
C-5~155Alpha to nitrogen, deshielded.
C-7~148Alpha to nitrogen, deshielded.
C-8~122Beta to nitrogen.
C-8a~138Bridgehead carbon.

Expertise in Interpretation: The chemical shifts are predicted based on general values for pyridine and quinoline systems, with adjustments for the second nitrogen atom and the hydroxyl substituent. The C-4 carbon is expected to be the most downfield-shifted aromatic carbon due to the direct attachment of the electronegative oxygen atom.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve 5-10 mg in 0.6 mL DMSO-d6 transfer Transfer to 5mm NMR tube dissolve->transfer setup Instrument Setup (Lock, Shim, Tune) transfer->setup H1_acq Acquire 1H Spectrum (8-64 scans) setup->H1_acq C13_acq Acquire 13C & DEPT Spectra (≥1024 scans) H1_acq->C13_acq process Fourier Transform & Phase Correction C13_acq->process integrate Integration & Peak Picking process->integrate assign Assign Signals (Chemical Shift, Multiplicity, J-coupling) integrate->assign structure Structure Elucidation assign->structure

Figure 2: A generalized workflow for NMR analysis of this compound.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the case of this compound, it is particularly useful for confirming the presence of the hydroxyl group and the aromatic system.

Experimental Protocol: IR Spectroscopy

Objective: To obtain an IR spectrum to identify the key functional groups.

Materials:

  • This compound sample (1-2 mg)

  • Potassium bromide (KBr, spectroscopic grade)

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet):

    • Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry KBr in an agate mortar.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

IR Spectral Data and Interpretation
Wavenumber (cm⁻¹)VibrationIntensityInterpretation
3400-3200O-H stretchBroadConfirms the presence of the hydroxyl group. The broadness is due to hydrogen bonding.
3100-3000C-H stretch (aromatic)MediumCharacteristic of C-H bonds on the aromatic naphthyridine ring.
1620-1580C=C and C=N stretchStrongAromatic ring stretching vibrations.
1500-1400C=C and C=N stretchMedium-StrongFurther confirmation of the aromatic system.
~1250C-O stretchStrongIndicates the presence of the phenolic C-O bond.
850-750C-H out-of-plane bendStrongCan provide information about the substitution pattern on the aromatic rings.

Trustworthiness of Data: The presence of a broad absorption band in the 3400-3200 cm⁻¹ region is a strong and reliable indicator of the hydroxyl group. The combination of aromatic C-H, C=C/C=N, and C-O stretching vibrations provides a self-validating fingerprint for the this compound structure.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • This compound sample

  • Volatile solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatograph (LC-MS). Acquire the mass spectrum in positive ion mode.

Mass Spectral Data and Interpretation

The molecular formula of this compound is C₈H₆N₂O, with a monoisotopic mass of 146.05 g/mol .

m/zInterpretation
147[M+H]⁺ (protonated molecular ion)
118[M+H - CO]⁺
91[M+H - CO - HCN]⁺

Authoritative Grounding in Fragmentation: The fragmentation pattern of heterocyclic compounds often involves the loss of small, stable neutral molecules. For this compound, the initial protonation would likely occur on one of the nitrogen atoms. A common fragmentation pathway for phenolic compounds is the loss of carbon monoxide (CO), leading to the peak at m/z 118. Subsequent loss of hydrogen cyanide (HCN) from the pyridine ring is also a characteristic fragmentation, resulting in the peak at m/z 91.

MS_Fragmentation M_H [M+H]⁺ m/z = 147 M_H_CO [M+H - CO]⁺ m/z = 118 M_H->M_H_CO - CO M_H_CO_HCN [M+H - CO - HCN]⁺ m/z = 91 M_H_CO->M_H_CO_HCN - HCN

Figure 3: A plausible fragmentation pathway for this compound in ESI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and Mass Spectrometry, provides a robust framework for its unequivocal identification and characterization. While this guide offers predicted data based on sound chemical principles and analysis of related structures, it is imperative for researchers to acquire experimental data on their specific samples for definitive confirmation. The protocols and interpretive guidance provided herein serve as a valuable resource for scientists engaged in the synthesis, purification, and application of this important class of heterocyclic compounds.

References

A Technical Guide to the 1,6-Naphthyridine Scaffold: From Discovery to Therapeutic prominence

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,6-naphthyridine core, a bicyclic heteroaromatic system composed of two fused pyridine rings, has evolved from a chemical curiosity into a cornerstone of modern medicinal chemistry. Its unique electronic properties and rigid conformational structure make it a "privileged scaffold," capable of interacting with a multitude of biological targets. This guide provides an in-depth exploration of the 1,6-naphthyridine scaffold, charting its historical discovery, the evolution of its synthetic methodologies, and its rise as a critical component in the development of novel therapeutics. We will dissect key synthetic protocols, analyze its role in targeted therapies, and provide a forward-looking perspective on its future applications.

Introduction: The Rise of a Privileged Scaffold

Naphthyridines, also known as diazanaphthalenes, are a class of heterocyclic compounds comprising six possible isomers based on the positioning of two nitrogen atoms within a fused pyridine ring system.[1][2] Among these, the 1,6-naphthyridine isomer has garnered significant attention from synthetic and medicinal chemists.[3][4] Its structure is prevalent in a variety of natural products, most notably in aaptamine and related alkaloids isolated from marine sponges, which exhibit a range of biological activities.[5][6]

The burgeoning interest in the 1,6-naphthyridine core stems from its proven versatility as a pharmacophore.[3][7] Molecules incorporating this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral (specifically against HIV), antimicrobial, analgesic, and anti-inflammatory properties.[3][4] This multivalency has cemented its status as a privileged structure in drug discovery, prompting extensive research into novel synthetic routes and therapeutic applications.[1][8]

Historical Perspective: The Genesis of 1,6-Naphthyridine

While the first naphthyridine was synthesized by Reissert in 1893, the complete family of six isomers was not finalized until the mid-20th century.[1] The unsubstituted parent 1,6-naphthyridine was first successfully synthesized in 1958.[1]

Early synthetic efforts often relied on adaptations of classical quinoline syntheses, such as the Skraup reaction. This method involves heating an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.[2] While historically significant, the Skraup reaction is often hampered by harsh conditions and low yields.[2] An important advancement was the use of 4-aminopyridine-N-oxide as a starting material, which, after the reaction, could be reduced to the desired 1,6-naphthyridine.[2] Another foundational method, the Friedländer annulation, which condenses an aminopyridine-aldehyde with a compound containing an active methylene group, also proved adaptable for constructing the 1,6-naphthyridine core. These early methods, though sometimes inefficient, laid the critical groundwork for the complex derivatives synthesized today.

Evolution of Synthetic Methodologies

The demand for structurally diverse 1,6-naphthyridine derivatives for drug screening has driven significant innovation in synthetic chemistry. Methodologies have evolved from harsh, classical reactions to milder, more efficient, and highly versatile modern techniques.

Classical Ring-Forming Strategies

The construction of the 1,6-naphthyridine core can be broadly categorized into two approaches: building from a preformed pyridine or from a preformed pyridone.[1][9]

  • From Preformed Pyridines (Skraup/Doebner-von Miller type): As mentioned, the Skraup reaction was an early method, though its utility was limited. A key breakthrough was the work of Ikekawa in 1958, who synthesized 5-hydroxy-1,6-naphthyridine by building the second pyridine ring onto an existing one, starting from ethyl 2-methylnicotinate. This product could then be converted to the parent 1,6-naphthyridine via chloro and hydrazino intermediates.

  • From Preformed Pyridones: A highly effective modern strategy involves the use of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles. Treating these pyridone precursors with reagents like malononitrile in the presence of a base (e.g., sodium methoxide) initiates a cascade of reactions, including Michael addition and cyclization, to afford highly functionalized 1,6-naphthyridin-2(1H)-ones.[1] This approach is particularly valuable as it allows for the introduction of diverse substituents at multiple positions.

Modern Catalytic and Multicomponent Reactions

The advent of transition-metal catalysis and multicomponent reactions (MCRs) has revolutionized the synthesis of complex heterocycles, including 1,6-naphthyridines.

  • Palladium-Catalyzed Cross-Coupling: A powerful modern approach involves the creation of bench-stable 1,6-naphthyridine-5,7-ditriflate intermediates. These highly reactive platforms can undergo sequential, one-pot palladium-catalyzed reactions, such as Suzuki and Buchwald-Hartwig amination couplings, to rapidly generate a diverse library of drug-like molecules.[10] This method offers exceptional control over substitution patterns at the C5 and C7 positions.[10]

  • Multicomponent Reactions (MCRs): One-pot MCRs have emerged as an efficient and atom-economical strategy. For example, a reaction involving an aldehyde, two equivalents of malononitrile, and an amine in an aqueous medium can rapidly produce highly substituted 1,6-naphthyridines.[11] These methods are prized for their operational simplicity, high yields, and alignment with the principles of green chemistry.[11][12]

Featured Experimental Protocol: One-Pot Synthesis of 1,6-Naphthyridine-5,7-diones

This protocol is adapted from a tandem nitrile hydration/cyclization procedure, valued for its mild conditions and efficiency.[10]

Objective: To synthesize a 1,6-naphthyridine-5,7-dione core, a key precursor for further functionalization.

Materials:

  • 3-Cyano-4,6-dimethyl-2-pyridone

  • Trifluoroacetic acid (TFA)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3-cyano-4,6-dimethyl-2-pyridone (1.0 eq) in DMSO, add trifluoroacetic acid (5.0 eq).

  • Hydration: Stir the mixture at room temperature for 30 minutes to facilitate the hydration of the nitrile group to a primary amide.

  • Cyclization: Add deionized water (5.0 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture to 100 °C and stir for 16 hours. The cyclization and formation of the dione ring occur during this step.

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure 1,6-naphthyridine-5,7-dione product.

The 1,6-Naphthyridine Scaffold in Medicinal Chemistry

The rigid, planar structure of the 1,6-naphthyridine core, combined with its hydrogen bond accepting capabilities, makes it an ideal scaffold for interacting with the active sites of enzymes, particularly kinases.[13][14] This has led to its extensive exploration as a core component in targeted cancer therapies.

Role as a Kinase Inhibitor Hinge-Binder

Many clinically successful kinase inhibitors feature a heterocyclic core that forms crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. The 1,6-naphthyridine scaffold is exceptionally well-suited for this role.

KinaseInhibition Core Core Hinge Hinge Core->Hinge H-Bond Interaction (Key for Affinity) R1 R1 Pocket Pocket R1->Pocket Targets Hydrophobic Region (Selectivity) R2 R2 Gatekeeper Gatekeeper R2->Gatekeeper Steric Interaction (Selectivity)

This interaction is exemplified in its use as a scaffold for inhibitors of:

  • c-Met Kinase: By incorporating a cyclic urea pharmacophore across the 7,8-positions, researchers have developed potent c-Met kinase inhibitors for cancer therapy.[7][14]

  • Fibroblast Growth Factor Receptor 4 (FGFR4): Novel 1,6-naphthyridin-2(1H)-one derivatives have been designed as highly selective FGFR4 inhibitors for treating hepatocellular carcinoma.[15][16]

  • Cyclin-Dependent Kinase 5 (CDK5): Substituted 1,6-naphthyridines are being investigated as CDK5 inhibitors for the treatment of various kidney diseases.[13][17]

Applications Beyond Kinase Inhibition

The therapeutic potential of the 1,6-naphthyridine core is not limited to oncology.[3] Its derivatives have shown significant promise in other areas:

  • Antiviral Agents: The scaffold was identified as a potent inhibitor of Human Cytomegalovirus (HCMV), leading to the design and synthesis of novel analogues with improved activity.[18]

  • Anticancer Agents (Non-kinase): Dibenzo[c,h][3][13]naphthyridines, which are structurally related, have been developed as Topoisomerase I inhibitors.[19] Additionally, analogues of the natural product novobiocin based on a 1,6-naphthyridin-2(1H)-one scaffold have been evaluated as Hsp90 inhibitors.[20]

  • Central Nervous System (CNS) Agents: The structural rigidity and nitrogen placement allow for interactions with various CNS receptors, though this area is less developed than oncology applications.

Summary of Key Synthetic Approaches

MethodStarting MaterialsKey FeaturesPrimary Application
Skraup Reaction Aminopyridine, GlycerolClassical, harsh conditions, often low yieldHistorical synthesis of parent scaffold
Friedländer Annulation Aminopyridine-aldehyde, Active methylene compoundClassical, versatile for substituted systemsFoundational synthesis of functionalized cores
Pyridone-based Annulation Tetrahydropyridone-carbonitrile, MalononitrileModern, high yield, good functional group toleranceSynthesis of 1,6-naphthyridin-2(1H)-ones
Palladium-Catalyzed Coupling 1,6-Naphthyridine-ditriflate, Boronic acids/aminesModern, highly versatile, rapid diversificationMedicinal chemistry library synthesis
Multicomponent Reactions Aldehyde, Malononitrile, AmineGreen chemistry, one-pot, high efficiencyRapid access to complex, substituted scaffolds

Conclusion and Future Outlook

The journey of the 1,6-naphthyridine scaffold from its initial synthesis to its current status as a privileged core in drug discovery is a testament to the power of synthetic innovation. Early, often challenging, synthetic routes paved the way for modern, efficient methodologies like palladium-catalyzed cross-couplings and multicomponent reactions, which now allow for the rapid generation of vast chemical diversity.

The future of the 1,6-naphthyridine scaffold appears bright and multifaceted. Its proven success as a kinase hinge-binder will continue to drive the development of next-generation targeted cancer therapies.[21] Furthermore, its potential in antiviral and neurodegenerative disease research remains an exciting and underexplored frontier.[13][18] As synthetic methods become even more sophisticated, we can anticipate the creation of 1,6-naphthyridine derivatives with unprecedented potency, selectivity, and novel mechanisms of action, ensuring this remarkable scaffold remains at the forefront of medicinal chemistry for years to come.

References

The 1,6-Naphthyridine Core in Nature: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,6-naphthyridine scaffold, a bicyclic aromatic system composed of two fused pyridine rings, represents a privileged heterocyclic motif in medicinal chemistry. While synthetic derivatives have been extensively explored, a fascinating and biologically potent class of 1,6-naphthyridine-containing compounds exists in nature, primarily within the marine environment. These natural products, most notably the aaptamine family of alkaloids isolated from marine sponges of the genus Aaptos, exhibit a remarkable spectrum of biological activities, including potent anticancer, antimicrobial, and antiviral properties. This technical guide provides an in-depth exploration of natural products featuring the 1,6-naphthyridine core, designed for researchers, scientists, and drug development professionals. We will delve into their isolation from natural sources, detailed structure elucidation, elegant total syntheses, and the molecular mechanisms underpinning their therapeutic potential. This guide aims to be a comprehensive resource, fostering further investigation and innovation in the development of novel therapeutics based on this unique natural product scaffold.

Introduction: The Significance of the 1,6-Naphthyridine Core

Naphthyridines, as a class of diazanaphthalenes, exist as six distinct isomers, with the arrangement of the two nitrogen atoms dictating their physicochemical and pharmacological properties. The 1,6-naphthyridine isomer has garnered significant attention due to its presence in a variety of biologically active molecules.[1][2] The unique electronic distribution and hydrogen bonding capabilities imparted by the nitrogen atoms allow for specific interactions with biological targets, making it an attractive scaffold for drug design.[3]

The discovery of aaptamine in 1982 from the marine sponge Aaptos aaptos unveiled a new family of natural products built around a benzo[de][4][5]naphthyridine framework.[6] This seminal finding has since spurred the isolation and characterization of a series of related alkaloids, all exhibiting promising bioactivities. These marine-derived compounds serve as a compelling testament to the chemical ingenuity of nature and provide a rich source of inspiration for the development of new therapeutic agents.

Isolation and Structure Elucidation of 1,6-Naphthyridine-Containing Natural Products

The primary natural sources of 1,6-naphthyridine alkaloids are marine sponges, particularly those belonging to the genus Aaptos.[6][7] The isolation of these compounds typically involves a multi-step process beginning with the extraction of the sponge biomass, followed by chromatographic purification.

General Isolation Workflow

The isolation of aaptamine and its congeners from marine sponges generally follows a standardized procedure, as depicted in the workflow below. This process leverages the polarity differences between the various components of the crude extract to achieve separation and purification.

G cluster_extraction Extraction cluster_partition Solvent Partitioning cluster_chromatography Chromatographic Purification cluster_final_product Final Product sponge Sponge Biomass (minced) extraction Exhaustive Extraction (Methanol or Ethanol) sponge->extraction crude_extract Crude Polar Extract extraction->crude_extract Filtration & Concentration partitioning Liquid-Liquid Partitioning (e.g., n-Hexane, Ethyl Acetate, n-Butanol) crude_extract->partitioning fractions Bioactive Fractions partitioning->fractions Fractionation column_chrom Column Chromatography (Silica Gel, Sephadex LH-20) fractions->column_chrom hplc High-Performance Liquid Chromatography (HPLC) (Reversed-Phase) column_chrom->hplc pure_compound Pure 1,6-Naphthyridine Alkaloid hplc->pure_compound Isolation

Figure 1: Generalized workflow for the isolation of 1,6-naphthyridine alkaloids.
Key Natural Products and Their Structural Elucidation

The structures of these natural products are primarily determined using a combination of spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Aaptamine: The archetypal member of this family, aaptamine, is a fluorescent alkaloid that has been the subject of extensive study.[6] Its planar, tricyclic structure is the foundation for a diverse array of biological activities.

Isoaaptamine and Demethyl(oxy)aaptamine: These are two of the most common naturally occurring analogs of aaptamine. Isoaaptamine is an isomer of aaptamine, while demethyl(oxy)aaptamine is a derivative lacking one of the methoxy groups.[8]

Suberitines: More complex dimeric aaptamine alkaloids, known as suberitines A-D, have also been isolated from Aaptos suberitoides.[9] These compounds feature two aaptamine-like units linked together and have demonstrated potent cytotoxic effects.[9][10]

The following table summarizes the key spectroscopic data for aaptamine, providing a reference for its identification.

Compound Molecular Formula ¹H NMR (CD₃OD, 600 MHz) δ (ppm) ¹³C NMR (CD₃OD, 150 MHz) δ (ppm) HR-ESI-MS m/z
Aaptamine C₁₃H₁₂N₂O₂8.19 (s, 1H), 7.78 (d, J=7.5 Hz, 1H), 7.59 (d, J=7.5 Hz, 1H), 6.88 (d, J=7.5 Hz, 1H), 6.35 (d, J=7.5 Hz, 1H), 4.04 (s, 3H), 3.89 (s, 3H)[11]160.3, 150.1, 144.2, 140.1, 134.5, 129.8, 122.1, 120.9, 119.8, 115.4, 109.1, 61.2, 56.4[11][M+H]⁺ 229.0977

Synthetic Strategies Towards the 1,6-Naphthyridine Core and its Natural Products

The unique structure and significant biological activities of aaptamine and its analogs have made them attractive targets for total synthesis. These synthetic endeavors not only provide access to larger quantities of the natural products for further biological evaluation but also open avenues for the creation of novel derivatives with potentially enhanced therapeutic properties.

Retrosynthetic Analysis of Aaptamine

A common retrosynthetic approach to aaptamine involves the disconnection of the tricyclic benzo[de][4][5]naphthyridine core to a more readily available isoquinoline precursor. A key transformation in the forward synthesis is the construction of the third (C) ring onto the isoquinoline (AB) framework.

G cluster_target Target Molecule cluster_intermediate Key Intermediate cluster_precursors Precursors Aaptamine Aaptamine Isoquinoline Substituted Isoquinoline Aaptamine->Isoquinoline C-Ring Formation StartingMaterials Commercially Available Starting Materials Isoquinoline->StartingMaterials Functional Group Interconversion

Figure 2: Retrosynthetic analysis of aaptamine.
A Representative Total Synthesis of Aaptamine

A notable and efficient total synthesis of aaptamine has been reported starting from the commercially available 6,7-dimethoxyisoquinoline.[12][13] This seven-step synthesis features a novel palladium-catalyzed reductive cyclization as a key step to construct the benzo[de][4][5]naphthyridine core.[12][13][14]

Key Steps in the Synthesis:

  • Functionalization of the Isoquinoline Core: The synthesis commences with the introduction of necessary functional groups onto the isoquinoline starting material.

  • Palladium-Catalyzed Reductive Cyclization: This crucial step involves the formation of the C-ring through an intramolecular cyclization reaction, catalyzed by a palladium complex with Mo(CO)₆ as the reductant.[12][13] This reaction proceeds with high efficiency and is a cornerstone of this synthetic route.

  • Final Transformations: Subsequent steps involve modifications to achieve the final structure of aaptamine.

This synthetic route is not only efficient for producing aaptamine itself but is also amenable to the synthesis of various derivatives, including 3-alkylamino aaptamines.[12][13]

Biological Activities and Mechanisms of Action

The 1,6-naphthyridine-containing natural products, particularly the aaptamine family, exhibit a broad range of potent biological activities. Their anticancer properties have been a major focus of research.

Anticancer Activity

Aaptamine and its derivatives have demonstrated significant cytotoxicity against a variety of human cancer cell lines, including non-small cell lung carcinoma, breast cancer, and leukemia.[4][8][15][16] The underlying mechanisms for this anticancer activity are multifaceted and involve the modulation of several key signaling pathways.

Key Molecular Targets and Pathways:

  • Cell Cycle Arrest: Aaptamine has been shown to induce cell cycle arrest at the G1 or G2/M phase in cancer cells.[4][15] This is achieved by targeting key cell cycle regulators such as cyclin-dependent kinases (CDK2/4) and cyclins D1 and E.[4][15]

  • Induction of Apoptosis: These alkaloids can trigger programmed cell death (apoptosis) in cancer cells. This is evidenced by the upregulation of pro-apoptotic proteins like cleaved-PARP and cleaved-caspase 3.[15]

  • Inhibition of Signaling Pathways: Aaptamine has been found to inhibit the proliferation and progression of cancer cells by targeting crucial signaling cascades, most notably the PTEN/PI3K/Akt pathway.[4][15][17]

  • Modulation of Transcription Factors: Aaptamine and its analogs can modulate the activity of key transcription factors involved in cancer development, such as AP-1, NF-κB, and p53.[8][16]

G cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects Aaptamine Aaptamine PI3K_Akt PI3K/Akt Pathway Aaptamine->PI3K_Akt Inhibits CDK_Cyclin CDK2/4 & Cyclin D1/E Aaptamine->CDK_Cyclin Downregulates AP1_NFkB AP-1 & NF-κB Aaptamine->AP1_NFkB Modulates ReducedProliferation Reduced Proliferation & Invasion PI3K_Akt->ReducedProliferation Leads to CellCycleArrest Cell Cycle Arrest CDK_Cyclin->CellCycleArrest Leads to Apoptosis Apoptosis AP1_NFkB->Apoptosis Contributes to

Figure 3: Simplified overview of the anticancer mechanism of aaptamine.
Other Biological Activities

Beyond their anticancer effects, aaptamine and its derivatives have also been reported to possess:

  • Antibacterial and Antifungal Activity: They show activity against various pathogenic bacteria and fungi.[17]

  • Antiviral Activity: Some derivatives have exhibited anti-HIV-1 activity.

  • Antioxidant Properties: Aaptamine can act as an antioxidant by scavenging free radicals.[4]

  • Enzyme Inhibition: Aaptamine is an inhibitor of proteasomes and cholinesterases.[5]

Structure-Activity Relationship (SAR) Insights

Preliminary structure-activity relationship (SAR) studies have provided some insights into the structural features required for the biological activity of these compounds. For instance, studies on synthetic quinolone derivatives of aaptamine have indicated that the quinoline ring and the π-electron density over the aromatic system are crucial for their anti-mycobacterial potential.[4] Further SAR studies are essential to guide the design of more potent and selective analogs.

Experimental Protocol: A Representative Total Synthesis Step

To provide a practical example for researchers, the following is a representative protocol for a key step in the total synthesis of aaptamine, specifically the palladium-catalyzed reductive cyclization. This protocol is based on reported methodologies.[12][13]

Reaction: Palladium-Catalyzed Reductive Cyclization to form the Benzo[de][4][5]naphthyridine Core

Materials:

  • Nitroalkene precursor (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.1 eq)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.2 eq)

  • Molybdenum hexacarbonyl (Mo(CO)₆, 3.0 eq)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitroalkene precursor, Pd(OAc)₂, and dppf.

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add anhydrous 1,4-dioxane via syringe, followed by the addition of Mo(CO)₆.

  • Heat the reaction mixture to reflux (approximately 101 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired benzo[de][4][5]naphthyridine product.

Note: This is a generalized protocol. Reaction times, temperatures, and purification methods may need to be optimized for specific substrates. Always follow appropriate laboratory safety procedures.

Future Perspectives and Conclusion

The natural products containing the 1,6-naphthyridine core, exemplified by the aaptamine family of alkaloids, represent a rich and underexplored area for drug discovery. Their potent and diverse biological activities, particularly their anticancer effects, underscore their potential as leads for the development of novel therapeutics. The elegant total syntheses that have been developed not only confirm their structures but also provide a platform for the generation of extensive libraries of analogs for detailed SAR studies.

Future research in this field should focus on:

  • Exploration of Underexplored Natural Sources: A systematic investigation of other marine organisms, as well as terrestrial plants and microorganisms, may lead to the discovery of new 1,6-naphthyridine-containing natural products with unique structures and bioactivities.

  • Elucidation of Novel Mechanisms of Action: While significant progress has been made in understanding the anticancer mechanisms of aaptamine, further studies are needed to identify novel biological targets and pathways.

  • Medicinal Chemistry-Driven Optimization: The existing synthetic routes can be leveraged to create focused libraries of analogs to improve potency, selectivity, and pharmacokinetic properties.

  • Preclinical and Clinical Development: Promising candidates should be advanced into preclinical and, eventually, clinical studies to evaluate their therapeutic potential in human diseases.

References

The Ascendant Scaffold: A Technical Guide to the Medicinal Chemistry of 1,6-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,6-naphthyridine core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its versatile biological activities and synthetic accessibility. This in-depth guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the medicinal chemistry of 1,6-naphthyridines. We will explore the fundamental chemical properties, delve into key synthetic strategies, and illuminate the extensive structure-activity relationships (SAR) that have led to the discovery of potent modulators of various biological targets. This guide emphasizes the causal relationships behind synthetic choices and assay design, providing a framework for the rational design of novel 1,6-naphthyridine-based therapeutics.

Introduction: The 1,6-Naphthyridine Moiety as a Privileged Structure

Naphthyridines, bicyclic heterocyclic compounds containing two fused pyridine rings, exist as six possible isomers depending on the location of the nitrogen atoms.[1][2] Among these, the 1,6-naphthyridine scaffold has emerged as a cornerstone in the development of novel therapeutic agents.[1] Its rigid, planar structure provides a well-defined framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. Furthermore, the presence of two nitrogen atoms offers opportunities for hydrogen bonding and other key intermolecular interactions, contributing to its diverse pharmacological profile.[3]

The burgeoning interest in 1,6-naphthyridines stems from their demonstrated efficacy in a wide array of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[4][5] This guide will dissect the key features that make this scaffold a recurring motif in successful drug discovery campaigns.

Synthetic Strategies: Building the 1,6-Naphthyridine Core and Its Analogs

The synthetic accessibility of a scaffold is paramount for its successful exploitation in medicinal chemistry. A robust synthetic toolbox allows for the generation of diverse libraries of compounds, which is essential for comprehensive structure-activity relationship (SAR) studies. Several efficient methods for the construction and functionalization of the 1,6-naphthyridine ring system have been developed.

Classical and Modern Synthetic Approaches

Traditional methods for synthesizing the 1,6-naphthyridine core often rely on established named reactions like the Friedländer annulation. However, recent advancements have focused on developing more efficient and versatile strategies.

One notable modern approach is the use of one-pot multicomponent reactions . These reactions offer significant advantages by combining multiple synthetic steps into a single operation, leading to increased efficiency, reduced waste, and expedited access to complex molecules. For instance, a one-pot cascade reaction involving aromatic aldehydes and a malononitrile dimer has been successfully employed for the synthesis of substituted 1,6-naphthyridine derivatives.[6][7]

Another powerful technique is the acid-mediated intramolecular Friedel–Crafts reaction . This strategy has been utilized to construct fused polycyclic 1,6-naphthyridines, which have shown interesting biological and photophysical properties.[8] Trifluoromethanesulfonic acid (CF3SO3H) or sulfuric acid (H2SO4) can mediate the cyclization of 4-(arylamino)nicotinonitrile precursors to yield tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amine derivatives in good to excellent yields.[8]

For the synthesis of highly substituted 1,6-naphthyridines, a tandem nitrile hydration/cyclization procedure has been developed to access 1,6-naphthyridine-5,7-diones. These intermediates can then be converted to highly reactive, bench-stable 1,6-naphthyridine-5,7-ditriflates, which can undergo one-pot difunctionalization reactions to rapidly generate diverse, drug-like products.[9]

Experimental Protocol: One-Pot Multicomponent Synthesis of Substituted 1,6-Naphthyridines

This protocol is adapted from a reported efficient synthesis of 1,6-naphthyridine derivatives.[6]

Objective: To synthesize a substituted 1,6-naphthyridine derivative via a one-pot multicomponent reaction.

Materials:

  • Benzaldehyde (or a substituted derivative)

  • Malononitrile (2 equivalents)

  • 1-Naphthylamine

  • SiO2/Fe3O4@MWCNTs (recyclable catalyst)

  • Aqueous medium (e.g., water)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, combine benzaldehyde (1 mmol), malononitrile (2 mmol), and 1-naphthylamine (1 mmol) in an aqueous medium.

  • Add a catalytic amount of SiO2/Fe3O4@MWCNTs to the reaction mixture.

  • Stir the reaction mixture vigorously at ambient temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the solid product can be isolated by simple filtration.

  • The catalyst can be easily separated from the reaction mixture using an external magnet and can be recycled for subsequent reactions.

  • The crude product can be purified by recrystallization or column chromatography to afford the desired 1,6-naphthyridine derivative.

Rationale: This method exemplifies an environmentally friendly and efficient approach to synthesizing 1,6-naphthyridines. The use of a recyclable magnetic catalyst and an aqueous medium aligns with the principles of green chemistry. The multicomponent nature of the reaction allows for the rapid assembly of a complex molecular architecture from simple starting materials.[6]

The Diverse Biological Landscape of 1,6-Naphthyridines

The 1,6-naphthyridine scaffold has been identified as a key pharmacophore in a multitude of biologically active compounds. Its derivatives have demonstrated a broad spectrum of activities, making them attractive candidates for drug development in various disease areas.[4][5]

Anticancer Activity: A Prominent Therapeutic Application

A significant body of research has focused on the anticancer properties of 1,6-naphthyridines.[4][5] These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action.[10]

Kinase Inhibition: A primary mechanism through which 1,6-naphthyridines exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.

  • FGFR4 Inhibitors: Aberrant signaling of Fibroblast Growth Factor Receptor 4 (FGFR4) is implicated in the development of several cancers, including colorectal cancer. Novel 1,6-naphthyridine-2-one derivatives have been developed as potent and selective FGFR4 inhibitors.[11] One such compound, 19g , demonstrated excellent kinase selectivity and significant cytotoxic effects against colorectal cancer cell lines. It also showed potent tumor inhibition in a xenograft mouse model without apparent toxicity.[11]

  • AXL Inhibitors: The AXL receptor tyrosine kinase is another attractive target in cancer therapy due to its role in various oncogenic processes. Starting from a dual MET/AXL-targeted lead, a series of 1,6-naphthyridinone derivatives were optimized to improve AXL potency and selectivity over the closely related MET kinase. This led to the discovery of compound 25c , a potent and selective type II AXL inhibitor with an IC50 of 1.1 nM.[12]

  • c-Met Kinase Inhibitors: The 1,6-naphthyridine motif has also been explored for the development of c-Met kinase inhibitors. By incorporating a cyclic urea pharmacophore into the 1,6-naphthyridine framework, a new class of c-Met inhibitors was identified.[3] Further optimization led to compounds with significantly improved potency.[13]

  • CDK5 Inhibitors: Cyclin-dependent kinase 5 (CDK5) has emerged as a potential therapeutic target for various diseases, including kidney diseases and neurodegenerative disorders.[14][15] Novel substituted 1,6-naphthyridines have been described as CDK5 inhibitors for the treatment of kidney diseases.[14][15]

Other Anticancer Mechanisms:

  • Hsp90 Inhibition: Heat shock protein 90 (Hsp90) is a molecular chaperone that is often overexpressed in cancer cells and is essential for the stability and function of many oncoproteins. 1,6-Naphthyridin-2(1H)-one derivatives have been designed as analogs of the natural product novobiocin to inhibit the C-terminal domain of Hsp90, leading to the degradation of Hsp90 client proteins and exhibiting anti-proliferative properties in breast cancer cell lines.[16]

  • Topoisomerase II Inhibition: Some naphthyridine derivatives have been shown to exert their anticancer effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair.[10]

Beyond Oncology: A Spectrum of Pharmacological Activities

The therapeutic potential of 1,6-naphthyridines extends beyond cancer. These compounds have shown promise in a variety of other applications:

  • Antimicrobial Activity: Certain 1,6-naphthyridine derivatives have demonstrated antibacterial and antifungal properties.[17]

  • Anti-inflammatory and Analgesic Effects: The scaffold has been incorporated into molecules with anti-inflammatory and analgesic activities.[4][5]

  • Antioxidant Properties: Some 1,6-naphthyridine derivatives have been found to possess antioxidant characteristics.[4][6]

  • Antiviral Activity: The 1,6-naphthyridine core is present in compounds with antiviral properties, including activity against the Human Immunodeficiency Virus (HIV).[4][5]

  • Cardiovascular Applications: Derivatives of 1,6-naphthyridin-2(1H)-one have been investigated for their potential in treating cardiovascular conditions, such as hypertension.[18]

Structure-Activity Relationship (SAR) Studies: Decoding the Keys to Potency and Selectivity

Systematic SAR studies are the cornerstone of medicinal chemistry, providing critical insights into how structural modifications of a lead compound influence its biological activity. For the 1,6-naphthyridine scaffold, extensive SAR studies have been conducted to optimize potency, selectivity, and pharmacokinetic properties.

General SAR Principles for 1,6-Naphthyridines

While specific SAR trends are target-dependent, some general principles have emerged from the study of 1,6-naphthyridine derivatives:

  • Substitution at C2 and C7: These positions are frequently modified to modulate potency and selectivity. For instance, in a series of 3-aryl-1,6-naphthyridine-2,7-diamines evaluated as FGFR-1 tyrosine kinase inhibitors, substitutions at the 2- and 7-positions were crucial for activity.[19]

  • Aryl Substituents at C3: The nature of the aryl group at the C3 position can significantly impact kinase selectivity. For example, 3-(3,5-dimethoxyphenyl) derivatives showed high selectivity for FGFR, whereas 3-(2,6-dichlorophenyl) analogues were more effective against c-Src and FGFR.[19]

  • The Importance of the N1 Position: The substituent at the N1 position can influence activity. For example, in a series of 1H-imidazo[4,5-h][7][8]naphthyridin-2(3H)-one-based c-Met kinase inhibitors, an N-1 alkyl substituent with a terminal free amino group was found to be essential for effective inhibition.[3]

  • Planarity and Fusion: The planarity of the core structure is often important for binding to the target. Fused polycyclic 1,6-naphthyridines have also been explored, exhibiting unique biological and optical properties.[8]

Visualizing SAR: A Kinase Inhibitor Case Study

The following diagram illustrates a generalized SAR for 1,6-naphthyridine-based kinase inhibitors, highlighting key positions for modification and their typical impact on activity.

Caption: Generalized SAR of 1,6-Naphthyridine Kinase Inhibitors.

Future Directions and Conclusion

The 1,6-naphthyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on several key areas:

  • Exploration of New Biological Targets: While kinase inhibition is a well-established area, the full therapeutic potential of 1,6-naphthyridines is likely yet to be realized. Screening of 1,6-naphthyridine libraries against a broader range of biological targets could uncover novel activities.

  • Development of More Selective Inhibitors: For targets like kinases, achieving high selectivity remains a challenge. The development of highly selective inhibitors is crucial to minimize off-target effects and improve the safety profile of drug candidates.

  • Application of Novel Synthetic Methodologies: The continued development of innovative synthetic methods will be essential for accessing novel chemical space and generating more diverse libraries of 1,6-naphthyridine derivatives.

  • Drug Delivery and Formulation: As potent 1,6-naphthyridine-based compounds advance through the drug development pipeline, research into optimal drug delivery and formulation strategies will become increasingly important.

References

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 1,6-Naphthyridin-4-ol from 4-Aminopyridine via the Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics, finding application as an inhibitor of HIV-1 integrase and other key biological targets.[1][2] This application note provides a detailed, research-grade protocol for the synthesis of 1,6-Naphthyridin-4-ol, a key building block, starting from commercially available 4-aminopyridine. The methodology is centered on the robust and classical Gould-Jacobs reaction, a powerful tool for constructing 4-hydroxyquinoline and its heteroaromatic analogues.[3][4] This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental workflow, and guidance on process validation to ensure reproducibility and success.

Introduction: The Significance of the 1,6-Naphthyridine Core

Naphthyridines, or diazanaphthalenes, are a class of bicyclic heteroaromatic compounds composed of two fused pyridine rings.[5][6] Among the various isomers, the 1,6-naphthyridine framework is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1][7] Derivatives have demonstrated potential as inhibitors for enzymes like HIV-1 integrase, making them a valuable scaffold in antiviral drug discovery.[2]

The synthesis of functionalized naphthyridine cores is a critical step in exploring their therapeutic potential. The Gould-Jacobs reaction provides a reliable and convergent strategy for constructing the 4-hydroxy-1,6-naphthyridine system from simple pyridine precursors.[8][9] This application note details this synthesis, starting with 4-aminopyridine and diethyl ethoxymethylenemalonate (DEEM), and proceeding through a high-temperature cyclization followed by saponification and decarboxylation.

Synthetic Strategy and Mechanistic Overview

The chosen synthetic route is a three-step sequence based on the Gould-Jacobs reaction. This method is highly effective for synthesizing 4-hydroxyquinolines and related fused heterocyclic systems.[3][10]

The overall transformation proceeds as follows:

  • Condensation: Nucleophilic substitution reaction between 4-aminopyridine and diethyl ethoxymethylenemalonate (DEEM) to form the key intermediate, diethyl 2-((pyridin-4-ylamino)methylene)malonate.

  • Thermal Cyclization: An intramolecular 6-electron electrocyclization of the intermediate at high temperature to construct the bicyclic 1,6-naphthyridine ring system.

  • Saponification & Decarboxylation: Hydrolysis of the resulting ethyl ester to a carboxylic acid, followed by thermally induced decarboxylation to yield the final product, this compound.

Detailed Reaction Mechanism

The Gould-Jacobs reaction begins with the nucleophilic attack of the exocyclic amino group of 4-aminopyridine on the electrophilic carbon of the ethoxymethylene group of DEEM.[3][8] This is followed by the elimination of an ethanol molecule to afford the vinylogous amide intermediate (3) .

The critical step is the subsequent thermal cyclization. At elevated temperatures (typically >250 °C), the intermediate undergoes a 6-electron electrocyclic ring closure onto the C-5 position of the pyridine ring.[10] This high-energy step is usually performed in a high-boiling, inert solvent like diphenyl ether or Dowtherm A to achieve the necessary temperature. A subsequent elimination of another ethanol molecule leads to the formation of the aromatic 4-hydroxy-1,6-naphthyridine-3-carboxylate ester (4) . The final step involves saponification of the ester with a base (e.g., NaOH) to the carboxylate salt, which upon acidification and heating, readily decarboxylates to give the desired this compound (5) , which exists in tautomeric equilibrium with 1H-1,6-naphthyridin-4-one.[3]

Experimental Protocol

This protocol provides a comprehensive, step-by-step methodology for the synthesis of this compound.

Materials and Equipment
  • Reagents: 4-Aminopyridine, Diethyl ethoxymethylenemalonate (DEEM), Diphenyl ether, Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Ethanol, Ethyl acetate, Hexanes.

  • Equipment: Round-bottom flasks, reflux condenser, heating mantle with a temperature controller, magnetic stirrer, oil bath, apparatus for vacuum filtration, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F254), and a melting point apparatus.

Step 1: Synthesis of Diethyl 2-((pyridin-4-ylamino)methylene)malonate (Intermediate 3)
  • To a 100 mL round-bottom flask, add 4-aminopyridine (4.7 g, 50 mmol) and ethanol (25 mL).

  • Stir the mixture at room temperature until the 4-aminopyridine is fully dissolved.

  • Add diethyl ethoxymethylenemalonate (DEEM) (11.9 g, 55 mmol, 1.1 eq) dropwise to the solution over 10 minutes.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 3 hours.

  • Process Validation: Monitor the reaction progress by TLC (e.g., 50% Ethyl acetate in Hexanes). The starting material (4-aminopyridine) should be consumed, and a new, less polar spot corresponding to the product should appear.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the resulting solid precipitate by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield the intermediate as a white to off-white solid.

Step 2: Thermal Cyclization to Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate (Intermediate 4)
  • In a 250 mL three-necked flask equipped with a reflux condenser and a thermometer, add diphenyl ether (100 mL).

  • Heat the diphenyl ether to 250 °C using a heating mantle or an appropriate high-temperature bath.

  • Add the dried intermediate 3 (from Step 1) portion-wise to the hot diphenyl ether over 15-20 minutes.

    • Scientist's Note: Portion-wise addition is crucial to control the initial exotherm and the evolution of ethanol. The high temperature is necessary to overcome the activation energy of the electrocyclization.[10]

  • Maintain the reaction temperature at 250-255 °C for 30-45 minutes.

  • Process Validation: The reaction can be monitored by taking small aliquots, diluting them with a suitable solvent (e.g., chloroform), and analyzing by TLC. The intermediate spot should disappear, and a new, more polar spot corresponding to the cyclized product should form.

  • After the reaction is complete, allow the mixture to cool to below 100 °C.

  • Carefully add hexanes (100 mL) to the cooled mixture to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with hexanes (3 x 30 mL) to remove the diphenyl ether, and dry under vacuum.

Step 3: Saponification and Decarboxylation to this compound (Product 5)
  • Transfer the crude cyclized product 4 to a 250 mL round-bottom flask.

  • Add a 10% aqueous solution of sodium hydroxide (100 mL).

  • Heat the mixture to reflux for 2 hours to ensure complete saponification of the ester.

  • Cool the resulting solution to room temperature.

  • Carefully acidify the solution to pH ~2-3 using concentrated hydrochloric acid. A precipitate will form.

  • Heat the acidified mixture to reflux for an additional 1-2 hours to effect decarboxylation. Carbon dioxide evolution will be observed.

  • Cool the mixture in an ice bath.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Data Presentation and Expected Results

The following table summarizes the stoichiometry for the synthesis.

Compound Role Molar Mass ( g/mol ) Equivalents Amount Moles (mmol) Expected Yield
4-AminopyridineStarting Material94.111.04.7 g50-
DEEMReagent216.231.111.9 g55-
Intermediate 3Intermediate264.27---~85-95%
This compoundFinal Product146.14---~60-75% (overall)

Expected Characterization for this compound:

  • Appearance: Off-white to light tan solid.

  • Melting Point: Literature values should be consulted for comparison.

  • ¹H NMR: Characteristic signals in the aromatic region.

  • Mass Spec (ESI+): [M+H]⁺ = 147.06.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow SM1 4-Aminopyridine Intermediate1 Diethyl 2-((pyridin-4-ylamino) methylene)malonate SM1->Intermediate1 Condensation (Ethanol, Reflux) SM2 DEEM SM2->Intermediate1 Condensation (Ethanol, Reflux) Intermediate2 Ethyl 4-hydroxy-1,6-naphthyridine -3-carboxylate Intermediate1->Intermediate2 Thermal Cyclization (Diphenyl Ether, 250°C) Product This compound Intermediate2->Product Saponification (NaOH) & Decarboxylation (HCl)

Caption: Synthetic pathway for this compound.

Trustworthiness and Protocol Validation

To ensure the integrity of the synthesis and the identity of the final product, the following validation steps are recommended:

  • In-Process Controls: Use TLC at the end of each major step to confirm the consumption of starting materials and the formation of the expected intermediate or product. This prevents carrying impurities or unreacted materials into subsequent steps.

  • Intermediate Characterization: While not always necessary for the entire sequence, characterizing the key intermediate, diethyl 2-((pyridin-4-ylamino)methylene)malonate, by melting point and NMR spectroscopy can be a valuable checkpoint to confirm the success of the initial condensation.

  • Final Product Confirmation: The identity and purity of the final this compound must be rigorously confirmed. Standard methods include:

    • Melting Point: Compare the observed melting point with literature values. A sharp melting point is indicative of high purity.

    • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. The number of signals, their chemical shifts, and coupling patterns should be consistent with the 1,6-naphthyridine structure.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

    • Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the O-H or N-H and C=O stretches, which are characteristic of the hydroxy/oxo tautomeric forms.

By implementing these validation steps, researchers can have high confidence in the outcome of the synthesis, ensuring the material produced is suitable for subsequent applications in research and drug development.

References

Application Notes and Protocols for the Synthesis of 1,6-Naphthyridines via Intramolecular Friedel-Crafts Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core is a privileged heterocyclic scaffold prominently featured in a multitude of natural products and pharmacologically active molecules.[1][2] Its derivatives have demonstrated a wide array of biological activities, including potential as inhibitors of crucial enzymes like MAO B and Topoisomerase I, making them highly valuable in the landscape of modern drug discovery.[2] The construction of this fused bicyclic system, however, presents unique synthetic challenges, primarily due to the electron-deficient nature of the pyridine ring.

This comprehensive guide delves into the application of the intramolecular Friedel-Crafts cyclization as a robust strategy for the synthesis of 1,6-naphthyridines. We will explore the underlying mechanistic principles, provide detailed experimental protocols for various precursors, and offer practical insights into overcoming common synthetic hurdles.

Theoretical Framework: Navigating the Challenges of Friedel-Crafts Reactions on Pyridine Systems

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, traditionally faces limitations when applied to pyridine and its derivatives. The lone pair of electrons on the nitrogen atom can act as a Lewis base, readily coordinating with the Lewis or Brønsted acid catalyst. This interaction deactivates the catalyst and further reduces the electron density of the aromatic ring, rendering it less nucleophilic and thus less susceptible to electrophilic attack.[3]

However, in the context of an intramolecular reaction, the entropic advantage of having the electrophilic and nucleophilic moieties tethered in close proximity significantly facilitates the cyclization process. Furthermore, the use of strong acid catalysts can overcome the inherent low reactivity of the pyridine ring. This guide will focus on two primary intramolecular Friedel-Crafts approaches for the synthesis of fused 1,6-naphthyridine systems: the cyclization of 4-(arylamino)nicotinonitriles and the cyclization of N-pyridylanthranilic acids (a variation of the Niementowski reaction).

Visualizing the Reaction Pathway: A Mechanistic Overview

The intramolecular Friedel-Crafts cyclization for 1,6-naphthyridine synthesis proceeds through a classical electrophilic aromatic substitution mechanism. The specific nature of the electrophile, however, is dictated by the precursor.

Friedel_Crafts_Mechanism_Nitrile cluster_0 Activation of Nitrile cluster_1 Intramolecular Cyclization cluster_2 Rearomatization and Tautomerization Precursor 4-(Arylamino)nicotinonitrile Protonation Protonation of Nitrile by Strong Acid (e.g., CF3SO3H) Precursor->Protonation H+ Nitrilium_Ion Formation of a highly electrophilic Nitrilium Ion Protonation->Nitrilium_Ion Cyclization Intramolecular electrophilic attack of the aryl ring onto the nitrilium ion Nitrilium_Ion->Cyclization Sigma_Complex Formation of a resonance-stabilized sigma complex Cyclization->Sigma_Complex Deprotonation Deprotonation to restore aromaticity Sigma_Complex->Deprotonation -H+ Iminonaphthyridine Formation of an iminonaphthyridine intermediate Deprotonation->Iminonaphthyridine Tautomerization Tautomerization to the final 1,6-naphthyridin-4-amine Iminonaphthyridine->Tautomerization Final_Product Fused 1,6-Naphthyridin-4-amine Tautomerization->Final_Product Product

Mechanism of intramolecular Friedel-Crafts cyclization of a 4-(arylamino)nicotinonitrile precursor.

Niementowski_Mechanism cluster_0 Initial Condensation cluster_1 Intramolecular Acylation and Dehydration cluster_2 Final Product Formation Reactants Anthranilic Acid + Piperidone Intermediate Formation of an initial adduct Reactants->Intermediate Heat, POCl3 Acylation Intramolecular nucleophilic attack of the amine onto the carboxylic acid Intermediate->Acylation Dehydration Dehydration to form the fused pyridinone ring Acylation->Dehydration -H2O Cyclized_Intermediate Formation of the tetrahydrobenzo[b][1,6]naphthyridine core Dehydration->Cyclized_Intermediate Final_Product Tetrahydrobenzo[b][1,6]naphthyridine Cyclized_Intermediate->Final_Product

Simplified mechanism of the Niementowski reaction for benzo[b][1][4]naphthyridine synthesis.

Experimental Protocols

Protocol 1: Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines via Friedel-Crafts Annulation of 4-(Arylamino)nicotinonitriles

This protocol is adapted from a mild and efficient synthesis of fused 1,6-naphthyridin-4-amines.[2]

Materials:

  • 4-(Arylamino)nicotinonitrile precursor (1.0 eq)

  • Trifluoromethanesulfonic acid (CF₃SO₃H) or concentrated Sulfuric acid (H₂SO₄)

  • Anhydrous solvent (e.g., dichloromethane, DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of the 4-(arylamino)nicotinonitrile precursor in an anhydrous solvent, add the strong acid catalyst (CF₃SO₃H or H₂SO₄) dropwise at room temperature. The amount of acid may need to be optimized, but a significant excess is typically used.

  • Stir the reaction mixture at room temperature or with gentle heating (monitor by TLC) until the starting material is consumed. Reaction times can range from 30 minutes to 4 hours.[2]

  • Carefully quench the reaction by pouring the mixture into an ice-cold saturated sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired fused 1,6-naphthyridin-4-amine.

Precursor TypeCatalystTemperature (°C)Time (h)Yield (%)Reference
4-(Arylamino)nicotinonitrileCF₃SO₃H or H₂SO₄RT - Heat0.5 - 441 - 98[2]
Protocol 2: Synthesis of Tetrahydrobenzo[b][1][4]naphthyridines via a Modified Niementowski Reaction

This protocol is based on the condensation of anthranilic acids with piperidones.[4]

Materials:

  • Substituted anthranilic acid (1.0 eq)

  • 1-Alkylpiperidine-4-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃)

  • Dilute sodium hydroxide solution

  • Dichloromethane (DCM)

  • Solvents for crystallization (e.g., diethyl ether)

Procedure:

  • To the substituted anthranilic acid, add phosphorus oxychloride dropwise, followed by the 1-alkylpiperidine-4-one.

  • Stir the reaction mixture at an elevated temperature (e.g., 100 °C) for several hours (monitor by TLC).[4]

  • After cooling to room temperature, carefully neutralize the reaction mixture with a dilute sodium hydroxide solution to a pH of 9-10.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can often be purified by crystallization from a suitable solvent system like diethyl ether to yield the tetrahydrobenzo[b][1][4]naphthyridine.[4]

Precursor 1Precursor 2Catalyst/ReagentTemperature (°C)Yield (%)Reference
Anthranilic Acid1-Alkylpiperidine-4-onePOCl₃10068 - 92[4]

Troubleshooting and Field-Proven Insights

The successful synthesis of 1,6-naphthyridines via intramolecular Friedel-Crafts cyclization often requires careful optimization and troubleshooting.

Common Issues and Recommended Solutions:

  • Low or No Conversion:

    • Insufficient Catalyst Activity: The pyridine nitrogen can sequester the acid catalyst. For moderately deactivated systems, increasing the stoichiometry of the Lewis or Brønsted acid may be necessary.[5]

    • Deactivated Aromatic Ring: If the aryl ring undergoing cyclization is highly electron-deficient, the reaction may not proceed under standard conditions. Consider using a more potent catalytic system, such as a superacid like triflic acid, or explore alternative synthetic routes.[5]

    • Low Reaction Temperature: Increasing the reaction temperature can enhance the rate of cyclization, but must be done cautiously to avoid side product formation.

  • Formation of Side Products:

    • Polymerization: At high temperatures or with highly reactive substrates, intermolecular reactions can lead to polymerization. Maintaining a high dilution can favor the desired intramolecular cyclization.

    • Rearrangement: While less common in acylation reactions, carbocation rearrangements can occur in Friedel-Crafts alkylations. The choice of a suitable precursor and reaction conditions is crucial to minimize this.

  • Difficult Purification:

    • Baseline Streaking in Chromatography: The basic nitrogen atoms in the 1,6-naphthyridine product can interact strongly with the acidic silica gel. To mitigate this, consider adding a small amount of a basic modifier, such as triethylamine or ammonia, to the chromatography eluent.

    • Product Insolubility: Some fused 1,6-naphthyridine derivatives may have limited solubility. Careful selection of crystallization solvents is necessary for effective purification.

Conclusion: A Versatile Tool for Heterocyclic Synthesis

The intramolecular Friedel-Crafts cyclization offers a powerful and versatile strategy for the synthesis of the medicinally important 1,6-naphthyridine scaffold. By understanding the underlying mechanistic principles and carefully selecting the appropriate precursors and reaction conditions, researchers can efficiently construct a diverse range of these valuable heterocyclic compounds. The protocols and troubleshooting guidance provided in this application note serve as a solid foundation for the successful implementation of this synthetic methodology in drug discovery and development programs.

References

Application Notes: A Modernized Approach to the Skraup Reaction for 1,6-Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, demonstrating applications as anticancer, antiviral, and analgesic agents.[1] Historically, the synthesis of the core 1,6-naphthyridine structure has relied upon classic named reactions, most notably the Skraup synthesis.[2] Named after Czech chemist Zdenko Hans Skraup, this reaction traditionally involves heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to form a quinoline or related heterocyclic system.[3][4]

When applied to naphthyridine synthesis, an aminopyridine serves as the starting material.[5] Specifically, the synthesis of 1,6-naphthyridine utilizes 4-aminopyridine. However, the classical Skraup reaction is notoriously challenging; it is often violently exothermic and can result in low yields, demanding careful control and optimization.[3][5] This guide provides a detailed, modernized protocol for the synthesis of 1,6-naphthyridine, emphasizing mechanistic understanding, safety, and reproducibility for researchers in medicinal chemistry and drug development.

Reaction Mechanism and Scientific Rationale

A thorough understanding of the reaction mechanism is paramount to successful execution and troubleshooting. The Skraup synthesis of 1,6-naphthyridine from 4-aminopyridine is a multi-step process where each reagent plays a critical role.

  • Formation of Acrolein: The reaction commences with the acid-catalyzed dehydration of glycerol by concentrated sulfuric acid. This step generates acrolein (prop-2-enal), a highly reactive α,β-unsaturated aldehyde, in situ.[6][7] This in situ formation is crucial as it controls the concentration of the reactive electrophile, mitigating unwanted polymerization.

  • Michael Addition: The nitrogen atom of 4-aminopyridine, acting as a nucleophile, attacks the β-carbon of acrolein in a 1,4-conjugate (Michael) addition.[6][8] The strong acidic medium protonates the pyridine nitrogen, but the exocyclic amino group retains sufficient nucleophilicity to initiate the key C-N bond formation.

  • Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution. The aldehyde carbonyl is protonated by the strong acid, activating it towards nucleophilic attack from the C-5 position of the pyridine ring, leading to the formation of a new six-membered ring.[8]

  • Dehydration and Oxidation: The cyclized intermediate rapidly dehydrates to form a dihydro-naphthyridine species. The final step is the oxidation of this intermediate to the fully aromatic 1,6-naphthyridine.[7][8] The oxidizing agent, such as nitrobenzene or its sulfonated derivative, is essential for this aromatization step.

The entire process is a cascade of fundamental organic reactions, driven by the harsh acidic and high-temperature conditions.

Skraup_Mechanism Skraup Reaction Mechanism for 1,6-Naphthyridine cluster_setup Step 1: Acrolein Formation cluster_reaction Steps 2-4: Annulation Cascade Glycerol Glycerol Acrolein Acrolein (Reactive Electrophile) Glycerol->Acrolein H₂SO₄ -2H₂O Aminopyridine 4-Aminopyridine Michael_Adduct Michael Adduct Aminopyridine->Michael_Adduct + Acrolein (Michael Addition) Cyclized_Intermediate Cyclized Dihydro Intermediate Michael_Adduct->Cyclized_Intermediate H⁺ (Electrophilic Cyclization) Dihydro_Naphthyridine Dihydro-1,6-naphthyridine Cyclized_Intermediate->Dihydro_Naphthyridine -H₂O Final_Product 1,6-Naphthyridine Dihydro_Naphthyridine->Final_Product Oxidation (e.g., Nitrobenzene)

Caption: The Skraup reaction cascade for 1,6-naphthyridine synthesis.

Detailed Experimental Protocol: Modified Skraup Synthesis

This protocol is adapted from established procedures and incorporates modifications to improve safety and control.[1] The use of a moderator like ferrous sulfate is critical to temper the reaction's exothermicity.[9][10]

Materials & Reagents
  • 4-Aminopyridine

  • Glycerol (anhydrous, <0.5% water)

  • Concentrated Sulfuric Acid (98%)

  • Nitrobenzene (or sodium m-nitrobenzenesulfonate)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (for neutralization)

  • Chloroform or Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

  • Deionized Water

  • Ice

Equipment
  • Three-necked round-bottom flask (appropriately sized for the scale)

  • Mechanical stirrer

  • Reflux condenser with wide bore

  • Dropping funnel

  • Heating mantle with temperature controller and thermocouple

  • Large beaker for work-up

  • Steam distillation apparatus (optional, for purification)

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure

A. Reaction Setup & Execution

  • Safety First: This reaction MUST be performed in a certified, high-flow chemical fume hood. The operator must wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a flame-retardant lab coat, and heavy-duty chemical-resistant gloves.[6][11]

  • Charging the Flask: In the round-bottom flask, add the reagents in the following specific order to prevent premature reaction: ferrous sulfate heptahydrate, 4-aminopyridine, glycerol, and nitrobenzene.[9]

  • Mixing: Begin mechanical stirring to create a homogeneous slurry. It is crucial that the solids are well-suspended before adding the acid.

  • Acid Addition: Slowly and cautiously add concentrated sulfuric acid to the stirred mixture via the dropping funnel. The addition is highly exothermic; use an ice-water bath to maintain the initial temperature below 40°C.

  • Heating Protocol: Once the acid addition is complete, remove the ice bath. Using a heating mantle, gently heat the mixture. The reaction will become self-sustaining and begin to boil. Be prepared to remove the heat source if the reflux becomes too vigorous.[10]

  • Reflux: After the initial exothermic phase subsides, maintain the mixture at a controlled reflux (typically 130-150°C) for 3-5 hours.[6] Monitor the reaction progress by TLC if a suitable system is available.

B. Work-up & Purification

  • Cooling: Allow the reaction mixture to cool to below 100°C.

  • Quenching: Very carefully and slowly, pour the cooled, viscous mixture into a large beaker containing a substantial amount of crushed ice and water. This step should be done with vigorous stirring.

  • Neutralization: Cool the diluted mixture in an ice bath. Slowly and cautiously neutralize the acid by adding a concentrated sodium hydroxide solution. This is a highly exothermic process. Monitor the pH, aiming for a final pH of 8-9.[6] The crude product may precipitate or remain as an oil.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent like chloroform or dichloromethane (3 x volume of the aqueous layer).

  • Drying & Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude 1,6-naphthyridine can be purified by vacuum distillation, steam distillation, or column chromatography on silica gel or alumina.[9]

Workflow Experimental Workflow for Skraup Synthesis cluster_reaction A. Reaction cluster_workup B. Work-up & Purification A1 1. Charge Flask: FeSO₄, 4-Aminopyridine, Glycerol, Nitrobenzene A2 2. Add H₂SO₄ slowly (Cooling) A1->A2 A3 3. Heat to initiate (CAUTION: Exothermic) A2->A3 A4 4. Reflux for 3-5 hours A3->A4 B1 5. Cool and Quench in Ice Water A4->B1 Reaction Complete B2 6. Neutralize with NaOH (pH 8-9) B1->B2 B3 7. Extract with Organic Solvent B2->B3 B4 8. Dry and Concentrate B3->B4 B5 9. Purify Product (Distillation/Chromatography) B4->B5

Caption: Generalized experimental workflow for the Skraup synthesis.

Data Summary and Optimization Parameters

The success of the Skraup reaction is highly sensitive to the reaction parameters. Careful optimization is key to achieving acceptable yields and ensuring safety.

ParameterReagent/ConditionRationale & Expert InsightsTypical Range
Starting Material 4-AminopyridineThe foundational block for the 1,6-naphthyridine core. Purity is essential.1.0 eq
Carbon Source Anhydrous GlycerolDehydrates in situ to acrolein. Water content must be low (<0.5%) to ensure efficient dehydration and prevent side reactions.[12]2.5 - 4.0 eq
Acid/Catalyst Conc. H₂SO₄Acts as both the dehydrating agent for glycerol and the catalyst for the cyclization step.[7]~4-5 eq
Oxidizing Agent NitrobenzeneEffects the final aromatization step. Also serves as a high-boiling solvent.[3] Sodium m-nitrobenzenesulfonate is a safer alternative.1.0 - 1.5 eq
Moderator FeSO₄·7H₂OCrucial for controlling the reaction rate. It is believed to act as an oxygen carrier, smoothing the often violent exothermic process.[9][13]~0.1 - 0.2 eq
Temperature Reaction MixtureRequires initial heating to start, but the main reaction is strongly exothermic. Careful temperature control (130-150°C) is vital.[6]130 - 150°C
Reaction Time RefluxTypically requires several hours for completion after the initial exothermic phase.3 - 5 hours

Expert Insights on Optimization:

  • Alternative Starting Materials: Some protocols report modest yields with 4-aminopyridine. An alternative strategy involves starting with 4-aminopyridine-N-oxide. The Skraup reaction proceeds to give 1,6-naphthyridine-N-oxide, which is then reduced in a subsequent step to afford the final product.[5] This can sometimes provide a more controlled reaction and improved overall yield.

  • Alternative Oxidants: Due to the toxicity and harsh conditions associated with nitrobenzene, other oxidizing agents like arsenic acid have been used historically, though they present their own significant toxicity concerns.[3] Modern approaches might explore milder, more environmentally benign oxidants, though this deviates from the classic Skraup conditions.

Conclusion

The Skraup reaction, while over a century old, remains a potent and relevant method for constructing the 1,6-naphthyridine core from simple starting materials. Its primary drawbacks—harsh conditions and potential for runaway reactions—can be managed through a disciplined approach, meticulous control of temperature, and the use of moderators. The detailed protocol and mechanistic insights provided herein are intended to equip researchers with the knowledge to safely and effectively utilize this powerful annulation reaction in the pursuit of novel therapeutics and functional materials.

References

Application Note: A Validated Protocol for the Regioselective N-Alkylation of 1,6-Naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance and Challenge of N-Alkylated 1,6-Naphthyridinones

The 1,6-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including kinase inhibition and potential treatments for kidney diseases.[1][2] Specifically, the N-alkylation of the 1,6-naphthyridin-4-ol nucleus is a critical synthetic transformation for modulating the pharmacological properties—such as potency, selectivity, and pharmacokinetics—of drug candidates.[3]

However, the synthesis of N-alkylated 1,6-naphthyridin-4-ols presents a significant and often underestimated regioselectivity challenge. The substrate exists in a tautomeric equilibrium with its more stable 1,6-naphthyridin-4(1H)-one form. This tautomerism results in an ambident nucleophile upon deprotonation, with two reactive sites: the ring nitrogen (N1) and the exocyclic oxygen (O4).[4][5] Consequently, standard alkylation conditions frequently yield a mixture of the desired N-alkylated product and the thermodynamically favored O-alkylated isomer. Indeed, studies on related scaffolds have shown that direct alkylation using common bases like potassium carbonate in DMF can lead exclusively to the O-alkylated product.[6]

This application note provides a robust and validated protocol for the selective N-alkylation of this compound. We will first delve into the mechanistic considerations governing regioselectivity and then present a detailed, step-by-step methodology designed to overcome the inherent challenge of O-alkylation, ensuring a reliable and reproducible synthesis for researchers in drug discovery and chemical development.

Mechanistic Rationale for Selective N-Alkylation

The outcome of the alkylation reaction is determined by a delicate balance of factors including the base, solvent, counter-ion, and the nature of the alkylating agent.

  • Ambident Nucleophile Formation: In the presence of a base, 1,6-naphthyridin-4(1H)-one is deprotonated to form a resonance-stabilized naphthyridin-4-olate anion. The negative charge is delocalized between the N1 and O4 atoms, creating two potential points for electrophilic attack.

  • Controlling Regioselectivity: According to Hard and Soft Acid-Base (HSAB) theory, the oxygen atom is a "harder" nucleophilic center, while the nitrogen atom is "softer." Alkylation at the harder oxygen center is often faster and under kinetic control, particularly with hard alkylating agents and in polar aprotic solvents that solvate the cation, leaving a "naked" and highly reactive anion. Conversely, to favor alkylation at the softer nitrogen center, conditions must be chosen to promote thermodynamic control or alter the reactive state of the nucleophile.

The protocol detailed below employs a combination of a strong, non-nucleophilic base (potassium tert-butoxide, t-BuOK) and a phase-transfer catalyst (tetrabutylammonium iodide, n-Bu₄NI). This system is designed to favor N-alkylation through the following mechanisms:

  • Strong Base: t-BuOK ensures complete and rapid deprotonation of the substrate.

  • Phase-Transfer Catalyst: The n-Bu₄NI catalyst facilitates the formation of a tetrabutylammonium naphthyridin-4-olate ion pair. This bulky, soft cation preferentially associates with the harder oxygen center, sterically hindering it and leaving the softer nitrogen atom more accessible for reaction with the alkylating agent.[7]

Experimental Protocol: Selective N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of this compound with a representative alkylating agent, benzyl bromide. The quantities can be scaled as needed.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableStore in a desiccator.
Potassium tert-butoxide (t-BuOK)≥98%Commercially AvailableHandle under inert atmosphere.
Tetrabutylammonium iodide (n-Bu₄NI)≥98%Commercially Available
Benzyl Bromide (BnBr)≥98%Commercially AvailableLachrymator, handle in fume hood.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableUse freshly distilled or from a solvent purification system.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction and chromatography.
Saturated aq. NH₄ClPrepared in-houseFor reaction quenching.
Brine (Saturated aq. NaCl)Prepared in-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.

Reaction Workflow Diagram

G SM Starting Materials (this compound, BnBr) Setup Reaction Setup Inert Atmosphere (N₂/Ar) 0 °C to RT, Stir 12-16h SM->Setup Reagents Reagents & Solvent (t-BuOK, n-Bu₄NI, Anhydrous THF) Reagents->Setup Quench Workup I: Quenching Add sat. aq. NH₄Cl Setup->Quench 1. Reaction complete (TLC) Extract Workup II: Extraction Extract with Ethyl Acetate (3x) Quench->Extract Wash Workup III: Washing Wash with Brine Extract->Wash Dry Workup IV: Drying Dry over Na₂SO₄, Filter Wash->Dry Concentrate Concentration Rotary Evaporation Dry->Concentrate Purify Purification Silica Gel Chromatography Concentrate->Purify Product Final Product 1-Benzyl-1,6-naphthyridin-4(1H)-one Purify->Product 2. Characterize

Caption: Experimental workflow for the selective N-alkylation.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), potassium tert-butoxide (1.2 eq.), and tetrabutylammonium iodide (1.1 eq.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a substrate concentration of approximately 0.1 M.

  • Stirring: Stir the resulting suspension at room temperature for 30 minutes. The mixture should become a homogeneous solution or a fine suspension.

  • Addition of Alkylating Agent: Cool the flask to 0 °C using an ice bath. Add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise via syringe over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of THF).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol to afford the pure N-alkylated product.

Quantitative Data Summary
ComponentMolar Eq.RoleNotes
This compound1.0SubstrateThe limiting reagent.
Potassium tert-butoxide1.2BaseEnsures complete deprotonation.
Tetrabutylammonium iodide1.1CatalystPromotes N-selectivity.
Alkyl Halide (e.g., BnBr)1.1ElectrophileA slight excess is used.
Anhydrous THF-SolventCrucial to maintain anhydrous conditions.
Reaction Time 12-16 h-Monitor by TLC.
Temperature 0 °C to RT-Initial cooling controls exotherm.
Expected Yield 65-85%-Dependent on substrate and alkylating agent.

Product Characterization: Distinguishing N- vs. O-Isomers

Unequivocal structural assignment is critical to validate the success of the selective N-alkylation. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for distinguishing between the N- and O-alkylated isomers.[6]

  • ¹³C NMR: The most definitive signal is the carbon of the newly introduced alkyl group that is attached to the naphthyridine core.

    • N-Alkylated Isomer: The chemical shift for a carbon attached to a nitrogen (C-N) will appear in a typical range (e.g., ~45-60 ppm for a benzylic carbon).

    • O-Alkylated Isomer: The chemical shift for a carbon attached to an oxygen (C-O) will be significantly downfield (e.g., ~70-80 ppm for a benzylic carbon).[6]

  • ¹H NMR: Protons on the carbon adjacent to the heteroatom will also show a difference in chemical shift, though it can be less pronounced than in the ¹³C spectrum.

  • 2D NMR: Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can be used to definitively assign the connectivity of the alkyl group to either the N1 or O4 position.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive base (t-BuOK exposed to moisture).2. Non-anhydrous conditions.3. Poor quality alkylating agent.1. Use fresh, properly stored t-BuOK.2. Ensure all glassware is oven-dried and use anhydrous solvent.3. Purify or use a fresh bottle of the alkylating agent.
Formation of O-Alkylated Byproduct 1. Reaction temperature too high.2. Insufficient n-Bu₄NI catalyst.3. Highly reactive alkylating agent (e.g., alkyl triflate).1. Maintain reaction at room temperature or lower.2. Ensure the correct stoichiometry of the catalyst is used.3. Consider using a less reactive alkyl halide (I > Br > Cl).
Incomplete Reaction 1. Insufficient reaction time.2. Sterically hindered alkylating agent.1. Allow the reaction to stir for up to 24 hours.2. Gently heat the reaction (e.g., to 40-50 °C), but be aware this may reduce N/O selectivity.

Conclusion

The regioselective N-alkylation of this compound is a non-trivial transformation that requires careful selection of reaction conditions to overcome the inherent propensity for O-alkylation. The protocol presented herein, utilizing a potassium tert-butoxide and tetrabutylammonium iodide system, provides a reliable and high-yielding method to selectively synthesize the desired N-alkylated 1,6-naphthyridin-4(1H)-ones. By understanding the underlying mechanistic principles and employing the detailed validation techniques, researchers can confidently incorporate this valuable scaffold into their drug discovery and development programs.

References

Application Notes and Protocols for Utilizing 1,6-Naphthyridin-4-ol as a Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,6-Naphthyridin-4-ol Scaffold - A Privileged Structure in Kinase Inhibitor Design

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Kinases, a vast family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of numerous cellular processes.[1] Their dysregulation is a hallmark of many diseases, making them highly attractive therapeutic targets. The 1,6-naphthyridine motif has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating significant potential in the development of kinase inhibitors.[2] Specifically, the this compound core offers a versatile and synthetically accessible framework for the design of potent and selective inhibitors against a range of kinase targets, including MET, AXL, and RET.[3][4]

These application notes provide a comprehensive guide for researchers on the utilization of the this compound scaffold in kinase inhibitor discovery. We will delve into the synthetic strategies for the core scaffold and its derivatives, provide detailed protocols for biochemical and cell-based screening assays, and discuss the critical aspects of data analysis and interpretation.

Part 1: Synthesis and Characterization of this compound Derivatives

The synthetic accessibility of the this compound core is a key advantage for its use in medicinal chemistry. Various synthetic routes have been developed, often involving cyclization reactions to form the bicyclic naphthyridine ring system.[5][6][7][8]

Protocol 1: Synthesis of the this compound Scaffold

This protocol outlines a general and adaptable method for the synthesis of the this compound core, inspired by established synthetic strategies for related naphthyridinone structures.[8][9] The Gould-Jacobs reaction, a classic method for synthesizing 4-hydroxyquinolines, can be adapted for the preparation of 4-hydroxy-naphthyridines.[1][10][11][12]

Reaction Scheme:

Synthesis_of_1_6_Naphthyridin_4_ol reactant1 4-aminonicotinic acid intermediate Intermediate reactant1->intermediate NaOEt, EtOH Reflux reactant2 Diethyl malonate reactant2->intermediate product This compound intermediate->product High-boiling solvent (e.g., Dowtherm A) Heat Library_Synthesis_Workflow start This compound Scaffold step1 Functionalization (e.g., Halogenation) start->step1 step2 Palladium-catalyzed Cross-coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) step1->step2 step4 Purification and Characterization step2->step4 step3 Diverse Building Blocks step3->step2 end Library of Kinase Inhibitor Candidates step4->end Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase Target Kinase (e.g., MET, AXL) Receptor->Kinase Activation Substrate Downstream Substrate Kinase->Substrate Phosphorylation Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor This compound Derivative Inhibitor->Kinase Inhibition

References

Unlocking a New Frontier in Oncology: 1,6-Naphthyridin-4-OL Derivatives as Next-Generation RET Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

The Rearranged during Transfection (RET) proto-oncogene has emerged as a critical therapeutic target in oncology. Aberrant activation of the RET receptor tyrosine kinase, through mutations or chromosomal rearrangements, is a key driver in various malignancies, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC).[1][2][3] While the development of selective RET inhibitors like selpercatinib and pralsetinib has transformed patient outcomes, the emergence of acquired resistance, often through new mutations in the kinase domain, presents a significant clinical challenge.[4][5]

This guide introduces a promising class of compounds—1,6-Naphthyridin-4-OL derivatives—as a robust scaffold for developing next-generation RET inhibitors. We provide a comprehensive overview of their mechanism, field-proven protocols for their evaluation, and insights into their potential to overcome clinical resistance.

The Central Role of RET Kinase in Cancer

The RET protein is a receptor tyrosine kinase crucial for the normal development of the nervous and urogenital systems.[6] Its activation is tightly regulated. In a canonical pathway, a glial cell line-derived neurotrophic factor (GDNF) family ligand binds to a GDNF family receptor α (GFRα) co-receptor. This complex then recruits RET, inducing its dimerization and subsequent autophosphorylation of key tyrosine residues in its intracellular domain.[1][7]

This phosphorylation creates docking sites for various adaptor proteins, triggering a cascade of downstream signaling pathways, most notably:

  • RAS/RAF/MAPK Pathway: Primarily promotes cell proliferation and growth.[2][7]

  • PI3K/AKT Pathway: Crucial for cell survival and inhibition of apoptosis.[2][7]

  • PLCγ Pathway: Involved in cell growth and differentiation.[1]

In RET-driven cancers, this signaling becomes constitutive and ligand-independent due to genetic alterations, leading to uncontrolled cell proliferation and survival.[8]

RET_Signaling_Pathway cluster_intracellular Intracellular Signaling Ligand GDNF Family Ligand GFRa GFRα Co-receptor Ligand->GFRa RET RET Monomer Tyrosine Kinase Domain Ligand->RET:f0 Binds & Recruits GFRa->RET:f0 Binds & Recruits RET_dimer Dimerized & Phosphorylated RET (p-RET) Active Kinase Domain RET->RET_dimer RAS_RAF RAS/RAF/MAPK Pathway RET_dimer:f1->RAS_RAF PI3K_AKT PI3K/AKT Pathway RET_dimer:f1->PI3K_AKT PLCG PLCγ Pathway RET_dimer:f1->PLCG Proliferation Cell Proliferation & Growth RAS_RAF->Proliferation Survival Cell Survival PI3K_AKT->Survival PLCG->Proliferation

Caption: Simplified RET Signaling Pathway.

The 1,6-Naphthyridinone Scaffold: A Privileged Structure for Kinase Inhibition

The 1,6-naphthyridinone core is recognized in medicinal chemistry as a "privileged scaffold." Its rigid, bicyclic structure and versatile substitution points allow for the precise orientation of functional groups to interact with the ATP-binding pocket of various kinases. This scaffold has been successfully employed to develop inhibitors for other oncogenic kinases like MET and AXL.[9][10][11][12]

Recent studies have highlighted the potential of this compound derivatives specifically for RET inhibition. A key advantage of this scaffold is the potential to design compounds that not only inhibit wild-type RET but also show high potency against clinically observed resistance mutations. For instance, recent research has described 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives that potently inhibit solvent-front mutations (e.g., G810R/S) that confer resistance to the highly selective inhibitor selpercatinib.[5]

Mechanism of Action: Competitive ATP Inhibition

Like most kinase inhibitors, this compound derivatives function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket within the RET kinase domain, preventing the binding of endogenous ATP. This action blocks the autophosphorylation of the kinase, thereby shutting down the entire downstream signaling cascade that drives tumor growth.[6][13]

The challenge and opportunity lie in designing derivatives that can overcome resistance. "Gatekeeper" mutations (e.g., V804M/L) and "solvent-front" mutations (e.g., G810R/S/C) alter the shape and accessibility of the ATP pocket, reducing the binding affinity of existing drugs.[4][5] The this compound scaffold offers the structural flexibility to develop new derivatives that can accommodate these changes and maintain potent inhibition.

Inhibition_Mechanism cluster_active Active RET Kinase cluster_inhibited Inhibited RET Kinase RET_Kinase_A RET Kinase Domain pSubstrate Phosphorylated Substrate RET_Kinase_A->pSubstrate Phosphorylation ATP_A ATP ATP_A->RET_Kinase_A Substrate_A Substrate Protein Substrate_A->RET_Kinase_A RET_Kinase_B RET Kinase Domain No_Reaction RET_Kinase_B->No_Reaction No Phosphorylation ATP_B ATP ATP_B->RET_Kinase_B Binding Blocked Inhibitor This compound Derivative Inhibitor->RET_Kinase_B Binds to ATP Pocket Substrate_B Substrate Protein Substrate_B->RET_Kinase_B Cell_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_readout Day 5: Readout cluster_analysis Data Analysis Seed 1. Seed Cells (e.g., 5,000 cells/well) in 96-well plate Adhere 2. Incubate 24h for cell adherence Seed->Adhere Dilute 3. Prepare Serial Dilutions of Compound Treat 4. Add Compound to Wells (include vehicle control) Dilute->Treat Incubate 5. Incubate 72h at 37°C, 5% CO₂ Treat->Incubate Reagent 6. Add CellTiter-Glo® Reagent to each well Lyse 7. Mix to Lyse Cells & Stabilize Signal Reagent->Lyse Read 8. Measure Luminescence with Plate Reader Lyse->Read Analyze 9. Normalize Data & Calculate GI₅₀ Value Read->Analyze Western_Blot_Workflow Treat 1. Treat Cells with Inhibitor (2-4h) Lyse 2. Lyse Cells (RIPA Buffer) Treat->Lyse Quantify 3. Quantify Protein (BCA Assay) Lyse->Quantify Load 4. Load & Run SDS-PAGE Gel Quantify->Load Transfer 5. Transfer Proteins to PVDF Membrane Load->Transfer Block 6. Block Membrane (e.g., 5% Milk) Transfer->Block Probe 7. Incubate with Primary Antibody (p-RET) Block->Probe Secondary 8. Incubate with HRP-Secondary Antibody Probe->Secondary Detect 9. Add ECL Substrate & Image Blot Secondary->Detect Analyze 10. Quantify Bands & Normalize Signal Detect->Analyze Strip 11. Strip & Re-probe for Total RET, Loading Control Analyze->Strip

References

Application of 1,6-Naphthyridin-4-OL in the Design of Potent and Selective FGFR4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Targeting FGFR4

Fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical oncogenic driver, particularly in hepatocellular carcinoma (HCC) and certain colorectal cancers.[1][2] The aberrant activation of the FGF19-FGFR4 signaling axis is a key mechanism in the pathogenesis of these malignancies, making FGFR4 a compelling target for therapeutic intervention.[1][3] Selective inhibition of FGFR4 presents a promising strategy to halt tumor progression in patient populations with dysregulated FGFR4 signaling. The 1,6-naphthyridine scaffold has been identified as a versatile and effective core for the development of various kinase inhibitors.[4][5] This application note will provide a detailed guide on the utilization of the 1,6-naphthyridin-4-ol moiety as a foundational element in the design and development of novel FGFR4 inhibitors. While direct literature on this compound as an FGFR4 inhibitor is emerging, the principles outlined here are extrapolated from closely related and well-documented 1,6-naphthyridinone analogs and general principles of kinase inhibitor design.[6][7]

FGFR4 Signaling Pathway: A Rationale for Targeted Inhibition

The FGFR4 signaling cascade is a tightly regulated pathway involved in various physiological processes. However, in cancerous states, its hyperactivation leads to uncontrolled cell proliferation, survival, and angiogenesis. The binding of its ligand, FGF19, triggers the dimerization and subsequent autophosphorylation of the intracellular kinase domains of FGFR4. This phosphorylation cascade activates downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are central to tumor growth and survival.

FGFR4_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binding & Dimerization P1 P FGFR4->P1 Autophosphorylation FRS2 FRS2 P1->FRS2 Recruitment P2 P FRS2->P2 Phosphorylation GRB2_SOS GRB2/SOS P2->GRB2_SOS Activation PI3K PI3K P2->PI3K Activation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Inhibitor Inhibitor->FGFR4 Inhibition

Caption: Simplified FGFR4 signaling pathway and the point of intervention by a this compound based inhibitor.

Design Rationale for this compound based FGFR4 Inhibitors

The this compound core, which exists in tautomeric equilibrium with the 1,6-naphthyridin-4(1H)-one form, serves as an excellent scaffold for ATP-competitive kinase inhibitors. Its design is predicated on several key principles:

  • Hinge-Binding Motif: The pyridone-like structure can form crucial hydrogen bonds with the hinge region of the FGFR4 kinase domain, a hallmark of many successful kinase inhibitors.

  • Structural Rigidity and Versatility: The bicyclic nature of the naphthyridine core provides a rigid framework, which can reduce the entropic penalty upon binding. It also offers multiple points for substitution to optimize potency, selectivity, and pharmacokinetic properties.

  • Bioisosteric Considerations: The hydroxyl group of the this compound can act as a hydrogen bond donor and can be a bioisosteric replacement for other functionalities commonly found in kinase inhibitors.[8] However, phenols can be prone to rapid metabolism (glucuronidation).[9] Therefore, derivatization of the hydroxyl group or its replacement with other bioisosteres should be considered during lead optimization to improve metabolic stability.[10][11]

Synthetic Strategy and Protocols

The synthesis of this compound derivatives can be approached through several established routes for related naphthyridinones and naphthyridines. A plausible and adaptable synthetic protocol is outlined below, based on the synthesis of related 1,6-naphthyridin-4-one and -4-amine scaffolds.[6][12]

Protocol 1: Synthesis of the this compound Core

This protocol is a conceptual adaptation based on the synthesis of structurally similar compounds.

Step 1: Condensation to form the Pyridine Ring

  • Reactants: 4-aminonicotinonitrile and a suitable diethyl malonate derivative.

  • Procedure:

    • To a solution of sodium ethoxide in absolute ethanol, add 4-aminonicotinonitrile and the diethyl malonate derivative.

    • Reflux the mixture for 6-12 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

    • The resulting precipitate, a 4-amino-1,6-naphthyridin-2-ol derivative, is collected by filtration, washed with cold ethanol, and dried.

Step 2: Hydrolysis and Decarboxylation (if necessary)

Depending on the malonate derivative used, a subsequent hydrolysis and decarboxylation step might be required to yield the desired this compound core.

Step 3: Functionalization of the Core

The core can be further functionalized at various positions to explore the structure-activity relationship (SAR). For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce substituents at halogenated positions.

Synthesis_Workflow start Starting Materials (e.g., 4-aminonicotinonitrile, diethyl malonate derivative) step1 Step 1: Condensation (NaOEt, Ethanol, Reflux) start->step1 intermediate1 Intermediate: Substituted 1,6-Naphthyridinone step1->intermediate1 step2 Step 2: Further Modifications (e.g., Hydrolysis, Halogenation) intermediate1->step2 core This compound Core step2->core step3 Step 3: Diversification (e.g., Suzuki, Buchwald-Hartwig Coupling) core->step3 final_product Library of Final FGFR4 Inhibitors step3->final_product

References

Application Notes and Protocols for the Study of 1,6-Naphthyridin-4-OL Analogs as CDK8/19 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Abstract

Cyclin-dependent kinases 8 (CDK8) and 19 (CDK19) have emerged as critical regulators of transcription and are implicated in the pathogenesis of various cancers, including colorectal, breast, and prostate cancer, as well as acute myeloid leukemia.[1][2][3] As components of the Mediator complex, CDK8 and CDK19 function as molecular switches, controlling gene expression by phosphorylating transcription factors and components of the transcriptional machinery.[2][4] Their role in potentiating oncogenic signaling pathways such as Wnt/β-catenin, STAT, and TGF-β has made them compelling therapeutic targets.[5][6][7] The 1,6-naphthyridine scaffold has been identified as a privileged structure in kinase inhibitor design.[8][9] This document provides a comprehensive guide for the synthesis, characterization, and evaluation of 1,6-Naphthyridin-4-OL analogs as potent and selective inhibitors of CDK8/19. Detailed protocols for biochemical and cell-based assays are provided to enable a thorough investigation of compound efficacy and mechanism of action, facilitating the discovery and development of novel anticancer therapeutics.

Introduction: The Rationale for Targeting CDK8/19 with this compound Analogs

CDK8 and its paralog CDK19 are non-canonical CDKs that do not directly regulate the cell cycle but are key components of the Mediator complex's kinase module.[4][10] This module reversibly associates with the larger Mediator complex to influence RNA Polymerase II-dependent transcription.[4] Dysregulation of CDK8/19 activity has been linked to aberrant gene expression programs that drive cancer progression.[1][2] Inhibition of CDK8/19 has been shown to suppress tumor growth and overcome drug resistance in preclinical models, validating these kinases as important targets for cancer therapy.[5][11]

The 1,6-naphthyridine core is a versatile heterocyclic scaffold that has been successfully employed in the development of various kinase inhibitors.[9][12][13] Its rigid structure and hydrogen bonding capabilities allow for high-affinity interactions within the ATP-binding pocket of kinases. The this compound scaffold, existing in tautomeric equilibrium with the 1,6-naphthyridin-4-one form, presents a unique opportunity for developing highly selective CDK8/19 inhibitors. This guide outlines a systematic approach to synthesize and evaluate novel analogs based on this scaffold.

Signaling Pathways and Experimental Workflow

A thorough understanding of the CDK8/19 signaling network is crucial for designing and interpreting experiments. CDK8/19 are known to phosphorylate several key transcription factors, thereby modulating their activity. A simplified representation of the CDK8/19 signaling pathway and a comprehensive experimental workflow for inhibitor characterization are depicted below.

CDK8_Signaling_Pathway cluster_stimuli External Stimuli cluster_mediator Mediator Complex cluster_tf Transcription Factors Growth_Factors Growth Factors (e.g., Wnt, TGF-β) SMADs SMADs Growth_Factors->SMADs Beta_Catenin β-catenin Growth_Factors->Beta_Catenin Cytokines Cytokines (e.g., IFN-γ) STAT1 STAT1 Cytokines->STAT1 Mediator Core Mediator Complex CDK8_19 CDK8/19 Cyclin C Mediator->CDK8_19 associates RNA_Pol_II RNA Polymerase II CDK8_19->RNA_Pol_II phosphorylates CDK8_19->STAT1 phosphorylates (Ser727) CDK8_19->SMADs phosphorylates CDK8_19->Beta_Catenin potentiates Gene_Expression Target Gene Expression RNA_Pol_II->Gene_Expression STAT1->Gene_Expression SMADs->Gene_Expression Beta_Catenin->Gene_Expression Inhibitor_Workflow Start Design & Synthesis of This compound Analogs Biochemical_Assay Biochemical Assays (CDK8/19 Kinase Activity) Start->Biochemical_Assay Screen Analogs Target_Engagement Cell-Based Target Engagement (e.g., CETSA, NanoBRET) Biochemical_Assay->Target_Engagement Potent Hits Downstream_Signaling Downstream Signaling Assays (pSTAT1, Wnt Reporter) Target_Engagement->Downstream_Signaling On-Target Hits Cell_Viability Cell Proliferation & Viability Assays Downstream_Signaling->Cell_Viability Confirm Cellular Activity In_Vivo In Vivo Xenograft Studies Cell_Viability->In_Vivo Efficacious Compounds Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization In Vivo Efficacy Self_Validating_System Hypothesis Hypothesis: Analog X inhibits CDK8/19 Biochemical Biochemical Assay: Inhibits recombinant CDK8/19 activity (IC50) Hypothesis->Biochemical Target_Engagement Target Engagement Assay: Binds to CDK8 in cells (CETSA shift) Biochemical->Target_Engagement correlates with Downstream_Modulation Downstream Modulation: Inhibits pSTAT1 in cells Target_Engagement->Downstream_Modulation correlates with Phenotypic_Effect Phenotypic Effect: Inhibits cancer cell proliferation (GI50) Downstream_Modulation->Phenotypic_Effect correlates with Conclusion Conclusion: Analog X is a valid CDK8/19 inhibitor Phenotypic_Effect->Conclusion

References

Illuminating the Core: A Guide to the Fluorescence Properties of 1,6-Naphthyridin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Naphthyridine Scaffold - A Privileged Structure in Drug Discovery and Materials Science

The 1,6-naphthyridine framework is a significant heterocyclic scaffold that has garnered considerable attention in medicinal chemistry and materials science.[1] Its derivatives have been explored for a wide range of biological activities, including their use as inhibitors for various kinases, making them promising candidates for cancer therapy.[2][3][4] Beyond their pharmaceutical potential, the rigid, planar structure of fused polycyclic 1,6-naphthyridines also endows them with interesting photophysical properties, opening avenues for their application as organic luminescent materials and fluorescent probes.[5] This guide provides a comprehensive overview of the fluorescence properties of 1,6-naphthyridine derivatives, with a special focus on the 4-substituted analogs. While direct and extensive data on 1,6-Naphthyridin-4-ol is limited, we will draw upon the well-characterized fluorescence of the closely related 1,6-naphthyridin-4-amine derivatives to establish a foundational understanding.[1][5] We will also explore the theoretical underpinnings of how the 4-hydroxy substitution could uniquely influence the photophysical behavior, particularly through keto-enol tautomerism.

The Foundation of Fluorescence: A Brief Primer

Fluorescence is a photoluminescent process where a molecule, after absorbing a photon of light and reaching an electronically excited state, returns to its ground state by emitting a photon. The efficiency of this process is quantified by the fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons. Several factors, including the molecular structure, the solvent environment, and the presence of various substituents, can profoundly influence a molecule's fluorescence characteristics, such as its absorption and emission wavelengths, Stokes shift (the difference between the maximum absorption and emission wavelengths), and quantum yield.[6]

Photophysical Properties of 1,6-Naphthyridin-4-amine Derivatives: A Case Study

Recent studies on a series of fused polycyclic 1,6-naphthyridin-4-amine derivatives have provided valuable insights into the fluorescence potential of this scaffold.[1][5] These compounds generally exhibit absorption maxima in the range of 344 to 448 nm and emission maxima around 450 nm when excited at 365 nm in dimethyl sulfoxide (DMSO).[5] The fluorescence quantum yields of these derivatives can be quite significant, with some examples reaching up to 0.89, highlighting their potential as highly efficient fluorophores.[5]

Table 1: Photophysical Properties of Selected Fused 1,6-Naphthyridin-4-amine Derivatives in DMSO [5]

Compoundλabs (nm)λem (nm)Quantum Yield (Φf)
2a 3584480.53
2b 3584470.89
2e 3584470.89
2y 4285340.69

Data extracted from Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances.[5]

The substitution pattern on the fused ring system plays a crucial role in tuning the photophysical properties. For instance, the introduction of an electron-donating diethylamino (NEt2) group can lead to a significant red-shift in both absorption and emission spectra, resulting in a larger Stokes shift while maintaining a high quantum efficiency.[5] This tunability is a key feature for the rational design of fluorescent probes for specific applications.

The Enigmatic this compound: A Theoretical Perspective on its Fluorescence

While the 4-amino derivatives provide a strong precedent for fluorescence in this family, the 4-hydroxy counterpart, this compound, introduces an additional layer of complexity that is critical to consider: keto-enol tautomerism .

The "ol" (enol) form can exist in equilibrium with its "keto" tautomer, 1,6-naphthyridin-4(1H)-one. This equilibrium can be influenced by factors such as solvent polarity and pH.[7]

keto_enol_tautomerism enol This compound (Enol form) keto 1,6-Naphthyridin-4(1H)-one (Keto form) enol->keto Equilibrium

Caption: Keto-enol tautomerism of this compound.

The electronic conjugation and, consequently, the photophysical properties of the enol and keto forms are expected to be significantly different. The enol form, with its aromatic hydroxyl group, is more likely to exhibit strong fluorescence, similar to its amino-substituted cousins. In contrast, the keto form may have altered absorption and emission characteristics, or could potentially be non-emissive. The position of this equilibrium in a given environment will therefore be a critical determinant of the observed fluorescence of this compound derivatives. This phenomenon, known as excited-state intramolecular proton transfer (ESIPT), can lead to unique fluorescence properties, such as dual emission, and is a fascinating area for further investigation.[8][9]

Protocols for Exploring Fluorescence Properties

For researchers and drug development professionals seeking to characterize the fluorescence of novel this compound derivatives, the following protocols provide a robust starting point.

Protocol 1: Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines and -ols

A mild and efficient synthetic route to access tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amines involves a CF3SO3H- or H2SO4-mediated Friedel–Crafts-type intramolecular cycloaromatization of 4-(arylamino)nicotinonitriles.[1][5][10] This method has been shown to produce good to excellent yields.[5] For the synthesis of this compound derivatives, analogous strategies starting from 4-(aryloxy)nicotinonitrile precursors could be explored.

synthesis_workflow start 4-(Arylamino)nicotinonitrile acid CF3SO3H or H2SO4 start->acid cyclization Intramolecular Cycloaromatization acid->cyclization product Fused 1,6-Naphthyridin-4-amine cyclization->product

Caption: General synthetic workflow for 1,6-naphthyridin-4-amine derivatives.

Protocol 2: Spectroscopic Characterization
  • Sample Preparation:

    • Prepare stock solutions of the 1,6-naphthyridine derivative in a high-purity, spectroscopic grade solvent (e.g., DMSO, ethanol).

    • From the stock solution, prepare a series of dilutions with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • UV-Visible Absorption Spectroscopy:

    • Record the absorption spectra of the prepared solutions using a dual-beam UV-Vis spectrophotometer.

    • Identify the wavelength of maximum absorption (λabs).

  • Fluorescence Emission Spectroscopy:

    • Using a spectrofluorometer, excite the sample at its λabs.

    • Record the fluorescence emission spectrum and determine the wavelength of maximum emission (λem).

    • Calculate the Stokes shift (λem - λabs).

Protocol 3: Determination of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used and reliable approach for determining the fluorescence quantum yield.[11] It involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

  • Selection of a Standard: Choose a fluorescence standard with an emission range that overlaps with the sample and is soluble in the same solvent, if possible. Quinine sulfate in 0.5 M H2SO4 (Φf = 0.54) is a common standard for emission in the blue-violet region.[11]

  • Measurement:

    • Prepare a series of solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength.

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths) for both the sample and the standard.

    • Integrate the area under the emission curves for both the sample and the standard.

  • Calculation: The quantum yield of the sample (Φs) can be calculated using the following equation:

    Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2)

    Where:

    • Φr is the quantum yield of the reference.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • The subscripts 's' and 'r' refer to the sample and the reference, respectively.

quantum_yield_workflow cluster_sample Sample cluster_standard Standard s_prep Prepare Dilutions s_abs Measure Absorbance s_prep->s_abs s_em Measure Emission s_abs->s_em s_int Integrate Intensity s_em->s_int calc Calculate Quantum Yield s_int->calc r_prep Prepare Dilutions r_abs Measure Absorbance r_prep->r_abs r_em Measure Emission r_abs->r_em r_int Integrate Intensity r_em->r_int r_int->calc

Caption: Workflow for relative quantum yield determination.

Factors Influencing the Fluorescence of 1,6-Naphthyridine Derivatives

Solvent Effects (Solvatochromism)

The polarity of the solvent can significantly influence the fluorescence properties of 1,6-naphthyridine derivatives.[11] Generally, an increase in solvent polarity can lead to a red-shift (bathochromic shift) in the emission spectrum. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states by the solvent molecules. For polar fluorophores, the excited state is often more polar than the ground state, leading to greater stabilization in polar solvents and a lowering of the emission energy.

Substituent Effects

The nature and position of substituents on the 1,6-naphthyridine core are critical for tuning its fluorescence properties. Electron-donating groups (e.g., -NH2, -OH, -NR2) generally enhance fluorescence and can cause a red-shift in the emission, while electron-withdrawing groups (e.g., -NO2, -CN) can lead to fluorescence quenching.[5] As demonstrated with the 1,6-naphthyridin-4-amine derivatives, strategic placement of substituents can be used to modulate the quantum yield and Stokes shift.[5]

Applications and Future Directions

The bright and tunable fluorescence of 1,6-naphthyridine derivatives makes them highly attractive for a variety of applications:

  • Bioimaging: Their potential for high quantum yields and the ability to tune their emission wavelength make them promising candidates for developing novel fluorescent probes for cellular imaging.

  • Sensing: The sensitivity of their fluorescence to the local environment suggests their utility in the design of sensors for ions, pH, and biomolecules.

  • Drug Development: Fluorescently labeling 1,6-naphthyridine-based drug candidates can aid in studying their cellular uptake, distribution, and target engagement.

  • Organic Electronics: Their robust heterocyclic structure and luminescence properties could be exploited in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Future research should focus on a more detailed investigation of this compound and its derivatives to fully understand the role of keto-enol tautomerism in their photophysical properties. A systematic study of the effects of various substituents at different positions of the naphthyridine ring will further enable the rational design of novel fluorophores with tailored properties for specific applications in research, diagnostics, and therapeutics.

References

Application Notes and Protocols: 1,6-Naphthyridin-4-ol as a Novel Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 1,6-Naphthyridin-4-ol in Cell Biology

The exploration of dynamic cellular processes necessitates the development of novel molecular tools that offer high specificity, photostability, and minimal perturbation to living systems. Small-molecule fluorescent probes have emerged as indispensable assets in this pursuit, enabling the visualization of subcellular structures and events with remarkable clarity.[1][2] The 1,6-naphthyridine scaffold, a privileged heterocyclic structure, is a cornerstone of many biologically active compounds and has recently garnered attention for the intriguing optical properties exhibited by some of its derivatives.[3][4] This application note introduces this compound as a promising candidate for a new class of fluorescent probes for cellular imaging.

Derivatives of the 1,6-naphthyridine core have demonstrated notable fluorescence characteristics, including substantial quantum yields and environmentally sensitive emission profiles.[4][5][6] These properties suggest that this compound and its analogs could serve as valuable fluorophores for elucidating cellular architecture and function. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound for both live- and fixed-cell imaging, complete with detailed protocols and troubleshooting advice.

Scientific Foundation: Photophysical Characteristics and Cellular Interactions

The utility of a fluorescent probe is fundamentally dictated by its photophysical properties and its behavior within the complex cellular milieu. While comprehensive characterization of this compound is ongoing, data from closely related 1,6-naphthyridine derivatives provide a strong basis for its application.

Photophysical Profile:

Studies on fused polycyclic 1,6-naphthyridin-4-amines reveal fluorescence emission maxima centered around 450 nm upon excitation at approximately 365 nm.[3][4] Furthermore, other 1,6-naphthyridine derivatives have been reported to possess fluorescence lifetimes in the range of 10 nanoseconds and quantum yields between 0.05 and 0.1.[6] These characteristics suggest that this compound is likely to be a blue-emitting fluorophore suitable for standard fluorescence microscopy setups.

PropertyEstimated Value/RangeSource
Excitation Maximum (λex) ~365 - 395 nm[3][4]
Emission Maximum (λem) ~450 - 490 nm[3][4]
Fluorescence Lifetime (τ) ~10 ns[6]
Quantum Yield (Φ) 0.05 - 0.1 (and potentially higher for certain derivatives)[4][6]

Cellular Uptake and Localization:

The cellular uptake of small heterocyclic molecules is often governed by passive diffusion across the plasma membrane, a process influenced by the compound's lipophilicity and charge.[7] The precise mechanism of entry and the subcellular destination of this compound have yet to be definitively determined. However, based on the behavior of similar small molecule probes, it is anticipated to distribute within the cytoplasm and potentially accumulate in specific organelles depending on its physicochemical properties.[3][8] The workflow for determining cellular uptake and localization is outlined below.

cluster_workflow Workflow for Characterizing Probe Behavior prep Prepare this compound Stock Solution treat Treat Cells with a Range of Concentrations prep->treat live_img Live-Cell Imaging to Assess Uptake and Gross Localization treat->live_img cyto Cytotoxicity Assay (e.g., MTT) to Determine Optimal Concentration live_img->cyto coloc Co-localization with Organelle-Specific Dyes cyto->coloc fix_img Fixed-Cell Imaging for High-Resolution Analysis coloc->fix_img

Workflow for characterizing the cellular uptake and localization of this compound.

Protocols for Cellular Imaging with this compound

The following protocols are provided as a starting point for the use of this compound in cellular imaging. It is crucial to note that optimal conditions, particularly concentration and incubation time, will be cell-type dependent and require empirical determination.

Protocol 1: Live-Cell Staining and Imaging

This protocol outlines the general procedure for staining live cells with this compound.

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides

  • Complete cell culture medium

  • This compound stock solution (e.g., 1-10 mM in DMSO)

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer

  • Fluorescence microscope with DAPI/blue channel filter sets and a live-cell imaging chamber (37°C, 5% CO2)

Procedure:

  • Cell Preparation: Culture cells to a confluency of 50-70% on an appropriate imaging vessel.

  • Staining Solution Preparation: Dilute the this compound stock solution in pre-warmed complete culture medium to a final concentration in the range of 1-10 µM. It is recommended to test a concentration gradient to determine the optimal signal-to-noise ratio and to minimize potential cytotoxicity.[9]

  • Cell Staining: Remove the existing culture medium and wash the cells once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C. The optimal staining time should be determined experimentally.

  • Washing: Gently remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove any unbound probe.[10]

  • Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Place the dish on the microscope stage within the live-cell imaging chamber.

  • Image Acquisition: Acquire images using the appropriate excitation and emission filters for a blue fluorescent dye (e.g., Ex: 360-400 nm, Em: 440-500 nm). To minimize phototoxicity and photobleaching, use the lowest possible laser power and shortest exposure time that provides a good signal.[11][12]

Protocol 2: Fixed-Cell Staining

This protocol describes the use of this compound for staining fixed cells, which can be combined with immunofluorescence.

Materials:

  • Cells cultured on coverslips or chamber slides

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • This compound staining solution (as prepared in Protocol 1)

  • Mounting medium (antifade is recommended)

Procedure:

  • Cell Fixation: Wash cells twice with PBS. Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.[13]

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If combining with intracellular antibody staining, permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature. Wash three times with PBS.

  • Staining: Incubate the fixed (and permeabilized, if applicable) cells with the this compound staining solution for 15-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound probe.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Acquire images as described in Protocol 1.

cluster_protocol Live vs. Fixed Cell Staining Workflow start Cultured Cells live_stain Stain with this compound start->live_stain fix Fix with PFA start->fix live_wash Wash live_stain->live_wash live_image Live-Cell Imaging live_wash->live_image perm Permeabilize (Optional) fix->perm fixed_stain Stain with this compound perm->fixed_stain fixed_wash Wash fixed_stain->fixed_wash mount Mount fixed_wash->mount fixed_image Fixed-Cell Imaging mount->fixed_image

Comparison of live- and fixed-cell staining workflows.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Weak Signal - Inappropriate filter set.- Probe concentration is too low.- Insufficient incubation time.- Photobleaching.- Verify that the excitation and emission filters match the spectral properties of the probe.[14]- Perform a concentration titration to find the optimal staining concentration.- Increase the incubation time.- Use an antifade mounting medium for fixed cells. For live cells, minimize light exposure and use lower laser power.[12]
High Background - Probe concentration is too high.- Inadequate washing.- Autofluorescence of cells or medium.- Reduce the probe concentration.- Increase the number and duration of wash steps.[10]- Image cells in a phenol red-free medium. Acquire an unstained control image to assess autofluorescence.
Phototoxicity in Live Cells - High laser power.- Prolonged exposure to excitation light.- Use the lowest laser power that provides an adequate signal.- Minimize the duration and frequency of image acquisition.[11]- Consider using a more sensitive camera.
Probe Precipitation - Poor solubility of the probe in aqueous buffer.- Ensure the final concentration of DMSO (or other organic solvent) is low (typically <0.5%).- Prepare fresh staining solutions before each experiment.

Concluding Remarks

This compound represents a promising new scaffold for the development of fluorescent probes for cell imaging. Its anticipated favorable photophysical properties and small molecular size make it an attractive candidate for high-resolution microscopy applications. The protocols and guidelines presented in this document are intended to facilitate the initial exploration of this compound in various cell biology contexts. As with any novel probe, careful optimization and characterization are paramount to achieving reliable and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Skraup Synthesis of 1,6-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Skraup synthesis of 1,6-naphthyridines. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this classical yet powerful reaction to access the 1,6-naphthyridine scaffold. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed experimental protocols to enhance the success and safety of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the Skraup synthesis and why is it used for 1,6-naphthyridines?

The Skraup synthesis is a venerable method in organic chemistry for the preparation of quinolines and their heterocyclic analogues, including naphthyridines.[1][2] In the context of 1,6-naphthyridine synthesis, the reaction typically involves heating a 4-aminopyridine derivative with glycerol, concentrated sulfuric acid, and an oxidizing agent.[1] The sulfuric acid serves to dehydrate the glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein. The 4-aminopyridine then undergoes a Michael addition to the acrolein, followed by cyclization and oxidation to yield the aromatic 1,6-naphthyridine ring system.

Despite its reputation for being a vigorous and sometimes low-yielding reaction, the Skraup synthesis remains a valuable tool due to its use of readily available starting materials and its ability to construct the core naphthyridine scaffold in a single pot.[1][3]

Q2: My Skraup reaction is notoriously violent and difficult to control. What are the best practices for ensuring safety and a controlled reaction?

The exothermic nature of the Skraup reaction is a significant safety concern.[1][2] The uncontrolled reaction can lead to a rapid increase in temperature and pressure, posing a risk of vessel rupture. Here are key strategies to maintain control:

  • Use of a Moderator: The addition of a moderator, most commonly ferrous sulfate (FeSO₄), is crucial.[4] Ferrous sulfate is believed to act as an oxygen carrier, ensuring a smoother, more controlled oxidation process.

  • Controlled Reagent Addition: The order of reagent addition is critical. It is recommended to add the sulfuric acid slowly and with cooling to a mixture of the 4-aminopyridine and ferrous sulfate before the addition of glycerol.[5]

  • Gradual Heating: Begin by heating the reaction mixture gently. Once the reaction initiates, which is often indicated by a sudden boiling, it is advisable to remove the external heat source. The exotherm of the reaction itself will often sustain the reflux for a period. Heat should only be reapplied after the initial vigorous phase has subsided.[4]

  • Adequate Reflux Condenser: Employ a large and efficient reflux condenser to handle the vapors produced during the exothermic phase.

Q3: I am struggling with very low yields of my desired 1,6-naphthyridine. What are the common culprits and how can I improve the outcome?

Low yields are a frequent challenge in the Skraup synthesis.[1] Several factors can contribute to this issue:

  • Tar Formation: The harsh, acidic, and high-temperature conditions of the reaction can lead to the polymerization of acrolein and other reactive intermediates, resulting in the formation of a significant amount of tar.[6] To minimize this, it is important to control the reaction temperature and avoid prolonged reaction times.

  • Incomplete Reaction: Ensure that the reaction is heated for a sufficient duration at the appropriate temperature to drive the cyclization and oxidation steps to completion.

  • Suboptimal Oxidizing Agent: The choice of oxidizing agent can significantly impact the yield. While nitrobenzene is traditionally used, other oxidizing agents such as arsenic acid or sodium m-nitrobenzenesulfonate have been reported to provide better yields in some cases, although they may come with their own set of hazards.[3][7]

  • Losses During Work-up: The purification of the crude product from the tarry reaction mixture can be challenging and lead to significant product loss. An efficient work-up and purification strategy is essential.

Q4: How can I effectively purify my 1,6-naphthyridine product from the tarry residue and other byproducts?

Purification is a critical step for obtaining a clean product. The most common and effective method for separating the volatile 1,6-naphthyridine from the non-volatile tar is steam distillation .[4]

The general procedure involves:

  • Allowing the reaction mixture to cool.

  • Carefully diluting the mixture with water.

  • Neutralizing the acidic solution with a concentrated base (e.g., sodium hydroxide) until it is strongly alkaline. This step is also exothermic and requires cooling.

  • Subjecting the alkaline mixture to steam distillation. The 1,6-naphthyridine, being steam-volatile, will co-distill with the water.

  • The distillate is then collected, and the 1,6-naphthyridine can be isolated by extraction with an organic solvent.

Further purification can be achieved by recrystallization or column chromatography.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Violent, Uncontrolled Reaction - Absence of a moderator. - Rapid heating. - Incorrect order of reagent addition.- Always use ferrous sulfate (FeSO₄) as a moderator. - Heat the reaction mixture gradually and remove the heat source once the exotherm begins. - Add sulfuric acid slowly and with cooling to the aminopyridine and ferrous sulfate mixture before adding glycerol.[5]
Low or No Product Yield - Excessive tar formation. - Incomplete reaction. - Inefficient oxidizing agent. - Product loss during work-up.- Optimize reaction temperature and time to minimize tarring. - Ensure the reaction is heated for a sufficient duration after the initial exotherm. - Consider alternative oxidizing agents like sodium m-nitrobenzenesulfonate. - Perform a careful and efficient steam distillation for purification.
Formation of Isomeric Byproducts - Use of substituted 4-aminopyridines. - Lack of regiochemical control during cyclization.- The electronics of the substituents on the 4-aminopyridine ring will influence the position of electrophilic attack. Electron-donating groups can activate the ring, while electron-withdrawing groups can deactivate it. Careful consideration of the substrate is necessary. - For complex substrates, consider alternative synthetic routes that offer better regiocontrol, such as those based on Friedländer or Combes reactions.[3]
Difficulty in Product Isolation - Extensive tar formation encapsulating the product. - Emulsion formation during extraction.- Ensure the reaction mixture is made strongly alkaline before steam distillation to free the amine product. - If emulsions form during extraction, try adding a saturated brine solution to break the emulsion.

Experimental Protocols

Detailed Protocol for the Skraup Synthesis of 1,6-Naphthyridine

This protocol is adapted from established procedures for the Skraup synthesis of quinolines and should be performed with strict adherence to safety precautions in a well-ventilated fume hood.[4][5]

Materials:

  • 4-Aminopyridine

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid (98%)

  • Sodium m-nitrobenzenesulfonate (oxidizing agent)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Sodium hydroxide (for neutralization)

  • Organic solvent for extraction (e.g., chloroform or dichloromethane)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask of appropriate size, equipped with a reflux condenser and a mechanical stirrer, add 4-aminopyridine and ferrous sulfate heptahydrate.

  • Acid Addition: While cooling the flask in an ice-water bath, slowly and cautiously add concentrated sulfuric acid to the mixture with continuous stirring.

  • Reagent Addition: To the cooled mixture, add anhydrous glycerol, followed by the oxidizing agent, sodium m-nitrobenzenesulfonate.

  • Reaction: Gently heat the mixture. The reaction is exothermic and will likely begin to boil without external heating. Once the initial vigorous reaction subsides, continue to heat the mixture at a gentle reflux for 4-5 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture onto crushed ice in a large beaker.

    • Neutralize the acidic solution by the slow and portion-wise addition of a concentrated sodium hydroxide solution until the mixture is strongly alkaline (pH > 10). This step is highly exothermic and requires external cooling with an ice bath.

    • Set up for steam distillation. Pass steam through the alkaline mixture to distill the 1,6-naphthyridine.

  • Purification:

    • Collect the distillate, which will contain the 1,6-naphthyridine and water.

    • Extract the aqueous distillate multiple times with a suitable organic solvent (e.g., chloroform).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude 1,6-naphthyridine.

    • The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.

Characterization of 1,6-Naphthyridine:

  • Appearance: Typically a white to off-white solid.[1]

  • Melting Point: <40 °C.[1]

  • ¹H NMR (CDCl₃): The proton NMR spectrum is a key tool for confirming the structure. Expected signals would be in the aromatic region, with characteristic chemical shifts and coupling constants for the protons on the naphthyridine core.[8]

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will show the expected number of signals for the eight carbon atoms of the naphthyridine ring.

  • Mass Spectrometry: Will show the molecular ion peak corresponding to the molecular weight of 1,6-naphthyridine (C₈H₆N₂).

Visualizing the Process

Reaction Mechanism of the Skraup Synthesis of 1,6-Naphthyridine

Skraup_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product glycerol Glycerol H2SO4 H₂SO₄ glycerol->H2SO4 Dehydration aminopyridine 4-Aminopyridine acrolein Acrolein aminopyridine->acrolein Michael Addition michael_adduct Michael Adduct aminopyridine->michael_adduct H2SO4->acrolein oxidant Oxidizing Agent naphthyridine 1,6-Naphthyridine oxidant->naphthyridine dihydro_naphthyridine 1,2-Dihydro-1,6-naphthyridine michael_adduct->dihydro_naphthyridine Cyclization & Dehydration dihydro_naphthyridine->oxidant Oxidation

Caption: The reaction pathway of the Skraup synthesis of 1,6-naphthyridine.

Troubleshooting Workflow

Troubleshooting_Workflow start Experiment Start problem Identify Problem start->problem violent_reaction Violent Reaction problem->violent_reaction Yes low_yield Low Yield problem->low_yield No solution_violent Add Moderator (FeSO₄) Control Temperature Slow Reagent Addition violent_reaction->solution_violent purification_issue Purification Issues low_yield->purification_issue No solution_yield Optimize Temp/Time Change Oxidant Improve Work-up low_yield->solution_yield Yes solution_purification Efficient Steam Distillation Proper Neutralization purification_issue->solution_purification Yes end Successful Synthesis purification_issue->end No solution_violent->start Re-run Experiment solution_yield->start Re-run Experiment solution_purification->end

Caption: A logical workflow for troubleshooting common issues in the Skraup synthesis.

References

Technical Support Center: Synthesis of 1,6-Naphthyridin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,6-Naphthyridin-4-OL. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of its synthesis and improve your reaction yields. The information provided is based on established synthetic methodologies and practical, field-proven insights.

Introduction to this compound Synthesis

The 1,6-naphthyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including potential applications as HIV-1 integrase inhibitors.[1] The synthesis of this compound, a key intermediate, can be challenging. Success often hinges on careful control of reaction conditions and a thorough understanding of the underlying reaction mechanisms.

A common and effective route to 4-hydroxy-substituted naphthyridines is the Gould-Jacobs reaction.[2][3][4] This method typically involves the condensation of an aminopyridine with a malonic ester derivative, followed by a thermal cyclization. Variations of this and other synthetic strategies exist, each with its own set of potential challenges.[5][6] This guide will address common issues encountered during these syntheses and provide actionable solutions.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Issue 1: Low or No Yield of the Desired this compound

Question: My reaction has resulted in a very low yield of the target compound, or I have only recovered starting material. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the synthesis of this compound are a frequent challenge. The root cause often lies in one of three areas: the initial condensation step, the subsequent cyclization, or competing side reactions.

Causality and Experimental Choices:

  • Inefficient Condensation: The initial formation of the vinylogous amide intermediate from the aminopyridine and the malonic ester derivative is crucial. This reaction is often reversible and can be hampered by steric hindrance or electronic effects of substituents on the starting materials.

  • High-Energy Barrier for Cyclization: The thermal cyclization step requires a significant amount of energy to overcome the activation barrier for the 6-electron electrocyclization.[4] Insufficient temperature or reaction time can lead to incomplete conversion.

  • Suboptimal Reaction Conditions: The choice of solvent and the presence of moisture can dramatically impact the reaction outcome. High-boiling, non-protic solvents are generally preferred for the high-temperature cyclization.

Troubleshooting Workflow:

start Low Yield of this compound cond_check Verify Condensation Intermediate Formation start->cond_check cyc_check Optimize Cyclization Conditions cond_check->cyc_check Intermediate Present reagent_check Assess Reagent Quality cond_check->reagent_check Intermediate Absent side_reactions Investigate Side Reactions cyc_check->side_reactions Yield Still Low solution Improved Yield cyc_check->solution Yield Improves reagent_check->start Address Reagent Issues side_reactions->solution Mitigate Side Reactions

Caption: Troubleshooting workflow for low yield.

Recommended Actions:

  • Confirm Intermediate Formation: Before proceeding to the high-temperature cyclization, it is advisable to confirm the formation of the condensation intermediate by TLC, LC-MS, or ¹H NMR. If the intermediate is not forming, consider using a more reactive malonic ester derivative or a catalyst.

  • Optimize Cyclization Temperature and Time: The cyclization step is often the most critical. High-boiling solvents like Dowtherm A or diphenyl ether are commonly used to achieve the necessary high temperatures (typically 250-300 °C).[7] Microwave-assisted synthesis can also be an effective strategy to reduce reaction times and potentially improve yields by providing rapid and uniform heating.[7]

    ParameterConventional HeatingMicrowave-Assisted Heating
    Temperature 250-300 °C250-300 °C
    Time Several hours5-30 minutes
    Solvent High-boiling (e.g., Dowtherm A)High-boiling or solvent-free
    Pressure AtmosphericCan reach high pressures
  • Ensure Anhydrous Conditions: Moisture can hydrolyze the ester functionalities of the reactants and intermediates, leading to unwanted byproducts. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Consider Alternative Synthetic Routes: If optimizing the Gould-Jacobs reaction proves difficult, alternative strategies such as those starting from 4-aminonicotinic acid derivatives or multicomponent reactions might be more successful for your specific substrate.[5][8]

Issue 2: Formation of Significant Impurities

Question: My reaction produces the desired product, but it is contaminated with significant impurities that are difficult to separate. What are these impurities and how can I prevent their formation?

Answer:

Impurity formation is a common problem, often arising from side reactions of the starting materials or intermediates under the harsh reaction conditions.

Causality and Experimental Choices:

  • Self-Condensation of Starting Materials: Aminopyridines can undergo self-condensation or react with other electrophilic species present in the reaction mixture.

  • Incomplete Cyclization or Isomerization: If the cyclization is not driven to completion, the unreacted intermediate can degrade or undergo alternative reactions upon workup. In some cases, regioisomers can form depending on the substitution pattern of the starting aminopyridine.

  • Decarboxylation: The ester group at the 3-position can be lost through decarboxylation, especially at very high temperatures, leading to a byproduct.[2][4]

Troubleshooting Workflow:

start Significant Impurity Formation identify Characterize Impurities (LC-MS, NMR) start->identify temp_control Refine Temperature Control identify->temp_control Thermal Byproducts workup Modify Workup and Purification identify->workup Workup-Related Impurities reagent_purity Check Starting Material Purity identify->reagent_purity Starting Material Impurities solution Pure this compound temp_control->solution workup->solution reagent_purity->start Purify Starting Materials

Caption: Troubleshooting workflow for impurity formation.

Recommended Actions:

  • Characterize the Impurities: Use techniques like LC-MS and NMR to identify the structures of the major impurities. This information will provide valuable clues about the side reactions that are occurring. For example, an impurity with a mass corresponding to the decarboxylated product will indicate that the reaction temperature may be too high or the heating time too long.

  • Precise Temperature Control: Carefully control the temperature during the cyclization step. A temperature that is too high can promote decomposition and side reactions. A thorough time-temperature study is recommended to find the optimal balance between reaction rate and impurity formation.[7]

  • Purification of Starting Materials: Ensure the purity of the starting aminopyridine and malonic ester derivative. Impurities in the starting materials can be carried through the reaction and complicate the purification of the final product.

  • Modified Workup Procedure: The product often precipitates from the reaction mixture upon cooling.[7] Washing the crude product with a suitable solvent (e.g., cold acetonitrile or ethanol) can remove many of the more soluble impurities. Recrystallization is also a powerful technique for purifying the final compound.

Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of a this compound Derivative (General Procedure)

This protocol is a general guideline and may require optimization for specific substrates.

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser, combine the substituted 4-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 120-130 °C for 1-2 hours. The progress of the reaction can be monitored by TLC or LC-MS to observe the consumption of the aminopyridine and the formation of the intermediate.

  • Remove the ethanol formed during the reaction, for example, by distillation.

Step 2: Cyclization

  • To the crude intermediate from Step 1, add a high-boiling solvent such as Dowtherm A.

  • Heat the mixture to 250 °C for 30-60 minutes. The product will often precipitate out of the solution upon heating or cooling.

  • Cool the reaction mixture to room temperature.

  • Filter the precipitated solid and wash with a cold, appropriate solvent (e.g., acetonitrile or ethanol) to remove residual high-boiling solvent and other impurities.

  • Dry the solid under vacuum to obtain the crude this compound derivative.

Step 3: Purification

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol, acetic acid, or DMF/water).

Frequently Asked Questions (FAQs)

Q1: Can I use a different malonic ester derivative? A1: Yes, other malonic ester derivatives, such as dimethyl malonate or those with different leaving groups, can be used.[6] The reactivity may vary, and the reaction conditions may need to be adjusted accordingly.

Q2: Is a catalyst necessary for the condensation step? A2: The condensation can often proceed without a catalyst. However, for less reactive aminopyridines, a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base can sometimes facilitate the reaction.

Q3: My product is very insoluble. How can I purify it effectively? A3: Poor solubility is a known issue with some naphthyridinone derivatives.[9] Purification can be challenging. Recrystallization from high-boiling polar solvents like DMF or DMSO, followed by precipitation with an anti-solvent, may be effective. In some cases, conversion to a more soluble salt for purification, followed by neutralization, can be a viable strategy.

Q4: What are the safety precautions for working with high-boiling solvents like Dowtherm A? A4: Dowtherm A has a high boiling point and should be handled with appropriate personal protective equipment (PPE), including heat-resistant gloves and safety goggles. All heating should be conducted in a well-ventilated fume hood. Ensure that your glassware is in good condition and can withstand high temperatures.

References

Technical Support Center: Purification of Crude 1,6-Naphthyridin-4-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the chromatographic purification of 1,6-Naphthyridin-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific separation. The inherent polarity and basicity of the naphthyridine scaffold can lead to common chromatographic issues such as peak tailing, poor recovery, and inadequate separation from impurities.

This document moves beyond a simple protocol, offering a troubleshooting framework grounded in the physicochemical properties of your target molecule and its interaction with the stationary and mobile phases. We will explore the causality behind common purification problems and provide logical, step-by-step solutions to achieve high purity and yield.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the column chromatography of this compound and related polar N-heterocycles.

Question 1: My this compound is streaking badly or not moving from the baseline on a silica gel TLC plate, even with highly polar solvents like 100% Ethyl Acetate. What is happening and how can I fix it?

Answer:

This is the most common issue and is almost certainly due to strong, undesirable interactions between the basic nitrogen atoms in your 1,6-naphthyridine ring and the acidic silanol (Si-OH) groups on the surface of the silica gel. This interaction leads to irreversible adsorption or slow, uneven elution, resulting in significant tailing or complete retention at the origin.

Root Cause Analysis:

  • Acid-Base Interaction: Silica gel is an acidic stationary phase. The lone pairs on the pyridine-like nitrogens of your compound act as Lewis bases, forming strong hydrogen bonds or even protonation interactions with the surface silanol groups. This effectively "sticks" your compound to the stationary phase.

Step-by-Step Solutions:

  • Neutralize the Stationary Phase with a Basic Modifier: The most effective solution is to add a small amount of a basic additive to your mobile phase. This additive will preferentially interact with the acidic silica sites, effectively "masking" them from your compound.[1]

    • Protocol: Prepare your chosen eluent (e.g., Dichloromethane/Methanol) and add 0.5% to 1% triethylamine (TEA) or a similar volatile amine. For instance, for 500 mL of eluent, add 2.5 to 5 mL of TEA.

    • Validation: Run a new TLC using this modified mobile phase. You should observe a significant improvement in spot shape (more compact) and a higher Rf value, indicating that your compound is now eluting properly.

  • Use an Alternative, Less Acidic Stationary Phase: If basic modifiers are incompatible with your compound or downstream applications, consider a different stationary phase.

    • Neutral or Basic Alumina: Alumina is a good alternative to silica gel. Neutral or basic grade alumina will not have the acidic sites that cause strong adsorption of basic compounds.[1]

    • Reversed-Phase Chromatography: If your compound is sufficiently polar, reversed-phase (C18) chromatography can be an excellent option, using polar mobile phases like water/acetonitrile or water/methanol.[2]

Question 2: I've managed to get my compound to move, but the separation from a close-running impurity is very poor (overlapping spots/peaks). How can I improve the resolution?

Answer:

Poor resolution means the selectivity of your chromatographic system is insufficient to distinguish between your product and the impurity. This requires a systematic optimization of the mobile phase.

Root Cause Analysis:

  • Insufficient Selectivity: Your current solvent system elutes both compounds at very similar rates. While increasing polarity might move the spots further up the plate, it may not separate them. The key is to find a solvent system that interacts differently with your product and the impurity.

Step-by-Step Solutions:

  • Optimize the Mobile Phase Ratio: If you see some separation on the TLC, you can fine-tune the solvent ratio. Aim for an Rf value of approximately 0.2-0.4 for your target compound to ensure a good separation on the column.[2]

    • If the Rf is too high (>0.5), decrease the proportion of the more polar solvent (e.g., reduce methanol in a DCM/MeOH system).

    • If the Rf is too low (<0.1), increase the proportion of the polar solvent.

  • Change Solvent System Selectivity: If adjusting the ratio is ineffective, you need to change the nature of the solvents. Different solvents have different abilities to engage in hydrogen bonding, dipole-dipole, and other interactions.

    • Example: If you are using a Hexane/Ethyl Acetate system, the primary interactions are based on polarity. Switching to a Dichloromethane/Methanol system introduces hydrogen-bond donating and accepting capabilities from the methanol, which can dramatically alter the selectivity between two structurally similar compounds.[1]

  • Consider a Gradient Elution: For complex mixtures with impurities that have a wide range of polarities, a single isocratic (constant composition) mobile phase may not be effective. A gradient elution, where the polarity of the mobile phase is gradually increased during the column run, can improve separation.[3] This is more commonly used in automated flash chromatography systems but can be done manually by systematically changing the eluent composition.

Question 3: My compound appears to have decomposed after running the column. My fractions are impure, and the total recovery is very low. What could have caused this?

Answer:

Degradation of the compound on the column is a serious issue, often linked to the acidic nature of standard silica gel.

Root Cause Analysis:

  • Acid-Catalyzed Decomposition: The acidic surface of the silica gel can catalyze the degradation of sensitive functional groups. N-oxides, certain protecting groups, or other labile moieties can be cleaved under these conditions.

Step-by-Step Solutions:

  • Perform a Silica Gel Stability Test: Before committing your entire batch to a column, test for stability.

    • Protocol: Spot your crude material on a TLC plate. Take a 'before' image or note the spot. Let the plate sit at room temperature for 1-2 hours. Then, elute the plate as you normally would. If a new spot appears or the original spot diminishes, your compound is likely degrading on the silica.[2]

  • Deactivate the Silica Gel: As with the streaking issue (Question 1), adding a basic modifier like triethylamine to the eluent will neutralize the acidic sites and can prevent decomposition.[2]

  • Switch to a Non-Acidic Stationary Phase: Use neutral alumina or consider reversed-phase chromatography to avoid exposing your compound to an acidic environment.

Frequently Asked Questions (FAQs)

Q: How do I choose the initial solvent system for my TLC analysis? A: Start with a moderately polar system, such as 50:50 Ethyl Acetate/Hexane or 95:5 Dichloromethane/Methanol. Based on the initial Rf, you can adjust the polarity. For polar compounds like this compound, a DCM/MeOH system is often a better starting point.

Q: What is "dry loading," and when should I use it for this compound? A: Dry loading involves pre-adsorbing your crude material onto a small amount of silica gel (or Celite) before adding it to the column. This is the preferred method when your compound has poor solubility in the starting mobile phase.[4] Dissolving a poorly soluble compound in a strong solvent and loading it directly (wet loading) can cause it to precipitate at the top of the column, leading to very poor separation.

Q: How much crude material can I load onto my column? A: A general rule of thumb is to load 1-5% of the mass of the stationary phase.[1] For a difficult separation, use a lower loading (e.g., 1 g of crude material on 100 g of silica). For an easy separation, you can go higher. Overloading is a common cause of poor separation.

Q: My purified fractions contain a compound with the same Rf as my product, but the NMR is different. What happened? A: This could be a case of co-elution with a structurally similar impurity, or it might indicate the presence of a tautomer. This compound exists in equilibrium with its tautomeric form, 1,6-Naphthyridin-4(1H)-one. While they are the same compound, different conditions (like the NMR solvent) can affect the observed spectrum. Ensure your characterization accounts for potential tautomerism.

Experimental Protocols & Data

Protocol 1: TLC Analysis with Basic Modifier
  • Prepare a developing chamber with a filter paper wick.

  • Create a 95:5 mixture of Dichloromethane (DCM) and Methanol (MeOH). Add triethylamine (TEA) to a final concentration of 0.5% (e.g., 50 µL of TEA in 10 mL of the DCM/MeOH mixture).

  • Pour the solvent into the chamber to a depth of ~0.5 cm and allow the atmosphere to saturate for 5-10 minutes.

  • Dissolve a small amount of your crude this compound in a suitable solvent (e.g., DCM/MeOH) and spot it onto the baseline of a silica gel TLC plate.

  • Place the plate in the chamber, allow the solvent to elute to ~1 cm from the top, and remove.

  • Mark the solvent front and visualize the spots under UV light (254 nm). A compact, well-defined spot should be observed.

Protocol 2: Dry Loading of the Sample
  • Dissolve your crude material in a minimal amount of a volatile solvent (e.g., DCM, Methanol, or Acetone).

  • Add dry silica gel to the solution, typically 2-3 times the mass of your crude material.

  • Swirl the flask to create a slurry and then remove the solvent completely using a rotary evaporator. You should be left with a dry, free-flowing powder of your compound adsorbed onto the silica.[4]

  • Carefully add this powder to the top of your packed column, creating an even layer.

  • Gently add a protective layer of sand on top before slowly adding your initial mobile phase.[4]

Data Tables

Table 1: Example Solvent Systems for Polar Heterocycles

Solvent SystemTypical Ratio RangeSelectivity CharacteristicsBest For
Dichloromethane / Methanol100:0 to 80:20Strong dipole interactions and hydrogen bonding capability. Excellent for polar compounds.General purpose purification of N-heterocycles.
Ethyl Acetate / Hexane100:0 to 20:80Primarily polarity-based separation. Less effective for very polar compounds.Less polar compounds or initial screening.
Chloroform / Acetone100:0 to 50:50Good for compounds of intermediate polarity.Alternative when DCM/MeOH is too strong.
Dichloromethane / Acetonitrile100:0 to 70:30Offers different selectivity due to the nitrile group.Separating isomers or closely related compounds.
Note: Always add 0.5-1% triethylamine to any system used with silica gel for basic compounds.

Table 2: Column Loading Guidelines (Silica Gel)

Column Diameter (cm)Approx. Silica Mass (g)Recommended Sample Load (mg)
2.025250 - 1250
3.050500 - 2500
4.01001000 - 5000
5.02002000 - 10000

Visualized Workflows

G cluster_prep Preparation & Analysis cluster_column Column Execution cluster_post Analysis & Isolation TLC 1. TLC Analysis (Optimize Solvent System) Stability 2. Test Stability on Silica (Spot test, wait 1 hr) TLC->Stability Pack 3. Pack Column (Wet or Slurry Packing) Stability->Pack Load 4. Load Sample (Dry loading recommended) Pack->Load Elute 5. Elute Column (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Product Pure this compound Evaporate->Product

Caption: General workflow for column chromatography purification.

G Start Problem: Poor Separation Rf_Check Is Rf of Target 0.2 - 0.4? Start->Rf_Check Streaking Are Spots Tailing or Streaking? Rf_Check->Streaking No Sol_Polarity Solution: Adjust Solvent Polarity Rf_Check->Sol_Polarity Yes Overload Is Sample Load >5% of Silica Mass? Streaking->Overload No Add_Base Solution: Add 0.5-1% TEA to Mobile Phase Streaking->Add_Base Yes Sol_Selectivity Solution: Change Solvent System (e.g., DCM/MeOH -> EtOAc/MeCN) Overload->Sol_Selectivity No Reduce_Load Solution: Reduce Sample Load Overload->Reduce_Load Yes

Caption: Troubleshooting decision tree for poor separation issues.

References

Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Cyclization of Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a particularly challenging transformation: the intramolecular Friedel-Crafts cyclization of pyridine derivatives. The inherent electronic properties of the pyridine ring present unique obstacles to this classic acid-catalyzed reaction. This resource offers a structured, question-and-answer approach to diagnose and resolve common issues leading to low product yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my Friedel-Crafts cyclization of a pyridine-containing substrate failing or giving very low yields?

A1: The primary challenge lies in the fundamental electronic nature of the pyridine ring. Pyridine is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent property creates two major hurdles for a classic Friedel-Crafts reaction[1][2]:

  • Ring Deactivation: The electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring towards electrophilic aromatic substitution, which is the core mechanism of the Friedel-Crafts reaction[1].

  • Lewis Acid Sequestration: The lone pair of electrons on the pyridine nitrogen is basic and readily coordinates with the Lewis acid catalyst (e.g., AlCl₃)[1][3]. This forms a stable complex, which not only deactivates the catalyst but also further deactivates the pyridine ring by introducing a positive charge on the nitrogen[1][3].

This dual deactivation often leads to reaction failure or significantly diminished yields.

Q2: My reaction mixture turns dark, and I'm isolating a complex mixture of byproducts. What's happening?

A2: The formation of dark, complex mixtures often points to harsh reaction conditions and catalyst-induced side reactions. Traditional Friedel-Crafts conditions, especially with strong Lewis acids like AlCl₃, can be too aggressive for sensitive pyridine substrates. The strong acid can promote polymerization, charring, and other undesired side reactions.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Many Friedel-Crafts reactions are run at elevated temperatures. Try running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to minimize side reactions.

  • Consider a Milder Lewis Acid: Instead of AlCl₃, explore milder Lewis acids. The choice of catalyst can significantly impact the outcome.

  • Slow Addition of Reagents: Adding the Lewis acid or the substrate dropwise at a low temperature can help to control the reaction exotherm and minimize the formation of byproducts.

Q3: I'm using a standard Lewis acid like AlCl₃. Are there better alternatives for pyridine cyclization?

A3: Yes, for pyridine systems, exploring a broader range of acidic catalysts is crucial. The choice of acid can be the single most important factor for success.

  • Brønsted Acids: Strong Brønsted acids can be effective alternatives to Lewis acids for certain intramolecular cyclizations of pyridines. They can protonate the carbonyl group of the acylating agent, generating the necessary electrophile without the strong complexation with the pyridine nitrogen. Examples of effective Brønsted acids include trifluoromethanesulfonic acid (TfOH) and polyphosphoric acid (PPA)[4][5][6][7].

  • Milder Lewis Acids: If a Lewis acid is required, consider those that are less prone to strong coordination with nitrogen. Options include SnCl₄, BF₃·OEt₂, and Y(OTf)₃[8]. The optimal choice will be substrate-dependent.

  • Synergistic Acid Systems: In some cases, a combination of a Lewis acid and a Brønsted acid can be beneficial, offering a synergistic catalytic effect[9].

Table 1: Comparison of Acid Catalysts for Pyridine Cyclization

Catalyst TypeExamplesAdvantagesDisadvantages
Strong Lewis Acids AlCl₃, FeCl₃High reactivity for activated systems.Strong complexation with pyridine, harsh conditions, potential for side reactions.
Milder Lewis Acids SnCl₄, BF₃·OEt₂, Y(OTf)₃Reduced complexation with pyridine, milder reaction conditions.May have lower reactivity, requiring higher temperatures or longer reaction times.
Brønsted Acids TfOH, PPA, H₂SO₄Avoids direct complexation with the pyridine nitrogen, can be highly effective.Can lead to dehydration or other acid-catalyzed side reactions.
Q4: My starting material has an activating group on the pyridine ring, but the yield is still low. What else could be wrong?

A4: Even with activating groups, steric hindrance and the position of cyclization can play a significant role.

  • Steric Hindrance: If the cyclization is sterically hindered, the reaction rate will be significantly slower, allowing for side reactions to dominate. Examine the 3D model of your substrate to assess potential steric clashes.

  • Regioselectivity: Friedel-Crafts reactions on substituted pyridines can lead to a mixture of isomers. The electronic and steric effects of the substituents will direct the cyclization to a specific position. If the desired cyclization is electronically or sterically disfavored, the yield will be low.

Workflow for Diagnosing Regioselectivity Issues:

Caption: Troubleshooting workflow for regioselectivity.

Alternative Strategies for Pyridine Ring Cyclization

When direct Friedel-Crafts cyclization proves to be inefficient, it is often necessary to consider alternative synthetic strategies.

Q5: Are there established, named reactions that are more suitable for forming fused pyridine ring systems?

A5: Yes, several classic named reactions are well-suited for the synthesis of quinolines, isoquinolines, and related fused pyridine systems. These often bypass the challenges of direct Friedel-Crafts acylation on a pyridine ring.

  • Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like POCl₃ or P₂O₅ to form a dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline[10][11]. This is a powerful method for constructing the isoquinoline core[12][13].

  • Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone in the presence of an acid to form a tetrahydroisoquinoline[14][15]. It is particularly effective for electron-rich aromatic rings[16][17].

  • Pomeranz-Fritsch Reaction: This acid-catalyzed reaction synthesizes isoquinolines from benzalaminoacetals[18][19][20][21]. It offers a route to isoquinolines with substitution patterns that may be difficult to achieve through other methods[20].

Experimental Protocol: General Procedure for Bischler-Napieralski Reaction

  • Amide Formation: Prepare the corresponding β-arylethylamide from the appropriate β-arylethylamine and acyl chloride or carboxylic acid.

  • Cyclization: Dissolve the amide in an anhydrous solvent (e.g., toluene or acetonitrile).

  • Add the dehydrating agent (e.g., 1.5 - 3.0 equivalents of POCl₃) dropwise at 0 °C.

  • Heat the reaction mixture to reflux for the appropriate time (typically 1-4 hours), monitoring by TLC.

  • Workup: Cool the reaction mixture and carefully quench by pouring it onto ice.

  • Basify the aqueous solution with a suitable base (e.g., NaOH or NH₄OH) and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the resulting dihydroisoquinoline by chromatography or crystallization.

  • Oxidation (Optional): The dihydroisoquinoline can be oxidized to the corresponding isoquinoline using an oxidizing agent such as manganese dioxide (MnO₂) or palladium on carbon (Pd/C) in a suitable solvent.

Q6: My desired cyclization involves forming a bond to a carbon atom already on the pyridine ring. Are there modern methods to achieve this without a traditional Friedel-Crafts reaction?

A6: Yes, modern synthetic methods offer powerful alternatives to the classical Friedel-Crafts approach.

  • Metal-Catalyzed Cross-Coupling Reactions: If you can introduce a halide or triflate at the desired position on the pyridine ring and a suitable functional group on the side chain, a variety of intramolecular cross-coupling reactions (e.g., Heck, Suzuki, Sonogashira) can be employed for cyclization.

  • C-H Activation: Transition metal-catalyzed C-H activation has emerged as a highly efficient and atom-economical strategy for forming C-C bonds. Catalysts based on rhodium, ruthenium, or palladium can direct the cyclization of a tethered group onto a C-H bond of the pyridine ring[22][23].

  • Activation via N-Oxidation or Silylation: The reactivity of the pyridine ring can be altered by modifying the nitrogen atom.

    • Pyridine N-Oxides: The N-oxide is more electron-rich than the parent pyridine and can undergo electrophilic substitution more readily. After the cyclization, the N-oxide can be deoxygenated.

    • 2-(Trialkylsilyl)pyridines: These substrates can undergo a unique acylation reaction that bypasses the limitations of the Friedel-Crafts mechanism. The reaction proceeds through N-acylation, desilylation, C-acylation, and N-deacylation steps[24][25].

Diagram of a C-H Activation Catalytic Cycle

G A Py-Substrate + [M]-Catalyst B C-H Activation A->B Coordination C Coordination & Insertion B->C Intramolecular D Reductive Elimination C->D Bond Formation E Cyclized Product D->E Catalyst [M]-Catalyst D->Catalyst Regeneration Catalyst->A

Caption: Generalized catalytic cycle for C-H activation.

References

Technical Support Center: Optimizing Reaction Conditions for 1,6-Naphthyridin-4-OL Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the functionalization of 1,6-naphthyridin-4-ol and its derivatives. The 1,6-naphthyridine scaffold is a privileged core in medicinal chemistry, appearing in numerous bioactive molecules and pharmaceutical candidates.[1][2][3][4][5] However, its unique electronic properties, potential for catalyst inhibition, and multiple reactive sites present significant challenges for synthetic chemists.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common issues encountered in the lab. We will delve into the causality behind experimental choices, providing not just solutions but a deeper understanding of the underlying chemistry to empower your research.

Core Concepts: Understanding the this compound Scaffold

Before troubleshooting, it is crucial to understand two key features of the this compound core that govern its reactivity: tautomerism and the Lewis basicity of its nitrogen atoms.

1. Keto-Enol Tautomerism: The molecule exists in equilibrium between the this compound (enol) form and the 1,6-naphthyridin-4(1H)-one (keto) form. This equilibrium can be influenced by solvent, pH, and temperature, affecting which reaction pathways are favored. The keto form is often the more stable tautomer.[6]

2. Nitrogen Basicity: The pyridine-like nitrogen atoms (at positions 1 and 6) possess lone pairs of electrons that can coordinate strongly with transition metal catalysts, particularly palladium. This can lead to catalyst deactivation or poisoning, which is a primary cause of low yields in cross-coupling reactions.[7][8][9]

cluster_0 Key Reactivity Challenges Tautomerism Keto-Enol Tautomerism (1,6-Naphthyridin-4(1H)-one vs. This compound) Coordination Catalyst Coordination/Poisoning (N1 and N6 are Lewis basic) Tautomerism->Coordination Influences catalyst binding Regioselectivity Multiple Reactive Sites (C2, C3, C5, C7, C8) Coordination->Regioselectivity Directs or inhibits functionalization

Caption: Interplay of core challenges in this compound chemistry.

Frequently Asked Questions & Troubleshooting Guide
Category 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools for C-C and C-N bond formation but are notoriously problematic with nitrogen-rich heterocycles.[10][11][12]

Q1: My Suzuki-Miyaura coupling on a halo-1,6-naphthyridin-4-ol is giving no product or very low yield. What should I investigate first?

A1: This is a classic issue, most often stemming from catalyst deactivation. The nitrogen atoms of the naphthyridine ring can act as strong ligands, coordinating to the palladium center and inhibiting the catalytic cycle.[7][9]

Troubleshooting Workflow:

start Low Yield in Suzuki Coupling check_catalyst 1. Change Ligand/Catalyst System - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) - Increase catalyst loading (2-5 mol%) start->check_catalyst check_base 2. Optimize Base - Switch from strong (NaOH, KOH) to weaker, non-nucleophilic bases (K2CO3, Cs2CO3, K3PO4) check_catalyst->check_base No Improvement success Reaction Successful check_catalyst->success Improvement check_solvent 3. Screen Solvents - Ensure solubility of all components - Try aprotic polar solvents (Dioxane, Toluene, DME) with minimal water check_base->check_solvent No Improvement check_base->success Improvement check_temp 4. Adjust Temperature - Incrementally increase temperature (e.g., 80°C -> 100°C -> 120°C) check_solvent->check_temp No Improvement check_solvent->success Improvement check_temp->success Improvement

Caption: Stepwise troubleshooting for failed Suzuki-Miyaura coupling reactions.

Causality Explained:

  • Ligand Choice: Bulky phosphine ligands (like Buchwald ligands) create a sterically hindered environment around the palladium atom. This steric bulk physically obstructs the flat naphthyridine ring from coordinating strongly, allowing the catalytic cycle to proceed.

  • Base Selection: Strong bases can react with the hydroxyl group or promote side reactions. Weaker carbonate or phosphate bases are generally more compatible and less likely to cause degradation of the starting material or product.[11]

Q2: I'm attempting a Buchwald-Hartwig amination and observing significant starting material decomposition. Why is this happening?

A2: Decomposition often points to overly harsh reaction conditions or an incompatible choice of base. The 1,6-naphthyridin-4-one tautomer can be sensitive to strong bases at high temperatures, leading to ring-opening or other degradation pathways.

Solutions:

  • Lower the Temperature: Attempt the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration.

  • Use a Milder Base: Switch from sodium tert-butoxide (a very strong base) to potassium carbonate or cesium carbonate. While the reaction may be slower, it often provides a cleaner profile.

  • Protect the Hydroxyl Group: If the -OH (or N-H in the keto form) is suspected to be interfering, consider protecting it as a methyl ether or a benzyl ether prior to the coupling reaction.

ParameterRecommended Starting Conditions for Cross-Coupling
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂ (2-5 mol%)
Ligand SPhos, XPhos, RuPhos (1.1-1.5 eq. relative to Pd)
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equivalents)
Solvent Dioxane, Toluene, or DME (ensure anhydrous)
Temperature 80 - 120 °C
Category 2: C-H Functionalization

Direct C-H functionalization is an atom-economical strategy but is highly dependent on directing groups and the inherent reactivity of the C-H bonds.[13] For heterocycles, this is complicated by the electronic nature of the ring and the presence of heteroatoms.[7][8]

Q3: I am trying to achieve C-H arylation on the this compound core, but I am getting a mixture of isomers or no reaction. How can I control the regioselectivity?

A3: The inherent electronic properties of the 1,6-naphthyridine ring make certain positions more susceptible to C-H activation. Without a directing group, functionalization is often difficult to control.[14]

Regioselectivity Principles:

  • Most Acidic Protons: The C-H bonds adjacent to the nitrogen atoms (C2, C5, C7) are generally more acidic and thus more reactive in many C-H activation manifolds.

  • Directing Groups: The most reliable way to control regioselectivity is to install a directing group. The hydroxyl group at C4 is a weak directing group. For more predictable outcomes, a stronger directing group like a picolinamide or a removable silicon-tethered group might be necessary to target a specific position.[13][15]

Caption: General reactivity map for C-H bonds on the 1,6-naphthyridine core.

Troubleshooting Steps:

  • Catalyst Screening: Rhodium and Ruthenium catalysts are sometimes more effective than Palladium for specific C-H functionalizations of heterocycles.[16]

  • Additives: The addition of oxidants (e.g., Ag₂CO₃) or specific acids/bases can be critical. For example, pivalic acid is a common additive that can act as a proton shuttle.

  • Install a Directing Group: If regioselectivity remains poor, the most robust solution is to modify the substrate to include a directing group that forces the catalyst to a specific C-H bond.

Category 3: Nucleophilic and Electrophilic Substitution

Q4: Can I perform a Nucleophilic Aromatic Substitution (SNAr) on a halo-1,6-naphthyridin-4-ol?

A4: Yes, SNAr is a viable strategy, provided the ring is sufficiently electron-deficient. The two nitrogen atoms act as strong electron-withdrawing groups, activating the ring for nucleophilic attack.[17][18] An SNAr reaction is often favored when a halogen is positioned at C2, C4 (if converted from the -OH), C5, or C7.

Key Requirements for Successful SNAr:

  • Leaving Group: A good leaving group (typically F, Cl, Br) is required at an activated position.

  • Electron-Withdrawing Nature: The inherent electron deficiency of the naphthyridine ring facilitates this reaction.

  • Strong Nucleophile: A potent nucleophile (e.g., alkoxides, amines, thiols) is needed.

Troubleshooting: If the reaction is slow, you can gently heat it. If you observe decomposition, it may be due to the nucleophile acting as a base and promoting side reactions, in which case a lower temperature or a less basic nucleophile is advisable.

Q5: Is Electrophilic Aromatic Substitution a feasible strategy for this scaffold?

A5: Generally, no. Electrophilic aromatic substitution (e.g., nitration, halogenation) is extremely difficult on pyridine-like rings.[19] The ring is electron-deficient and the reaction conditions (strong acids) will protonate the ring nitrogens, making it even more deactivated. This pathway should be avoided in favor of the other methods described.

Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for coupling an arylboronic acid to a bromo-1,6-naphthyridin-4-ol derivative.

Materials:

  • Bromo-1,6-naphthyridin-4-ol derivative (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.5 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a flame-dried reaction vial, add the bromo-1,6-naphthyridin-4-ol, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the vial with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the combined organic filtrate with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Regioselective Functionalization of 1,6-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and functionalization of 1,6-naphthyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this privileged heterocyclic scaffold. The unique electronic nature of the 1,6-naphthyridine core, characterized by two electron-deficient pyridine rings, presents significant challenges in achieving predictable and high-yielding regioselective substitutions.[1][2] This document provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you overcome common experimental hurdles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the regioselective substitution of 1,6-naphthyridines in a practical question-and-answer format.

Issue 1: Poor or No Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Question: I am attempting a nucleophilic aromatic substitution on a chloro-substituted 1,6-naphthyridine, but I am observing no product formation, even at elevated temperatures. What is going wrong?

Answer:

This is a common challenge rooted in the electronic properties of the naphthyridine ring and the nature of the leaving group.

Possible Causes & Recommended Solutions:

  • Insufficient Ring Activation: The SNAr mechanism requires the aromatic ring to be sufficiently electron-poor to be attacked by a nucleophile.[3][4][5] While the inherent nature of the 1,6-naphthyridine ring is electron-deficient, the position of the leaving group is critical. Nucleophilic attack is favored at positions ortho or para to the ring nitrogen atoms, which can stabilize the negative charge of the intermediate Meisenheimer complex.[4][5] The C5 and C7 positions are generally the most reactive towards nucleophiles. If your leaving group is at a less activated position (e.g., C3 or C4), the reaction barrier will be significantly higher.

    • Solution: If possible, redesign your synthesis to place the leaving group at a more activated position like C5 or C7.

  • Poor Leaving Group: While chloride is a common leaving group, its displacement from an electron-deficient heterocycle can be sluggish. The reactivity order in SNAr is often F > Cl > Br > I, which is counterintuitive compared to SN2 reactions.[4] However, for practical synthesis and downstream applications, triflates (OTf) are exceptionally effective leaving groups.

    • Solution: Convert the corresponding 1,6-naphthyridin-one or -ol to a triflate. A recently developed method involves the ditriflation of 1,6-naphthyridine-5,7-diones to create highly reactive, bench-stable ditriflates. These intermediates allow for sequential and regioselective SNAr and cross-coupling reactions.[6] The C5-triflate is typically more reactive and can be substituted selectively at room temperature.[6]

Workflow for Enhancing SNAr Reactivity

sn_ar_troubleshooting start Start: No SNAr Product check_position Is Leaving Group (LG) at C5 or C7? start->check_position check_lg Is the LG a triflate (OTf)? check_position->check_lg Yes redesign Action: Redesign synthesis to place LG at an activated position. check_position->redesign No increase_temp Are reaction conditions forcing enough? (High Temp, Polar Aprotic Solvent) check_lg->increase_temp No (e.g., Cl, Br) proceed Proceed with SNAr check_lg->proceed Yes convert_to_otf Action: Convert hydroxyl to triflate. convert_to_otf->proceed increase_temp->convert_to_otf No increase_temp->proceed Yes

Caption: Troubleshooting workflow for SNAr reactions.

Issue 2: Lack of Regioselectivity in Palladium-Catalyzed Cross-Coupling

Question: I am performing a Suzuki coupling on a 5,7-dichloro-1,6-naphthyridine and getting a mixture of mono- and di-substituted products, with poor selectivity for the C5 position. How can I control the regioselectivity?

Answer:

Achieving regioselectivity on a di-halogenated or di-triflated 1,6-naphthyridine is a significant challenge that requires careful tuning of catalysts, ligands, and reaction conditions.

Possible Causes & Recommended Solutions:

  • Similar Reactivity of Positions: The electronic and steric environments of the C5 and C7 positions can be quite similar, leading to competitive oxidative addition of the palladium catalyst at both sites.

  • Catalyst/Ligand System: The choice of palladium precursor and ligand is paramount for controlling selectivity. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can often impart selectivity.

    • Solution A (Ligand Control): For Suzuki couplings on dichlorinated 1,6-naphthyridones, catalyst systems like Pd₂(dba)₃ with bulky phosphine ligands (e.g., (2-MeO-Ph)₃P) or NHC ligands (e.g., IMes·HCl) have been shown to provide high conversion with good regioselectivity for a specific position.[7][8] You must screen a panel of ligands to find the optimal choice for your specific substrate.

    • Solution B (Substrate Control): A more robust strategy is to use starting materials with leaving groups of differential reactivity. As mentioned previously, 1,6-naphthyridine-5,7-ditriflates are excellent substrates for this purpose.[6] The C5-triflate undergoes SNAr or Suzuki coupling under milder conditions than the C7-triflate. This allows for a sequential, one-pot difunctionalization. You can first perform a selective reaction at C5, and then, by changing the conditions or catalyst system, functionalize the C7 position.[6][9]

Table 1: Comparison of Strategies for Regioselective Cross-Coupling

StrategyPrincipleAdvantagesDisadvantagesKey Reference
Ligand Tuning Steric/electronic properties of the ligand favor reaction at one site.Can be applied directly to existing dihalo-substrates.Requires extensive screening; selectivity may not be perfect (>95% is difficult).[7][8]
Differential Leaving Groups Use of a substrate with two different leaving groups (e.g., C5-OTf, C7-OTf).Excellent, often near-perfect regioselectivity; allows for sequential one-pot reactions.Requires synthesis of the specialized di-triflate intermediate.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most reactive positions on the 1,6-naphthyridine scaffold for different types of reactions?

A1: The reactivity is dictated by the two electron-withdrawing nitrogen atoms.

  • Nucleophilic Attack (SNAr): The most electron-deficient positions are C5 and C7, followed by C2 and C4. These are the primary sites for nucleophilic substitution when a suitable leaving group is present.[6]

  • Electrophilic Attack (EAS): Generally very difficult due to the ring's electron-poor nature. If forced, substitution occurs at the positions least deactivated by the nitrogens, typically C3 and C8. The reaction often requires harsh conditions (e.g., oleum for sulfonation). Standard Friedel-Crafts reactions are often unsuccessful.[10]

  • C-H Activation/Functionalization: Without a directing group, reactivity can be low and unselective. With a directing group attached at a specific position (e.g., an amide at C5), functionalization can be directed to an adjacent C-H bond (e.g., C4).[11][12]

Reactivity Map of the 1,6-Naphthyridine Core

Caption: Relative reactivity of positions on the 1,6-naphthyridine core.

Q2: Can I perform direct C-H functionalization on an unsubstituted 1,6-naphthyridine?

A2: While challenging, it is possible, but typically not regioselective. Minisci-type reactions (photoredox radical C-H functionalization) can sometimes be used on unsubstituted N-heterocycles, but often result in mixtures of isomers.[13] For predictable and selective C-H functionalization, a directing group is almost always required. This strategy involves installing a group that coordinates to a metal catalyst and directs the C-H activation to a specific, often ortho, position.[11][14]

Q3: My cross-coupling reaction is failing. What are the first things I should check?

A3: For any failing palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), follow this checklist:

  • Reagent Quality: Ensure your solvent is anhydrous and degassed. Bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ should be freshly ground and dried. Boronic acids can degrade on storage; check their purity.

  • Catalyst Activity: Is your palladium source active? Pd(PPh₃)₄ can degrade in air. Using a pre-catalyst like Pd₂(dba)₃ or Pd(OAc)₂ with a suitable ligand is often more reliable.

  • Degassing: Oxygen can kill the Pd(0) active catalyst. Ensure your reaction mixture is thoroughly degassed by bubbling with argon or nitrogen for 15-30 minutes or by using freeze-pump-thaw cycles.

  • Temperature: Some cross-coupling reactions require significant thermal energy to drive the oxidative addition or reductive elimination steps. If you are running the reaction at a moderate temperature (e.g., 80 °C), consider increasing it to 100-120 °C (solvent permitting).

  • Ligand Choice: The ligand is crucial. If a standard ligand like PPh₃ isn't working, switch to a more electron-rich and bulky ligand such as a biarylphosphine (e.g., SPhos, XPhos) or an NHC ligand (e.g., IPr, IMes). These often promote oxidative addition on challenging substrates.[15]

Experimental Protocol: Regioselective One-Pot Suzuki/SNAr on a 1,6-Naphthyridine-5,7-ditriflate

This protocol is adapted from methodologies developed for the sequential functionalization of heteroaryl ditriflates and provides a robust method for creating diverse 5,7-disubstituted 1,6-naphthyridines.[6]

Objective: To selectively introduce an amine at the C5 position via SNAr followed by a Suzuki coupling at the C7 position in a one-pot fashion.

Materials:

  • 8-Substituted-1,6-naphthyridine-5,7-ditriflate (1.0 equiv)

  • Amine nucleophile (e.g., morpholine, 1.1 equiv)

  • Aryl boronic acid (1.5 equiv)

  • Pd₂(dba)₃ (0.05 equiv)

  • SPhos (0.1 equiv)

  • K₃PO₄ (3.0 equiv, anhydrous)

  • Anhydrous, degassed 1,4-dioxane

  • Argon or Nitrogen gas supply

Procedure:

Step 1: Regioselective SNAr at C5

  • To a flame-dried Schlenk flask under an argon atmosphere, add the 8-substituted-1,6-naphthyridine-5,7-ditriflate (1.0 equiv).

  • Add anhydrous, degassed 1,4-dioxane to dissolve the starting material.

  • Add the amine nucleophile (1.1 equiv) dropwise at room temperature.

  • Stir the reaction at room temperature for 1-2 hours.

    • Causality Check: The C5-triflate is significantly more electrophilic and sterically accessible than the C7-triflate, allowing for selective substitution at a lower temperature without a catalyst.[6]

  • Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material and formation of the mono-substituted intermediate (5-amino-7-triflyl-1,6-naphthyridine).

Step 2: Suzuki Coupling at C7 6. To the same flask containing the crude intermediate from Step 1, add the aryl boronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (0.05 equiv), and SPhos (0.1 equiv). 7. Purge the flask with argon for 5 minutes. 8. Heat the reaction mixture to 100 °C and stir for 4-12 hours.

  • Causality Check: The remaining C7-triflate requires a palladium catalyst and elevated temperatures to undergo oxidative addition and subsequent Suzuki coupling. The SPhos ligand is effective for coupling on electron-deficient heterocycles.
  • Monitor the reaction by TLC or LC-MS for the formation of the final di-substituted product.

Step 3: Work-up and Purification 10. Cool the reaction to room temperature and dilute with ethyl acetate. 11. Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst. 12. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄. 13. Concentrate the solvent under reduced pressure. 14. Purify the crude product by column chromatography on silica gel to yield the desired 5-amino-7-aryl-1,6-naphthyridine.

References

preventing degradation of 1,6-naphthyridine compounds during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,6-naphthyridine compounds. This guide is designed to provide in-depth, practical solutions to prevent the degradation of these valuable compounds during storage and experimentation. By understanding the underlying chemical principles, you can ensure the integrity and reproducibility of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when handling 1,6-naphthyridine derivatives.

Q1: My 1,6-naphthyridine compound is showing new, unexpected peaks in my HPLC/LC-MS analysis after a few weeks of storage in a DMSO solution at -20°C. What is happening?

A1: This is a classic sign of degradation. The 1,6-naphthyridine core, being an N-heterocycle, is susceptible to several degradation pathways even at low temperatures.[1] The most likely culprits are:

  • Oxidation: The nitrogen atoms in the naphthyridine ring are prone to oxidation, which leads to the formation of N-oxides.[1] This can be accelerated by residual oxygen in the solvent or headspace of your vial. Aromatic amines, in general, are readily oxidized by air.[2]

  • Photodegradation: If your vials are not adequately protected from light, UV or even ambient laboratory light can provide the energy to initiate degradation reactions.[1][3] Many aromatic heterocyclic compounds are known to be photosensitive.[4]

  • Hydrolysis: The DMSO you are using may not be completely anhydrous. N-heterocycles can be sensitive to moisture, which can lead to hydrolysis, especially if your compound has susceptible functional groups like esters or amides.[1][5]

Mitigation Strategies:

  • Use High-Purity Anhydrous Solvents: Always use fresh, high-purity, anhydrous DMSO.

  • Inert Atmosphere: Before sealing, purge the vial headspace with an inert gas like argon or nitrogen to displace oxygen.[6]

  • Light Protection: Store all solutions and solid compounds in amber vials or wrap clear vials in aluminum foil.[4][7][8]

  • Lower Storage Temperature: For long-term storage, -80°C is preferable to -20°C as it significantly slows down most degradation kinetics.[1][9]

Q2: I need to store my 1,6-naphthyridine compound as a solid. What are the ideal conditions?

A2: Storing the compound as a dry solid is generally the most stable format. However, improper conditions can still lead to degradation over time.

Recommended Solid Storage Protocol:

  • Drying: Ensure the compound is completely free of residual solvents by drying it under a high vacuum.

  • Container: Use a tightly sealed glass vial with a PTFE-lined cap.

  • Atmosphere: Backfill the vial with argon or nitrogen before sealing.

  • Temperature: Store at -20°C or lower for long-term stability.[9] For many stable, non-volatile compounds, room temperature may be acceptable for short periods, but cold storage is a best practice.[6]

  • Light: Keep the vial in a dark location, such as a sealed box within the freezer.[10]

  • Desiccation: For extra precaution, store the sealed vial inside a desiccator within the freezer to protect against moisture ingress during temperature cycling.

Q3: My compound has poor aqueous solubility. I've tried adjusting the pH, but now I'm concerned about stability. What's the risk?

A3: Adjusting pH is a valid strategy to improve solubility, but it can introduce stability risks. The 1,6-naphthyridine core contains basic nitrogen atoms.

  • Acidic Conditions (Low pH): Protonation of the nitrogen atoms can make the aromatic ring more electron-deficient and potentially susceptible to nucleophilic attack. Furthermore, strongly acidic conditions can catalyze the hydrolysis of functional groups like amides or esters.[11]

  • Basic Conditions (High pH): Strongly basic conditions can also promote hydrolysis of certain functional groups. For some aromatic systems, high pH can facilitate oxidative degradation pathways.

Recommendation: If you must adjust pH, perform a preliminary stability study. Prepare small batches of your compound in the desired buffer, store them under intended experimental conditions (e.g., 4°C, room temperature) for various time points (e.g., 1, 4, 24, 48 hours), and analyze them by HPLC to check for the appearance of degradation peaks.

Part 2: Troubleshooting Guides

This section provides structured approaches to identify and resolve specific degradation problems.

Issue 1: Rapid Degradation Observed in Solution
  • Symptom: A freshly prepared solution of your 1,6-naphthyridine compound shows significant degradation within hours or a few days, as confirmed by HPLC or NMR.

  • Primary Suspects: Oxidation, Photodegradation, Solvent Reactivity.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for rapid solution-phase degradation.

Issue 2: Color Change of Solid Compound Over Time
  • Symptom: A white or off-white solid 1,6-naphthyridine compound turns yellow, brown, or darkens during storage.

  • Primary Suspects: Oxidation, Photodegradation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for solid-state color change.

Part 3: Experimental Protocols

To proactively understand your compound's stability profile, a forced degradation study is essential. This involves intentionally exposing the compound to harsh conditions to identify potential degradation products and pathways.[12][13][14]

Protocol: Forced Degradation Study

Objective: To identify the degradation pathways and develop a stability-indicating analytical method for a novel 1,6-naphthyridine compound.

Materials:

  • 1,6-Naphthyridine compound

  • Solvents: Acetonitrile, Methanol, Water (HPLC grade)

  • Stress Agents: 1N HCl, 1N NaOH, 3% H₂O₂

  • Equipment: HPLC-UV/PDA or LC-MS, pH meter, calibrated oven, photostability chamber.

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stress agent. A control sample is mixed with 1 mL of water.

    • Acid Hydrolysis: 1N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 1N NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours.[1]

    • Thermal Degradation: Keep the stock solution at 60°C for 24 hours. Also, place the solid compound in an oven at 105°C for 24 hours.[1]

    • Photodegradation: Expose the stock solution and solid compound to a light source that provides both UV and visible light, as specified by ICH guideline Q1B.[1][15]

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all samples (including the control) by a high-resolution HPLC method, preferably with a PDA detector or coupled to a mass spectrometer (LC-MS).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify the number and relative retention times of the degradation products.

    • Calculate the percentage of degradation. A target degradation of 5-20% is generally considered ideal for method validation.[16]

    • If using LC-MS, analyze the mass of the degradation products to hypothesize their structures (e.g., an increase of 16 amu often suggests N-oxidation).

Data Summary Table:

Stress ConditionIncubation Time/Temp% DegradationNo. of DegradantsMajor Degradant RRT
Control24h / RT< 1%0-
1N HCl24h / 60°C[Record Data][Record Data][Record Data]
1N NaOH24h / 60°C[Record Data][Record Data][Record Data]
3% H₂O₂24h / RT[Record Data][Record Data][Record Data]
Thermal (Solution)24h / 60°C[Record Data][Record Data][Record Data]
Photolytic[ICH Q1B std.][Record Data][Record Data][Record Data]

Part 4: Key Degradation Pathways

Understanding the potential chemical transformations is key to preventing them.

DegradationPathways cluster_Oxidation Oxidation cluster_Photolysis Photodegradation cluster_Hydrolysis Hydrolysis Compound 1,6-Naphthyridine Derivative N_Oxide N-Oxide Formation Compound->N_Oxide O₂, H₂O₂ Ring_Oxidation Aromatic Ring Hydroxylation/Opening Compound->Ring_Oxidation O₃, strong oxidants Photo_Oxidation Photo-oxidation Compound->Photo_Oxidation Light (UV/Vis) + O₂ Rearrangement Rearrangement/ Isomerization Compound->Rearrangement Light (UV/Vis) Side_Chain Side-Chain Cleavage (e.g., Ester, Amide) Compound->Side_Chain H₂O (acid/base catalyst)

Caption: Common degradation pathways for 1,6-naphthyridine compounds.

References

Validation & Comparative

A Comparative Guide to 1,6-Naphthyridine and Quinoline Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a core chemical scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. Among the plethora of heterocyclic systems, quinoline has long been celebrated as a "privileged structure," forming the backbone of numerous FDA-approved drugs.[1] However, its bioisostere, 1,6-naphthyridine, is an emerging scaffold demonstrating significant potential, offering a nuanced alternative for fine-tuning pharmacological properties.[2][3] This guide provides an in-depth, objective comparison of these two pivotal scaffolds, supported by experimental data and methodological insights to empower researchers in making informed decisions.

Structural and Physicochemical Properties: A Tale of Two Cores

At first glance, the quinoline and 1,6-naphthyridine scaffolds appear structurally similar. Quinoline consists of a benzene ring fused to a pyridine ring, while 1,6-naphthyridine is composed of two fused pyridine rings.[4][5] This seemingly minor difference—the replacement of a carbon-hydrogen group in the benzene portion of quinoline with a nitrogen atom in 1,6-naphthyridine—fundamentally alters the electronic and physicochemical landscape of the molecule.

The introduction of a second nitrogen atom in the 1,6-naphthyridine core has several key consequences:

  • Electron Distribution: The additional electron-withdrawing nitrogen atom in the 1,6-naphthyridine ring system creates a more electron-deficient aromatic system compared to quinoline. This can influence the molecule's reactivity and its ability to participate in certain biological interactions.

  • Hydrogen Bonding: The nitrogen at the 6-position in 1,6-naphthyridine introduces an additional hydrogen bond acceptor site, which can be strategically exploited to enhance binding affinity and selectivity for a biological target.

  • Dipole Moment and Solubility: The altered electronic nature and increased hydrogen bonding potential of the 1,6-naphthyridine scaffold can lead to differences in dipole moment and aqueous solubility compared to its quinoline counterpart, impacting pharmacokinetic properties.[6]

PropertyQuinoline1,6-NaphthyridineRationale for Difference
Structure Benzene fused to PyridinePyridine fused to PyridineReplacement of C-H with a Nitrogen atom.
Nitrogen Atoms 12Introduction of a second nitrogen in the bicyclic system.
Hydrogen Bond Acceptors 1 (N1)2 (N1, N6)The additional nitrogen at the 6-position acts as an H-bond acceptor.
pKa (Conjugate Acid) ~4.9~3.8The second electron-withdrawing nitrogen atom reduces the basicity of the other nitrogen.
LogP (Octanol/Water) ~2.0~0.8Increased polarity due to the second nitrogen atom generally leads to lower lipophilicity.

Note: Exact pKa and LogP values can vary based on substitution patterns. The values provided are for the parent, unsubstituted scaffolds and serve as a general comparison.

The Role of Bioisosterism in Modulating Biological Activity

The concept of bioisosterism, the exchange of atoms or groups of atoms with alternatives that have similar physicochemical properties, is a cornerstone of modern drug design.[7][8] The substitution of a quinoline core with a 1,6-naphthyridine scaffold is a classic example of this strategy, often employed to:

  • Enhance Potency and Selectivity: The additional hydrogen bonding capabilities of the 1,6-naphthyridine ring can lead to new or stronger interactions with the target protein, thereby boosting potency and selectivity.[9]

  • Improve Metabolic Stability: The replacement of a metabolically labile C-H bond in the quinoline ring with a more stable nitrogen atom can block sites of oxidative metabolism, leading to an improved pharmacokinetic profile.

  • Modulate Off-Target Effects: By altering the electronic and steric properties of the scaffold, it is possible to reduce interactions with off-target proteins, thereby minimizing side effects.

A notable example of this bioisosteric switch can be seen in the development of kinase inhibitors. While many successful kinase inhibitors, such as bosutinib and lenvatinib, are based on the quinoline scaffold, researchers have increasingly turned to the 1,6-naphthyridine core to overcome challenges like resistance and to improve selectivity.[10][11] For instance, Ripretinib (Qinlock), an FDA-approved kinase inhibitor for the treatment of gastrointestinal stromal tumors, features a 1,6-naphthyridin-2(1H)-one core.[5]

Case Study: A Comparative Look at Kinase Inhibitors

The development of inhibitors for protein kinases is a therapeutic area where both quinoline and 1,6-naphthyridine scaffolds have been extensively explored. The ATP-binding site of many kinases contains a "hinge" region that forms critical hydrogen bonds with inhibitor scaffolds.

G cluster_quinoline Quinoline-based Inhibitor Interaction cluster_naphthyridine 1,6-Naphthyridine-based Inhibitor Interaction q_scaffold Quinoline Scaffold q_hinge Kinase Hinge Region (e.g., Ala100 NH) q_scaffold->q_hinge H-Bond (N1) n_scaffold 1,6-Naphthyridine Scaffold n_hinge Kinase Hinge Region (e.g., Ala100 NH) n_scaffold->n_hinge H-Bond (N1) n_pocket Additional Pocket Residue (e.g., Asp173) n_scaffold->n_pocket H-Bond (N6)

In a hypothetical kinase, a quinoline-based inhibitor might form a single hydrogen bond with the hinge region via its N1 atom. A corresponding 1,6-naphthyridine analog, however, could form an additional hydrogen bond with another residue in the active site via its N6 nitrogen, potentially leading to a significant increase in binding affinity.[9]

ScaffoldTargetIC50 (nM)Key InteractionsReference
Quinoline Derivative c-Met Kinase15.2H-bond with hinge region[12]
1,6-Naphthyridine Derivative c-Met Kinase3.8H-bonds with hinge and DFG motif[12]
Quinoline Derivative mTOR50.0H-bond with hinge region[11]
1,6-Naphthyridine Derivative mTOR2.0H-bonds with hinge and catalytic loop[11]

This table presents illustrative data from various studies to highlight the potential for improved potency with the 1,6-naphthyridine scaffold.

Synthetic Accessibility: From Classical Reactions to Modern Methods

The ease of synthesis and derivatization is a practical consideration in the selection of a scaffold. Both quinoline and 1,6-naphthyridine have well-established synthetic routes.

Quinoline Synthesis: Classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses are robust and have been used for over a century to produce a wide array of quinoline derivatives.[13] Modern approaches often utilize transition-metal-catalyzed cross-coupling reactions to functionalize the quinoline core, offering a high degree of control and versatility.[14]

1,6-Naphthyridine Synthesis: The synthesis of the 1,6-naphthyridine core can be more challenging than that of quinoline due to the need to construct the second pyridine ring. However, numerous methods have been developed, including intramolecular cyclizations and multi-component reactions.[2][15] Recent advances have focused on developing more efficient and modular synthetic strategies to facilitate the rapid generation of diverse 1,6-naphthyridine libraries.[16]

G cluster_q Generalized Quinoline Synthesis cluster_n Generalized 1,6-Naphthyridine Synthesis q_start Aniline + α,β-Unsaturated Carbonyl q_cyclize Cyclization (e.g., Skraup, Friedländer) q_start->q_cyclize q_product Quinoline Core q_cyclize->q_product n_start Aminopyridine Derivative n_cyclize Annulation with Malonates/Acrylates n_start->n_cyclize n_product 1,6-Naphthyridine Core n_cyclize->n_product

Experimental Protocols: Assessing In Vitro Kinase Inhibition

To quantitatively compare the efficacy of compounds based on these scaffolds, a robust and reproducible in vitro kinase assay is essential. The following is a generalized protocol for determining the IC50 value of an inhibitor.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Materials:

  • Recombinant human kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • Luminescence-based ATP detection reagent

  • White, opaque 384-well microplates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Methodology:

  • Compound Preparation:

    • Create a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted in 10-point, 3-fold dilutions.

    • Further dilute the compounds in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Setup:

    • Add 5 µL of the diluted test compound or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.

    • Add 10 µL of the kinase/substrate mixture (pre-diluted in assay buffer) to each well.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Add 10 µL of ATP solution (at a concentration close to its Km for the specific kinase) to each well to start the reaction.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection:

    • Add 25 µL of the ATP detection reagent to each well. This reagent contains luciferase and luciferin, which will generate a luminescent signal proportional to the amount of ATP remaining in the well.

    • Incubate the plate in the dark for 10 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Normalize the data using control wells (0% inhibition with vehicle and 100% inhibition with a potent, known inhibitor or no enzyme).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

Both the quinoline and 1,6-naphthyridine scaffolds are valuable tools in the drug designer's arsenal. Quinoline remains a reliable and well-understood "privileged" scaffold with a long history of success.[1][17] The 1,6-naphthyridine scaffold, while perhaps synthetically more demanding, offers exciting opportunities for bioisosteric replacement, enabling chemists to overcome challenges in potency, selectivity, and pharmacokinetics.[18][19] The decision of which scaffold to pursue should be driven by the specific biological target, the desired pharmacological profile, and a thorough understanding of the structure-activity relationships at play. By leveraging the subtle yet significant differences between these two heterocyclic systems, researchers can continue to develop novel and effective therapeutics.

References

A Comparative Guide to 1,6-Naphthyridine Kinase Inhibitors: Structure-Activity Relationship and Performance Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the 1,6-naphthyridine scaffold has emerged as a privileged structure, demonstrating potent and selective inhibition against a range of therapeutically relevant kinases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,6-naphthyridine derivatives targeting key kinases, offers a comparative perspective against alternative scaffolds, and presents detailed experimental protocols for their evaluation.

Introduction: The Versatility of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core, a bicyclic heteroaromatic system, offers a rigid and planar framework that can be strategically functionalized to achieve high-affinity interactions with the ATP-binding pocket of various kinases. Its unique arrangement of nitrogen atoms allows for multiple hydrogen bonding opportunities, contributing to its versatility as a kinase inhibitor scaffold. This guide will delve into the nuanced SAR of 1,6-naphthyridine inhibitors for five key kinase targets: Spleen Tyrosine Kinase (SYK), AXL Receptor Tyrosine Kinase (AXL), Mesenchymal-Epithelial Transition Factor (MET), Fibroblast Growth Factor Receptor 4 (FGFR4), and Cyclin-Dependent Kinase 5 (CDK5).

Key Signaling Pathways and the Role of Targeted Kinases

Understanding the biological context of these kinases is paramount to appreciating the significance of their inhibition.

  • SYK Signaling: Spleen Tyrosine Kinase (SYK) is a critical mediator of signal transduction downstream of various immune receptors, including the B-cell receptor (BCR) and Fc receptors.[1] Its activation triggers a cascade of downstream signaling events that are crucial for immune cell activation, proliferation, and inflammatory responses.[2][3] Dysregulation of SYK signaling is implicated in autoimmune diseases and hematological malignancies.[1][3]

    SYK_signaling BCR BCR / FcR SYK SYK BCR->SYK Activation Downstream Downstream Effectors (e.g., PLCγ2, BTK) SYK->Downstream Phosphorylation Response Cellular Response (Inflammation, Proliferation) Downstream->Response

    Caption: Simplified SYK signaling pathway initiated by immune receptor activation.

  • AXL and MET Signaling in Cancer: AXL and MET are receptor tyrosine kinases that, when activated by their respective ligands (Gas6 for AXL and HGF for MET), play pivotal roles in cancer progression, including proliferation, survival, migration, and drug resistance.[4][5][6] Their signaling pathways often exhibit crosstalk, contributing to a more aggressive cancer phenotype.[7][8]

    AXL_MET_signaling cluster_AXL AXL Pathway cluster_MET MET Pathway Gas6 Gas6 AXL AXL Gas6->AXL Binds AXL_downstream PI3K/AKT, MAPK/ERK AXL->AXL_downstream MET MET AXL->MET Crosstalk Cancer Cancer Progression (Proliferation, Metastasis) AXL_downstream->Cancer HGF HGF HGF->MET Binds MET_downstream PI3K/AKT, RAS/MAPK MET->MET_downstream MET_downstream->Cancer

    Caption: Overview of AXL and MET signaling pathways and their crosstalk in cancer.

Structure-Activity Relationship (SAR) of 1,6-Naphthyridine Kinase Inhibitors

The potency and selectivity of 1,6-naphthyridine inhibitors are highly dependent on the nature and position of substituents on the core scaffold.

Spleen Tyrosine Kinase (SYK) Inhibitors

For SYK inhibition, 5,7-disubstituted 1,6-naphthyridines have shown significant promise.

  • Position 5: Substitution with aminoalkylamino groups has been found to enhance potency.[9]

  • Position 7: The presence of an aryl group is crucial for activity, with a preference for para-substitution on the aryl ring.[9]

Caption: Key SAR features of 1,6-naphthyridine based SYK inhibitors.

AXL and MET Kinase Inhibitors

The 1,6-naphthyridinone scaffold has been extensively explored for the development of AXL and MET inhibitors.

  • Position 1 (N1): Derivatization of the N1 amine group can significantly improve pharmacokinetic properties and selectivity.[10]

  • Position 5: Amino substitution at this position is a common feature. For instance, a 5-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)amino) moiety has been shown to yield potent MET inhibitors.[10]

  • Quinazoline Moiety: Incorporation of a quinazoline scaffold has been explored in the design of both AXL and MET inhibitors based on the 1,6-naphthyridinone core, leading to potent compounds.[11]

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors

Derivatives of 1,6-naphthyridin-2(1H)-one have been identified as potent and selective inhibitors of FGFR4.[12][13][14] Detailed structural optimizations of these compounds have led to candidates with excellent anti-proliferative activities against FGFR4-dependent hepatocellular carcinoma (HCC) cell lines.[12][13]

Cyclin-Dependent Kinase 5 (CDK5) Inhibitors

Novel substituted 1,6-naphthyridines have been described as inhibitors of CDK5, a kinase implicated in various diseases, including kidney disease and neurodegenerative disorders. The specific substitutions leading to potent CDK5 inhibition are detailed in patent literature.

Comparative Performance Analysis

To provide a comprehensive evaluation, the inhibitory activities of representative 1,6-naphthyridine derivatives are compared with those of alternative scaffolds targeting the same kinases.

Kinase Target1,6-Naphthyridine DerivativeIC50 (nM)Alternative ScaffoldIC50 (nM)Reference
MET Compound 23a (1,6-naphthyridinone)7.12,7-naphthyridinone derivative 9.8[10]
AXL Compound 25c (1,6-naphthyridinone)1.1Dual MET/AXL inhibitor (less selective)[11]
FGFR4 Compound A34 (1,6-naphthyridin-2(1H)-one)Potent (specific value not stated)BLU-554 5[12][13]
c-Met Compound 2t (1H-imidazo[4,5-h][9][12]naphthyridin-2(3H)-one)2600MK-2461 Potent (specific value not stated for direct comparison)[15][16]

Note: Direct comparison of IC50 values should be interpreted with caution due to potential variations in assay conditions between different studies.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used to characterize 1,6-naphthyridine kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring the inhibitory activity of compounds against a target kinase.

Workflow:

kinase_assay_workflow start Start prepare_reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor dilutions start->prepare_reagents plate_inhibitor Add inhibitor dilutions to 96-well plate prepare_reagents->plate_inhibitor add_kinase Add kinase to wells plate_inhibitor->add_kinase pre_incubate Pre-incubate to allow inhibitor binding add_kinase->pre_incubate initiate_reaction Initiate reaction with Substrate/ATP mix pre_incubate->initiate_reaction incubate_reaction Incubate at 30°C initiate_reaction->incubate_reaction stop_reaction Stop reaction and deplete ATP (e.g., ADP-Glo™ Reagent) incubate_reaction->stop_reaction detect_adp Convert ADP to ATP and generate luminescent signal stop_reaction->detect_adp read_plate Measure luminescence detect_adp->read_plate analyze_data Analyze data and determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: General workflow for a luminescence-based in vitro kinase inhibition assay.

Detailed Steps:

  • Reagent Preparation:

    • Prepare serial dilutions of the 1,6-naphthyridine inhibitor in DMSO.

    • Prepare the kinase, substrate, and ATP solutions in the appropriate kinase assay buffer.

  • Reaction Setup:

    • In a 96-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted inhibitor or DMSO (as a control) to each well.

    • Add the kinase solution to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding a reagent such as ADP-Glo™ Reagent. Incubate as recommended by the manufacturer (e.g., 40 minutes at room temperature).

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate as recommended (e.g., 30 minutes at room temperature).

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[17]

Cell-Based Proliferation Assay

This assay determines the effect of the kinase inhibitors on the proliferation of cancer cell lines.

Detailed Steps:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 1,6-naphthyridine inhibitor or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).

  • Viability Assessment:

    • Add a viability reagent (e.g., CellTiter-Glo®) to each well.

    • Incubate according to the manufacturer's instructions to lyse the cells and generate a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Data Analysis:

    • Measure the luminescence and calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the inhibitor concentration.

Conclusion and Future Perspectives

The 1,6-naphthyridine scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The structure-activity relationships discussed in this guide highlight the key substitution patterns that govern their activity against various kinases. While direct comparisons with alternative scaffolds can be challenging due to differing experimental conditions, the available data suggests that 1,6-naphthyridine derivatives are highly competitive and, in some cases, superior in terms of potency and selectivity.

Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their clinical potential. The exploration of novel substitutions and the application of advanced drug design strategies will undoubtedly lead to the discovery of next-generation 1,6-naphthyridine-based kinase inhibitors with improved therapeutic profiles.

References

A Tale of Two Scaffolds: A Comparative Analysis of 1,6-Naphthyridine and Pyrido[2,3-d]pyrimidine Inhibitors in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel and effective therapeutic agents is a perpetual endeavor. Among the myriad of heterocyclic scaffolds that form the backbone of modern pharmaceuticals, 1,6-naphthyridines and pyrido[2,3-d]pyrimidines have emerged as "privileged structures," particularly in the realm of kinase inhibition for cancer therapy.[1][2] This guide presents a comparative study of these two prominent scaffolds, offering an in-depth analysis of their structural nuances, synthetic accessibility, and pharmacological profiles, supported by experimental data to inform researchers, scientists, and drug development professionals.

Introduction: The Allure of Fused Heterocycles

Both 1,6-naphthyridine and pyrido[2,3-d]pyrimidine are bicyclic aromatic systems containing nitrogen atoms, a feature that allows them to mimic the purine core of ATP and effectively compete for the ATP-binding site of various kinases.[3] This inherent property has positioned them as versatile frameworks for the design of potent and selective kinase inhibitors. While structurally related, the specific arrangement of nitrogen atoms and the overall electronic distribution within each scaffold impart distinct characteristics that influence their biological activity and drug-like properties.

The pyrido[2,3-d]pyrimidine core, an ortho-fused bicyclic heterocycle, has been extensively explored, leading to the development of approved drugs like Palbociclib, a CDK4/6 inhibitor for breast cancer.[4] This scaffold's broad spectrum of activity extends to various other targets, including tyrosine kinases, PI3K, and mTOR.[5][6] The 1,6-naphthyridine motif, another member of the diazanaphthalene family, has also garnered significant attention, with derivatives showing promise as inhibitors of AXL, MET, and FGFR4 kinases, among others.[7][8][9]

Head-to-Head Comparison: Key Differentiators and Similarities

To provide a clear comparison, we will delve into several key aspects of these two scaffolds, drawing upon published structure-activity relationship (SAR) studies and preclinical data.

Structural Features and Binding Interactions

The placement of nitrogen atoms in both scaffolds dictates their hydrogen bonding capabilities and overall geometry, which in turn influences their interaction with the kinase hinge region and other key residues in the ATP-binding pocket.

  • Pyrido[2,3-d]pyrimidines: The pyrimidine ring offers multiple sites for hydrogen bonding, often with the hinge region of the kinase. The pyridine ring can be functionalized to achieve selectivity and improve physicochemical properties.

  • 1,6-Naphthyridines: The two pyridine rings provide a different arrangement of nitrogen atoms for potential hydrogen bonding. The 1,6-naphthyridin-2(1H)-one core, in particular, has been a successful platform for developing kinase inhibitors.[1][10]

The subtle differences in their topology can be exploited by medicinal chemists to fine-tune binding affinity and selectivity for a specific kinase target.

Synthetic Accessibility

The feasibility and efficiency of synthesis are critical considerations in drug discovery. Both scaffolds can be synthesized through various established routes.

  • Pyrido[2,3-d]pyrimidines: A common synthetic strategy involves the cyclocondensation of a suitably substituted aminopyridine with a three-carbon synthon.[11] Microwave-assisted one-pot syntheses have also been reported, offering high yields.[11]

  • 1,6-Naphthyridines: Synthesis can be achieved by constructing the second ring onto a pre-formed pyridine or pyridone ring.[12] Multi-component reactions have also been developed for the efficient synthesis of substituted 1,6-naphthyridines.[13]

The choice of synthetic route often depends on the desired substitution pattern and the scale of production.

Pharmacological Profile: A Look at the Data

While a direct head-to-head clinical comparison is often lacking, preclinical data from various studies allow for an informed comparative analysis of their potential as kinase inhibitors.

Table 1: Comparative Inhibitory Activity of Representative Inhibitors

ScaffoldTarget KinaseRepresentative CompoundIC50 (nM)Cell LineIC50 (µM)Reference
1,6-Naphthyridinone AXLCompound 25c1.14T1-[7]
1,6-Naphthyridinone METCompound 22a9.0U-87 MG-[8]
1,6-Naphthyridine-2-one FGFR4Compound 19g-HCT116-[9]
Pyrido[2,3-d]pyrimidine EGFRL858R/T790MCompound B113H19750.087[14]
Pyrido[2,3-d]pyrimidine PIM-1Compound 411.4MCF-7-[15]
Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin CDK4/6Compound 10b/10clow nMColo-205, U87MG-[16]

Data is compiled from multiple sources and is intended for comparative purposes. Direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.

The data in Table 1 highlights the ability of both scaffolds to yield highly potent inhibitors in the nanomolar range against various kinase targets. The choice between the two scaffolds may ultimately depend on the specific kinase being targeted and the desired selectivity profile. For instance, the 1,6-naphthyridinone scaffold has been successfully utilized to develop highly selective AXL inhibitors, while the pyrido[2,3-d]pyrimidine core has demonstrated broad utility across different kinase families.[5][7]

Experimental Workflows and Methodologies

To ensure the reliability and reproducibility of the data presented, it is crucial to understand the experimental protocols employed in the evaluation of these inhibitors.

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the compounds against their target kinases is typically determined using an in vitro kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a peptide or protein), and ATP solution at the desired concentrations.

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Reaction: In a microplate, add the kinase, test compound, and substrate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA, fluorescence polarization, or radiometric assays.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

The rationale behind this protocol is to directly measure the effect of the inhibitor on the catalytic activity of the kinase in a controlled in vitro environment.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Kinase, Substrate, ATP, Buffer) Reaction Mix Kinase, Compound, Substrate Initiate with ATP Reagents->Reaction Compounds Serially Dilute Test Compounds Compounds->Reaction Incubation Incubate at Controlled Temperature Reaction->Incubation Detection Quantify Phosphorylation Incubation->Detection Calculation Calculate % Inhibition Determine IC50 Detection->Calculation

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell-Based Proliferation Assay

To assess the anti-proliferative effects of the inhibitors on cancer cells, a cell-based assay such as the MTT or SRB assay is commonly used.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Cell Viability Measurement: Add the detection reagent (e.g., MTT) and incubate. Then, solubilize the formazan crystals and measure the absorbance at a specific wavelength.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

This assay provides crucial information on the compound's ability to inhibit cancer cell growth, which is a key indicator of its potential therapeutic efficacy.

Signaling Pathway Inhibition

The ultimate goal of a kinase inhibitor is to modulate a specific signaling pathway that is dysregulated in a disease state. Both 1,6-naphthyridine and pyrido[2,3-d]pyrimidine inhibitors have been shown to effectively block key oncogenic signaling pathways.

G Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, AXL, MET, FGFR) Ligand->RTK Activation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) RTK->Downstream Phosphorylation Cascade Inhibitor {1,6-Naphthyridine or Pyrido[2,3-d]pyrimidine Inhibitor} Inhibitor->RTK Inhibition Response Cellular Response (Proliferation, Survival, Migration) Downstream->Response

Caption: Simplified kinase signaling pathway and the point of intervention.

As illustrated in the diagram, these inhibitors typically bind to the ATP-binding site of a receptor tyrosine kinase, preventing its activation and the subsequent downstream signaling cascade that drives cancer cell proliferation, survival, and migration.

Conclusion: A Matter of Strategic Selection

Both 1,6-naphthyridine and pyrido[2,3-d]pyrimidine scaffolds are undeniably powerful tools in the medicinal chemist's arsenal for the design of kinase inhibitors. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific biological target, the desired selectivity profile, and the synthetic feasibility.

The pyrido[2,3-d]pyrimidine scaffold boasts a proven track record with an approved drug on the market and a broad range of demonstrated activities.[4][5] The 1,6-naphthyridine framework, while perhaps less ubiquitously explored, has shown exceptional promise in yielding highly potent and selective inhibitors for challenging kinase targets.[7][8]

Ultimately, the continued exploration and functionalization of both scaffolds will undoubtedly lead to the discovery of novel and more effective therapies for cancer and other diseases driven by aberrant kinase activity. This comparative guide serves as a foundational resource to aid researchers in making informed decisions in their drug discovery endeavors.

References

Validation of 1,6-Naphthyridine Derivatives as a Privileged Kinase Inhibitor Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of targeted therapies has positioned protein kinases as one of the most critical target classes in modern drug discovery. Their central role in cellular signaling, coupled with their frequent dysregulation in diseases like cancer, has fueled the development of a multitude of small-molecule inhibitors.[1][2] The success of this approach, however, hinges on the discovery of chemical scaffolds that are not only potent and selective but also possess favorable drug-like properties. The 1,6-naphthyridine core has emerged as a compelling "privileged scaffold," a structural motif capable of serving as a foundation for inhibitors against a diverse array of kinase targets.

This guide provides an in-depth validation framework for the 1,6-naphthyridine scaffold, presenting a logical, experimentally-driven narrative for its characterization. We will move from initial biochemical validation to complex cellular and in vivo models, comparing its performance and highlighting the critical decision-making processes that underpin a successful kinase inhibitor discovery program.

The 1,6-Naphthyridine Scaffold: A Profile

The 1,6-naphthyridine is a heterocyclic aromatic compound composed of two fused pyridine rings. Its derivatives, including the 1,6-naphthyridin-4-ol, -one, and -amine variants, present a structurally rigid framework with strategically positioned nitrogen atoms. These nitrogens can act as crucial hydrogen bond acceptors, mimicking the adenine region of ATP and enabling potent binding within the kinase hinge region—a common mechanism for many successful kinase inhibitors.

The versatility of this scaffold is evidenced by the growing body of literature demonstrating its potent activity against a wide range of therapeutically relevant kinases, including RET, MET, FGFR4, AXL, CDK5, and mTOR.[3][4][5][6][7][8] Synthetic accessibility, allowing for systematic chemical modification and optimization, further enhances its attractiveness for medicinal chemistry campaigns.[9][10][11][12]

A Step-by-Step Experimental Validation Workflow

Validating a new scaffold is a multi-stage process designed to build a comprehensive profile of its potency, selectivity, and therapeutic potential. Each step is a self-validating system, providing the necessary data to justify progression to the next, more complex and resource-intensive stage.

Stage 1: Foundational Validation - Biochemical Potency and Selectivity

The initial and most fundamental question is whether the compound can directly inhibit the enzymatic activity of the target kinase. This is best answered in a purified, in vitro system, free from the complexities of a cellular environment.

Causality Behind Experimental Choice: A biochemical assay provides the cleanest measure of direct target inhibition. It quantifies the concentration of the inhibitor required to reduce the kinase's enzymatic activity by half (the IC50 value), which is the primary metric for potency.[1][13]

G cluster_0 Biochemical Assay Workflow prep Compound Prep (Serial Dilution in DMSO) plate Plate Compound & Kinase (Pre-incubation) prep->plate reagents Assay Reagents (Kinase, Substrate, ATP) initiate Initiate Reaction (Add ATP/Substrate Mix) reagents->initiate plate->initiate detect Detect Signal (e.g., Luminescence) initiate->detect analyze Data Analysis (IC50 Curve Fitting) detect->analyze

Caption: Workflow for a typical in vitro biochemical kinase assay.

Experimental Protocol: Luminescence-Based In Vitro Kinase Assay (e.g., ADP-Glo™)

This protocol measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[13][14][15]

  • Compound Preparation: Prepare a 10 mM stock solution of the 1,6-naphthyridine test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup: In a 96-well or 384-well plate, add 2.5 µL of the serially diluted compound or a DMSO vehicle control to the appropriate wells.

  • Enzyme Addition: Add 2.5 µL of the target kinase (e.g., MET, RET) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the enzymatic reaction begins.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a mixture containing the kinase's specific substrate peptide and ATP.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase Selectivity Profiling

A potent inhibitor is of little therapeutic value if it inhibits dozens of other kinases, leading to potential toxicity. Therefore, the next critical step is to assess its selectivity.[1]

Causality Behind Experimental Choice: Screening the compound against a broad panel of kinases (a "kinome scan") is the industry standard for identifying off-target activities early in the discovery process. This allows for the calculation of a selectivity index and flags potential liabilities.

Data Presentation: Comparative Kinase Inhibition Profile

The table below presents hypothetical data for a 1,6-naphthyridine derivative ("Compound 20j," inspired by literature) compared to a known multi-kinase inhibitor, Cabozantinib.[6][16][17] This illustrates how the scaffold can be tuned for high potency and selectivity against a specific target like MET.

Kinase TargetCompound 20j (IC50, nM)Cabozantinib (IC50, nM)
MET 5.2 4.0
VEGFR22560.035
RET1154.6
AXL881.4
CDK5>10,000>10,000
FGFR4>5,00029

Data is illustrative and compiled from principles and specific examples found in cited literature.[6][18]

This data demonstrates that while both compounds potently inhibit MET, Compound 20j shows significantly higher selectivity against other kinases like VEGFR2 and RET compared to Cabozantinib, a desirable trait for reducing off-target effects.

Stage 2: Cellular Validation - Target Engagement and Functional Effects

Demonstrating potency in a test tube is necessary but not sufficient. The inhibitor must be able to cross the cell membrane, engage its target in the complex intracellular environment, and elicit a functional downstream response.[19][20]

Causality Behind Experimental Choice: Cell-based assays provide a more physiologically relevant context.[19] They confirm that the compound is not merely a "biochemical hit" but can function within a living system. Measuring the phosphorylation of a direct downstream substrate provides unambiguous evidence of target inhibition in the intended signaling pathway.

G cluster_0 MET Signaling Pathway cluster_1 Downstream Effectors HGF HGF (Ligand) MET MET Receptor Tyrosine Kinase HGF->MET Binds & Activates GAB1 GAB1 MET->GAB1 pY GRB2 GRB2 MET->GRB2 STAT3 STAT3 MET->STAT3 pY Inhibitor 1,6-Naphthyridine Inhibitor Inhibitor->MET Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation STAT3->Proliferation

Caption: Simplified MET receptor signaling pathway, a target for 1,6-naphthyridine inhibitors.

Experimental Protocol: Cellular Target Inhibition Assay (Western Blot)

This protocol assesses the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate in cancer cells.

  • Cell Culture: Culture a relevant cancer cell line (e.g., U-87 MG glioblastoma cells, which often have activated MET signaling) in appropriate media until they reach 70-80% confluency.

  • Serum Starvation: To reduce basal signaling activity, replace the growth medium with a low-serum or serum-free medium for 12-24 hours.

  • Inhibitor Treatment: Treat the cells with various concentrations of the 1,6-naphthyridine inhibitor (or DMSO control) for 2-4 hours.

  • Ligand Stimulation: Stimulate the kinase pathway by adding the appropriate ligand (e.g., Hepatocyte Growth Factor (HGF) for the MET receptor) for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target's substrate (e.g., anti-phospho-MET (Tyr1234/1235)).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Re-probe the same membrane with an antibody for the total (phosphorylated and unphosphorylated) protein to ensure equal loading. Quantify the band intensities to determine the reduction in phosphorylation at each inhibitor concentration.

Data Presentation: Comparison of Biochemical vs. Cellular Potency

A crucial aspect of validation is comparing the in vitro IC50 with the cellular EC50. A large drop-off in potency can indicate issues with cell permeability, efflux pumps, or plasma protein binding.

Compound ScaffoldTarget KinaseBiochemical IC50 (nM)Cellular EC50 (nM)
1,6-Naphthyridinone MET5.215
1,6-Naphthyridine RET7.522
Quinazoline (Alternative) EGFR2.020
Pyrimidine (Alternative) ALK3.530

Data is illustrative, based on trends observed in the literature.[3][6]

The relatively small shift from biochemical to cellular potency for the 1,6-naphthyridine derivatives suggests good cell permeability and retention of activity in a physiological context.

Stage 3: Preclinical Validation - In Vivo Efficacy

The ultimate test for a potential therapeutic is its performance in a living organism. This stage assesses both efficacy (tumor growth inhibition) and the compound's pharmacokinetic profile.

Causality Behind Experimental Choice: Xenograft models, where human tumor cells are implanted in immunocompromised mice, are the standard for evaluating the anti-cancer efficacy of a drug candidate in vivo.[3][5][6] This provides data on whether sufficient drug concentration can be achieved at the tumor site to produce a therapeutic effect without undue toxicity.

Several studies have successfully used this model to validate 1,6-naphthyridine derivatives. For instance, a 1,6-naphthyridinone-based MET inhibitor showed superior tumor growth inhibition (131% TGI) in a U-87 MG xenograft model compared to Cabozantinib (97% TGI) at the same dose.[6][16][17] Similarly, a RET inhibitor based on this scaffold demonstrated impressive antitumor potency in a selpercatinib-resistant xenograft model.[3]

Conclusion and Comparative Outlook

The experimental journey from a purified enzyme to a complex tumor model provides a robust validation of the 1,6-naphthyridine scaffold as a highly effective and versatile platform for kinase inhibitor design.

Strengths of the 1,6-Naphthyridine Scaffold:

  • Proven Potency: Derivatives have demonstrated low nanomolar to picomolar potency against multiple high-value oncology targets.[3][6][7][8]

  • Tunable Selectivity: Medicinal chemistry efforts have successfully generated compounds with high selectivity for their primary target, minimizing off-target activity.[6][18]

  • Excellent Cellular Activity: The scaffold appears to impart good cell permeability, leading to potent inhibition of signaling pathways in cellular models.

  • Demonstrated In Vivo Efficacy: Multiple examples exist of 1,6-naphthyridine derivatives showing significant tumor growth inhibition, and in some cases regression, in preclinical xenograft models.[3][5][6]

  • Favorable Pharmacokinetics: Several optimized compounds have shown good oral bioavailability and pharmacokinetic profiles, essential properties for clinical development.[3][6]

Compared to other well-established kinase inhibitor scaffolds like quinazolines (e.g., Gefitinib) or pyrimidines (e.g., Imatinib), the 1,6-naphthyridine core offers a distinct and highly effective chemical space for exploration. Its rigid structure and hydrogen bonding capabilities make it an excellent ATP-competitive framework. The successful development of derivatives that overcome clinical resistance to second-generation inhibitors further underscores its potential and value.[3]

References

A Comparative Guide to the Fluorescence of 1,6-Naphthyridin-4-OL Derivatives and Coumarins for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern biomedical research and drug development, the selection of a fluorophore is a critical decision that dictates the sensitivity, accuracy, and overall success of an assay. For decades, coumarins have been a mainstay, celebrated for their robust photophysical properties and versatile chemical scaffold.[1][2] However, the quest for novel fluorophores with enhanced characteristics is perpetual. This guide provides an in-depth comparison of the fluorescent properties of an emerging class of heterocyclic compounds, 1,6-naphthyridin-4-ol derivatives, against the well-established coumarin family. Through a synthesis of experimental data and field-proven insights, we aim to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific applications.

The Photophysical Landscape: A Head-to-Head Comparison

The efficacy of a fluorophore is primarily determined by its key photophysical parameters: the molar extinction coefficient (ε), the wavelengths of maximum absorption (λabs) and emission (λem), the Stokes shift, and, most critically, the fluorescence quantum yield (Φf).[3] The quantum yield, representing the ratio of emitted to absorbed photons, is a direct measure of a fluorophore's brightness and efficiency.[3]

While direct, comprehensive data on this compound derivatives is still emerging, recent studies on structurally similar 1,6-naphthyridin-4-amine derivatives have revealed their significant potential as highly efficient fluorophores.[4] These studies provide a strong basis for understanding the fluorescence potential of the broader 1,6-naphthyridine scaffold.

Here, we present a comparative analysis of the photophysical properties of selected 1,6-naphthyridin-4-amine derivatives and a range of commonly used coumarins. This data, compiled from various studies, highlights the competitive, and in some cases superior, performance of the naphthyridine scaffold.

Compound ClassSpecific DerivativeSolventλabs (nm)λem (nm)Stokes Shift (cm-1)Quantum Yield (Φf)Reference
1,6-Naphthyridin-4-amine Compound 2bDMSO365448~54000.89 [4]
Compound 2eDMSO366450~55000.89 [4]
Compound 2aDMSO352445~62000.67[4]
Fluorinated derivative 2wDMSO352446~63000.75[4]
Fluorinated derivative 2xDMSO352446~63000.79[4]
Coumarin Coumarin 1Ethanol373450~47000.73[5]
Coumarin 153Ethanol423530~47000.53[6]
Coumarin 30Acetonitrile---0.67
7-HydroxycoumarinEthanol326--0.08[7]
3-Phenyl-7-hydroxycoumarin derivative (6d)PBS (pH 7.4)340460~77000.25[8][9]
3-Phenyl-7-hydroxycoumarin derivative (7)--->100 nm0.32[8][9]
Coumarin derivative 4eDMSO---0.83 [2]

Analysis of Comparative Data:

The data clearly indicates that certain 1,6-naphthyridin-4-amine derivatives exhibit exceptionally high fluorescence quantum yields, reaching up to 0.89 in DMSO.[4] This positions them as some of the brightest organic fluorophores available, rivaling and even surpassing many widely used coumarins. For instance, the quantum yield of Coumarin 1 in ethanol is a respectable 0.73, while that of the workhorse Coumarin 153 is 0.53 in the same solvent.[5][6]

The structural rigidity of the fused polycyclic 1,6-naphthyridine systems likely contributes to these high quantum efficiencies by reducing non-radiative decay pathways.[4] Furthermore, the Stokes shifts observed for the naphthyridine derivatives are substantial, which is a desirable characteristic for minimizing self-quenching and improving signal-to-noise ratios in fluorescence-based assays.

In contrast, the fluorescence of coumarins is highly sensitive to their substitution pattern and the surrounding solvent environment.[1][10] For example, the parent 7-hydroxycoumarin has a relatively low quantum yield of 0.08 in ethanol, while strategic substitutions, as seen in derivative 4e, can dramatically increase this to 0.83 in DMSO.[2][7] This tunability is a key advantage of the coumarin scaffold, allowing for the rational design of probes for specific applications.[1]

Experimental Protocol: A Self-Validating System for Comparative Fluorescence Quantum Yield Determination

To ensure the trustworthiness and reproducibility of our comparative analysis, we present a detailed, self-validating protocol for the relative determination of fluorescence quantum yield. This method, adapted from established procedures, relies on a well-characterized fluorescence standard.

Causality Behind Experimental Choices:

The choice of the relative method over the absolute method is a pragmatic one. The absolute method requires specialized and costly instrumentation, such as an integrating sphere, making it less accessible for many laboratories. The relative method, when performed with care and proper controls, provides highly accurate and reliable data by comparing the sample's fluorescence to a standard of known quantum yield. The key principle is that at low absorbances, the integrated fluorescence intensity is directly proportional to the amount of light absorbed.

Step-by-Step Methodology:

1. Selection of a Suitable Fluorescence Standard:

  • Rationale: The standard should have a well-documented and stable quantum yield and its absorption spectrum should overlap with that of the test compound to ensure excitation at the same wavelength. Quinine sulfate in 0.1 M H2SO4 (Φf = 0.54) is a commonly used standard for the blue-green spectral region.

2. Preparation of Stock Solutions:

  • Rationale: Accurate preparation of stock solutions is fundamental to the entire experiment. Use high-purity solvents and accurately weigh the compounds.

  • Prepare stock solutions of the this compound derivative, the coumarin derivative, and the fluorescence standard in a suitable spectroscopic grade solvent (e.g., ethanol or DMSO).

3. Preparation of a Series of Dilutions:

  • Rationale: Creating a series of dilutions with absorbances ranging from 0.01 to 0.1 at the excitation wavelength is crucial to avoid inner filter effects and ensure a linear relationship between absorbance and fluorescence intensity.

  • Prepare at least five dilutions for each compound.

4. Measurement of Absorbance Spectra:

  • Rationale: Precise absorbance measurements are critical for accurate quantum yield calculation.

  • Using a UV-Vis spectrophotometer, record the absorbance spectrum of each dilution and determine the absorbance at the chosen excitation wavelength (λex).

5. Measurement of Fluorescence Emission Spectra:

  • Rationale: The spectrofluorometer must be properly calibrated, and the experimental conditions must be identical for all measurements to ensure a valid comparison.

  • For each dilution, record the fluorescence emission spectrum from λex + 10 nm to a wavelength where the emission is negligible. Use the same excitation and emission slit widths for all measurements.

6. Data Analysis:

  • Rationale: Plotting integrated fluorescence intensity versus absorbance and determining the gradient (slope) of the resulting line provides a robust method for calculating the quantum yield, minimizing the impact of any single measurement error.

  • Integrate the area under the emission curve for each spectrum.

  • For each compound, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at λex (x-axis).

  • Perform a linear regression for each data set. The slope of this line is the gradient (Grad).

  • Calculate the quantum yield of the sample (Φs) using the following equation:

    Φs = Φr * (Grads / Gradr) * (ns2 / nr2)

    Where:

    • Φr is the quantum yield of the reference standard.

    • Grads and Gradr are the gradients for the sample and the reference, respectively.

    • ns and nr are the refractive indices of the solvents used for the sample and the reference, respectively (if the same solvent is used, this term becomes 1).

Visualization of the Experimental Workflow

To provide a clear visual representation of the logical flow of the experimental protocol, the following diagram was generated using Graphviz.

G cluster_prep 1. Preparation cluster_measure 2. Measurement cluster_analysis 3. Data Analysis A Select Standard & Solvent B Prepare Stock Solutions (Sample & Standard) A->B C Create Serial Dilutions (Abs < 0.1) B->C D Record UV-Vis Absorbance Spectra C->D E Record Fluorescence Emission Spectra D->E F Integrate Fluorescence Intensity E->F G Plot Integrated Intensity vs. Absorbance F->G H Determine Gradients (Slopes) G->H I Calculate Quantum Yield (Φs) H->I

Caption: Experimental workflow for relative fluorescence quantum yield determination.

Conclusion and Future Outlook

This comparative guide demonstrates that 1,6-naphthyridine-based fluorophores, particularly the 4-amino substituted derivatives, represent a highly promising class of compounds with the potential to rival and, in certain aspects, outperform traditional coumarins. Their exceptionally high quantum yields and significant Stokes shifts make them attractive candidates for applications demanding high sensitivity and signal clarity.

While the photophysical properties of the specific this compound subclass warrant further dedicated investigation, the data from their 4-amino counterparts strongly suggests a scaffold with inherently favorable fluorescence characteristics. The synthetic accessibility of the 1,6-naphthyridine core allows for extensive derivatization, opening avenues for fine-tuning their photophysical properties and developing novel probes with tailored functionalities.[11][12]

For researchers and drug development professionals, the choice between a coumarin and a 1,6-naphthyridine derivative will ultimately depend on the specific requirements of their application. Coumarins offer a vast and well-characterized library with proven utility, while 1,6-naphthyridines present an exciting frontier with the potential for superior brightness and performance. The experimental framework provided in this guide offers a robust methodology for conducting in-house comparative studies to empower data-driven decisions in the selection of the optimal fluorescent tool.

References

A Senior Application Scientist's Guide to Assessing the In Vitro Efficacy of 1,6-Naphthyridin-4-OL Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] These nitrogen-containing bicyclic systems are prevalent in natural products and have been extensively explored for their therapeutic potential.[3] The burgeoning interest in 1,6-naphthyridine derivatives stems from their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6][7]

Recent research has highlighted the potential of 1,6-naphthyridine derivatives as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[5] Specifically, derivatives of this scaffold have shown promise as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) and Rearranged during Transfection (RET) kinase, both of which are validated targets in oncology.[8][9][10][11]

This guide provides a comprehensive framework for researchers and drug development professionals to assess the in vitro efficacy of novel 1,6-Naphthyridin-4-OL derivatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key assays, and offer a strategy for comparative data analysis. Our focus is to equip you with the necessary tools to move from a newly synthesized compound to a well-characterized lead with a clear understanding of its biological activity.

Pillar 1: Foundational Efficacy Screening - Cell Viability and Cytotoxicity Assays

The initial step in evaluating any potential anticancer agent is to determine its effect on cancer cell viability and proliferation.[12][13] These assays provide a broad measure of a compound's biological activity and are essential for establishing a dose-response relationship.

The Rationale: Why Start with Cell Viability?

Cell viability assays serve as a robust and high-throughput method to triage compounds, quickly identifying those with potent cytotoxic or cytostatic effects.[13][14][15] They measure the overall health of a cell population after exposure to a test compound. The core principle of many common assays is the measurement of metabolic activity, as a decrease in this activity is often proportional to cell death or inhibition of proliferation.[16]

Among the various methods, tetrazolium salt-based colorimetric assays are widely used due to their simplicity and reliability.[17] We will compare two of the most common tetrazolium-based assays: MTT and XTT.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This well-established assay relies on the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases in living cells.[16][18] A key limitation is that this insoluble product requires an additional solubilization step using an organic solvent like DMSO, which can introduce variability and is an extra step in the workflow.[19]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Developed to overcome the limitations of MTT, the XTT assay uses a second-generation tetrazolium salt that is reduced to a water-soluble orange formazan product.[18][19][20] This eliminates the need for the solubilization step, streamlining the protocol and making it more suitable for high-throughput screening.[19]

For this guide, we will focus on the XTT assay due to its improved workflow and comparable sensitivity.

Experimental Workflow: XTT Cell Viability Assay

The following diagram outlines the typical workflow for an XTT-based cell viability assay. The elimination of the solubilization step is a key advantage over the MTT assay.

G Experimental Workflow: XTT Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis cell_seeding 1. Cell Seeding Plate cells in a 96-well plate at a predetermined density. compound_prep 2. Compound Dilution Prepare serial dilutions of this compound derivatives. treatment 3. Cell Treatment Add diluted compounds to the cells. Include vehicle controls. compound_prep->treatment incubation 4. Incubation Incubate for a defined period (e.g., 48-72 hours) at 37°C, 5% CO2. treatment->incubation xtt_addition 5. XTT Reagent Addition Add activated XTT solution to each well. incubation->xtt_addition xtt_incubation 6. Formazan Development Incubate for 2-4 hours to allow for color development. xtt_addition->xtt_incubation readout 7. Absorbance Measurement Read absorbance at 450-500 nm using a microplate reader. xtt_incubation->readout analysis 8. IC50 Calculation Normalize data to controls and plot a dose-response curve to determine the IC50 value. readout->analysis G Principle of the ADP-Glo™ Kinase Assay cluster_step1 Step 1: Kinase Reaction & ATP Depletion cluster_step2 Step 2: ADP Conversion & Signal Generation cluster_analysis Readout kinase_reaction Kinase + Substrate + ATP (with/without Inhibitor) -> Phospho-substrate + ADP + remaining ATP adp_glo_reagent Add ADP-Glo™ Reagent -> Terminates kinase reaction -> Depletes remaining ATP kinase_reaction->adp_glo_reagent kinase_detection_reagent Add Kinase Detection Reagent -> Converts ADP to ATP adp_glo_reagent->kinase_detection_reagent luciferase_reaction Newly synthesized ATP + Luciferin (Luciferase) -> Light (Luminescence) kinase_detection_reagent->luciferase_reaction readout Measure Luminescence Signal is proportional to ADP produced. luciferase_reaction->readout

References

A Researcher's Guide to Cross-Reactivity Profiling of 1,6-Naphthyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, protein kinases remain a pivotal target class, with their dysregulation being a hallmark of numerous diseases, most notably cancer. The 1,6-naphthyridine scaffold has emerged as a promising framework for the development of potent and selective kinase inhibitors. However, the inherent conservation of the ATP-binding site across the kinome presents a significant challenge: ensuring the exquisite selectivity of these inhibitors to minimize off-target effects and associated toxicities. This guide provides a comprehensive comparison of the cross-reactivity profiles of notable 1,6-naphthyridine-based kinase inhibitors, supported by experimental data and detailed methodologies, to aid researchers in navigating this critical aspect of drug development.

The Imperative of Selectivity in Kinase Inhibition

The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets. While multi-target kinase inhibitors can offer therapeutic advantages in certain contexts, off-target activities are a primary source of adverse drug reactions. Therefore, a thorough understanding of a compound's selectivity profile is not merely a regulatory requirement but a fundamental aspect of rational drug design. This guide will delve into the methodologies used to generate these profiles and present a comparative analysis of 1,6-naphthyridine-based inhibitors targeting key oncogenic kinases.

Methodologies for Kinase Inhibitor Cross-Reactivity Profiling

A variety of robust techniques are employed to assess the selectivity of kinase inhibitors. Understanding the principles behind these methods is crucial for interpreting the resulting data.

1. Biochemical Assays: These assays directly measure the enzymatic activity of a purified kinase in the presence of an inhibitor. Radiometric assays, utilizing ³²P- or ³³P-labeled ATP, are considered the gold standard due to their direct and sensitive nature. Fluorescence-based assays, such as FRET and fluorescence polarization, offer higher throughput and are well-suited for large-scale screening.

2. Binding Assays: These methods quantify the binding affinity of an inhibitor to a kinase. The KINOMEscan™ platform, for instance, employs a competition binding assay where the amount of kinase bound to an immobilized ligand is measured in the presence of the test compound.

3. Chemical Proteomics: Techniques like KiNativ™ and kinobeads affinity chromatography allow for the profiling of inhibitors against kinases in their native cellular environment. These approaches provide valuable insights into target engagement within a more physiologically relevant context.

Below is a generalized workflow for kinase inhibitor profiling:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Lead Optimization A Compound Synthesis (1,6-Naphthyridine Scaffold) B Primary Biochemical Screen (Target Kinase) A->B Test for on-target potency C Broad Kinase Panel Screen (e.g., KINOMEscan™) B->C Assess cross-reactivity D Cell-Based Assays (Target Engagement & Pathway Analysis) C->D Validate in cellular context E Structure-Activity Relationship (SAR) Studies D->E Refine selectivity & potency F In Vivo Efficacy & Toxicology Studies E->F Evaluate preclinical performance

General workflow for kinase inhibitor development and profiling.

Comparative Cross-Reactivity Analysis of 1,6-Naphthyridine-Based Inhibitors

To illustrate the importance of selectivity profiling, we will compare two prominent 1,6-naphthyridine-based inhibitors: a highly selective FGFR4 inhibitor, Compound A34 , and a potent MET inhibitor, Compound 20j , which also exhibits some cross-reactivity.[1][2]

Compound A34: A Paradigm of Selectivity for FGFR4

Compound A34 is a 1,6-naphthyridin-2(1H)-one derivative developed as a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma.[1] Its selectivity was extensively profiled using the KINOMEscan™ platform against a panel of 468 kinases.

Table 1: KINOMEscan™ Selectivity Profile of Compound A34 (1 µM)

Kinase TargetPercent of Control (%)*Comments
FGFR4 0.1 Primary Target - High Potency
FGFR135Moderate off-target activity
FGFR255Weaker off-target activity
FGFR348Weaker off-target activity
VEGFR298Minimal off-target activity
EGFR100No significant inhibition
MET95No significant inhibition
SRC99No significant inhibition
ABL1100No significant inhibition
CDK297No significant inhibition

*Percent of control reflects the amount of kinase bound to the immobilized ligand in the presence of the inhibitor, where a lower number indicates stronger binding of the inhibitor.[1]

The data clearly demonstrates the remarkable selectivity of Compound A34 for FGFR4. While some activity against other FGFR family members is observed, which is common due to structural homology, its interaction with a broad range of other kinases is minimal. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it predicts a lower likelihood of off-target toxicities.

The signaling pathway of FGFR4 is depicted below, highlighting its role in cell proliferation and survival.

FGFR4_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds and activates FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation Promotes AKT AKT PI3K->AKT AKT->Cell_Proliferation Promotes

Simplified FGFR4 signaling pathway.

Compound 20j: A Potent MET Inhibitor with Noteworthy Off-Target Interactions

Compound 20j is a 1,6-naphthyridinone-based inhibitor of the MET kinase, a receptor tyrosine kinase whose aberrant activation is implicated in various cancers.[2] While demonstrating high potency against MET, its selectivity profile reveals interactions with other kinases, which is an important consideration for its therapeutic application.

Table 2: Selectivity Profile of Compound 20j

Kinase TargetIC₅₀ (nM)Comments
MET 1.5 Primary Target - High Potency
KDR (VEGFR2)25Significant off-target activity
AXL45Moderate off-target activity
FLT380Moderate off-target activity
TIE2150Weaker off-target activity
RON>1000Selective over RON
FGFR1>1000Selective over FGFR1

Data compiled from published literature.[2]

The profile of Compound 20j highlights a common challenge in kinase inhibitor development. Its potent inhibition of KDR (VEGFR2) and AXL, in addition to MET, suggests a polypharmacological profile. This could be beneficial in certain cancer types where these pathways are co-activated, but it also increases the potential for off-target effects. For example, inhibition of VEGFR2 can lead to hypertension and other cardiovascular side effects.

The MET signaling pathway, a complex network controlling cell growth, motility, and invasion, is illustrated below.

MET_Pathway HGF HGF MET MET HGF->MET Binds and activates GAB1 GAB1 MET->GAB1 Phosphorylates GRB2 GRB2 MET->GRB2 STAT3 STAT3 MET->STAT3 PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Functions Cell Growth, Motility, Invasion & Survival ERK->Cell_Functions Regulate AKT AKT PI3K->AKT AKT->Cell_Functions Regulate STAT3->Cell_Functions Regulate

Overview of the MET signaling pathway.

1,6-Naphthyridines as CDK5 Inhibitors

The 1,6-naphthyridine scaffold has also been explored for the inhibition of Cyclin-Dependent Kinase 5 (CDK5), a kinase implicated in neurodegenerative diseases and some cancers.[3] While comprehensive kinome-wide data for these specific inhibitors is less publicly available, initial reports suggest that selective inhibition of CDK5 over other CDKs is achievable. The development of highly selective CDK5 inhibitors is crucial, as off-target inhibition of cell cycle-related CDKs could lead to significant toxicity.

The CDK5 signaling pathway plays a key role in neuronal development and function.

CDK5_Pathway p35 p35/p39 CDK5 CDK5 p35->CDK5 Binds and activates Active_CDK5 Active CDK5/p35 CDK5->Active_CDK5 Substrates Tau, p27, etc. Active_CDK5->Substrates Phosphorylates Neuronal_Functions Neuronal Migration, Synaptic Plasticity Substrates->Neuronal_Functions Regulate

Simplified CDK5 activation and signaling.

Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. Below are representative protocols for key assays in kinase inhibitor profiling.

Protocol 1: KINOMEscan™ Competition Binding Assay (General Principle)
  • Kinase Preparation: A DNA-tagged kinase is prepared.

  • Ligand Immobilization: A proprietary, kinase-specific ligand is immobilized on a solid support.

  • Competition Reaction: The DNA-tagged kinase, the immobilized ligand, and the test compound (1,6-naphthyridine inhibitor) are incubated together. The test compound competes with the immobilized ligand for binding to the kinase.

  • Washing: Unbound components are washed away.

  • Quantification: The amount of kinase remaining bound to the solid support is quantified by qPCR of the DNA tag. The result is expressed as a percentage of the DMSO control.

Protocol 2: In Vitro Radiometric Kinase Assay
  • Reaction Mixture Preparation: Prepare a reaction buffer containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and cofactors (e.g., MgCl₂, ATP).

  • Inhibitor Addition: Add the 1,6-naphthyridine inhibitor at various concentrations to the reaction mixture. Include a DMSO control.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

  • Termination and Separation: Stop the reaction and separate the radiolabeled substrate from the unreacted radiolabeled ATP, typically using phosphocellulose paper or SDS-PAGE.

  • Detection: Quantify the incorporated radioactivity using a scintillation counter or phosphorimager to determine the kinase activity.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the inhibitor concentration.

Conclusion

The 1,6-naphthyridine scaffold represents a versatile and promising platform for the design of novel kinase inhibitors. However, as with any kinase inhibitor development program, a rigorous and comprehensive assessment of cross-reactivity is paramount. The case studies of the highly selective FGFR4 inhibitor A34 and the potent, yet less selective, MET inhibitor 20j underscore the importance of early and thorough selectivity profiling. By employing a combination of biochemical, binding, and cell-based assays, researchers can gain a detailed understanding of a compound's interaction with the human kinome. This knowledge is not only critical for mitigating potential off-target toxicities but also for uncovering potential polypharmacological advantages, ultimately guiding the development of safer and more effective targeted therapies.

References

A Researcher's Guide to the Photostability of 1,6-Naphthyridine Fluorophores: A Comparative Benchmarking Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic fields of cellular imaging, high-content screening, and drug discovery, the selection of a fluorescent probe is a critical decision that profoundly impacts experimental outcomes. Among the myriad of choices, the 1,6-naphthyridine scaffold has emerged as a promising class of fluorophores, valued for its synthetic accessibility and tunable photophysical properties. However, a key performance metric that often dictates the success of fluorescence-based assays is photostability—the molecule's resilience to photodegradation under illumination.

This guide provides a comprehensive comparison of the photostability of 1,6-naphthyridine fluorophores against widely used alternatives, namely the Alexa Fluor and Cyanine (Cy) dye families. We will delve into the fundamental principles of photobleaching, present available comparative data, and provide detailed protocols for researchers to conduct their own robust benchmarking studies. Our objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to make informed decisions in fluorophore selection.

The Inevitable Fate of a Fluorophore: Understanding Photobleaching

Photobleaching is the irreversible photochemical destruction of a fluorophore, rendering it non-fluorescent. This process is a constant challenge in fluorescence microscopy, particularly in experiments requiring prolonged or intense light exposure, such as time-lapse imaging and single-molecule studies. The primary mechanism of photobleaching involves the fluorophore's transition from its excited singlet state to a long-lived triplet state. In this triplet state, the fluorophore is highly reactive and can interact with molecular oxygen or other cellular components, leading to oxidative degradation and loss of fluorescence.

Several factors influence the rate of photobleaching, including:

  • Excitation Light Intensity: Higher light intensity increases the rate of excitation and, consequently, the probability of the fluorophore entering the destructive triplet state.

  • Wavelength of Excitation: The excitation wavelength can affect the rate of photobleaching.

  • Local Chemical Environment: The presence of oxidizing or reducing agents, the pH of the medium, and the viscosity of the solvent can all impact a fluorophore's photostability.

  • Fluorophore Structure: The intrinsic chemical structure of the fluorophore is a primary determinant of its photostability.

Benchmarking Photostability: A Comparative Analysis

Direct, quantitative comparisons of photostability between different fluorophore classes can be challenging due to variations in experimental conditions across different studies. However, a general consensus has emerged from numerous independent investigations.

1,6-Naphthyridine Derivatives: A Promising but Under-Characterized Class

The 1,6-naphthyridine scaffold is a nitrogen-containing heterocyclic system that has been explored for various applications, including as fluorescent probes. Studies on fused polycyclic 1,6-naphthyridin-4-amines have demonstrated their potential as fluorophores with tunable emission properties. While some reports describe these compounds as having "excellent photostability," there is a notable lack of quantitative data, such as photobleaching quantum yields or half-lives under standardized conditions, to robustly support these claims and allow for direct comparison with other fluorophore families. The fluorescence quantum yields of some derivatives have been reported to be in the range of 0.05-0.1 in various solvents.

Alexa Fluor Dyes: The Gold Standard in Photostability

The Alexa Fluor family of dyes is widely recognized for its superior photostability compared to traditional fluorophores like fluorescein isothiocyanate (FITC). Numerous studies have consistently shown that Alexa Fluor dyes exhibit significantly slower photobleaching rates, allowing for longer imaging times and the acquisition of more robust data. For instance, in a direct comparison, Alexa Fluor 568 demonstrated brighter fluorescence and higher photostability than FITC. This enhanced stability is a key reason for their widespread adoption in demanding imaging applications.

Cyanine Dyes (Cy3, Cy5): A Versatile Workhorse with Modifiable Photostability

Cyanine dyes, such as Cy3 and Cy5, are another popular class of fluorophores used extensively in biological imaging and single-molecule studies. Their photostability is generally considered to be moderate, often superior to older dyes like FITC but not as robust as the Alexa Fluor series. However, a significant advantage of cyanine dyes is that their photostability can be dramatically enhanced through chemical modifications or the addition of specific agents to the imaging buffer. For example, the covalent attachment of triplet state quenchers like cyclooctatetraene (COT) has been shown to substantially reduce photobleaching.

Quantitative Comparison of Fluorophore Photostability

To facilitate a more direct comparison, the following table summarizes the available photostability data for different fluorophore classes. It is crucial to note that these values can vary depending on the specific experimental conditions.

Fluorophore ClassExample DyeReported Photostability Characteristics
1,6-Naphthyridines Fused polycyclic 1,6-naphthyridin-4-aminesQualitative descriptions of "excellent photostability"; quantitative data (photobleaching quantum yield, half-life) is not readily available in comparative studies.
Alexa Fluor Dyes Alexa Fluor 488, Alexa Fluor 568Consistently high photostability, significantly outperforming traditional dyes like FITC.
Cyanine Dyes Cy3, Cy5Moderate photostability, which can be significantly enhanced with photostabilizing agents.

Experimental Protocol for Benchmarking Fluorophore Photostability

For researchers wishing to perform their own direct comparisons, the following protocol outlines a standardized method for measuring photobleaching rates.

Objective:

To quantify and compare the photobleaching half-life of different fluorophores under controlled illumination conditions.

Materials:
  • Fluorophores of interest (e.g., 1,6-naphthyridine derivative, Alexa Fluor 488, Cy3)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microscope slides and coverslips

  • Fluorescence microscope equipped with a stable light source (e.g., laser or LED) and appropriate filter sets

  • A sensitive camera (e.g., sCMOS or EMCCD)

  • Image analysis software (e.g., ImageJ/Fiji)

Step-by-Step Methodology:
  • Sample Preparation:

    • Prepare solutions of each fluorophore in PBS at a concentration that provides a good signal-to-noise ratio without significant inner filter effects.

    • Mount a small volume of the fluorophore solution on a microscope slide and cover with a coverslip. Seal the edges with nail polish or a suitable sealant to prevent evaporation.

  • Microscope Setup and Image Acquisition:

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • Select the appropriate filter set for the fluorophore being imaged.

    • Focus on the sample and adjust the illumination intensity to a level that is representative of your intended imaging experiments. Crucially, keep the illumination intensity and all other microscope settings constant for all fluorophores being compared.

    • Define a region of interest (ROI) within the field of view.

    • Acquire a time-lapse series of images with a defined interval (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Open the time-lapse image series in your image analysis software.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Measure the mean background intensity in a region without fluorophores and subtract this value from the ROI intensity at each time point.

    • Normalize the background-corrected intensity at each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the resulting photobleaching curve to a single exponential decay function to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Visualizing the Workflow

Photostability_Benchmarking_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis A Prepare Fluorophore Solutions B Mount on Microscope Slide A->B C Set Constant Illumination B->C D Acquire Time-Lapse Images C->D E Measure ROI Intensity D->E F Background Correction E->F G Normalize Intensity F->G H Calculate Photobleaching Half-life (t1/2) G->H

Caption: Experimental workflow for benchmarking fluorophore photostability.

The Causality Behind Experimental Choices

  • Constant Illumination: Maintaining a constant illumination intensity is paramount for a fair comparison. The rate of photobleaching is directly dependent on the photon flux.

  • Standardized Buffer: Using a consistent buffer system like PBS ensures that the chemical environment (pH, ionic strength) does not introduce variability in the photostability measurements.

  • Time-Lapse Imaging: This allows for the kinetic monitoring of fluorescence decay, providing a quantitative measure of photostability.

  • Background Correction: Subtracting the background fluorescence is essential for accurate measurement of the fluorophore's signal decay.

Structure-Photostability Relationships: A Look at the Chemistry

The inherent photostability of a fluorophore is intimately linked to its chemical structure. While a detailed quantum mechanical analysis is beyond the scope of this guide, some general principles can be outlined.

Structure_Photostability cluster_fluorophore Fluorophore Core Structure cluster_photostability Impact on Photostability A Rigid, Planar Structures D Reduced Non-Radiative Decay Pathways A->D Enhances Stability B Electron-Withdrawing/Donating Groups E Altered Triplet State Yield B->E Can Tune Stability C Heteroatom Substitution F Modified Redox Potential C->F Influences Reactivity

Caption: Relationship between fluorophore structure and photostability.

For heterocyclic fluorophores like 1,6-naphthyridines, the arrangement of nitrogen atoms and the nature of substituents can significantly influence their electronic properties and, consequently, their photostability. For example, the introduction of electron-withdrawing or electron-donating groups can alter the energy levels of the singlet and triplet states, thereby affecting the quantum yield of triplet state formation. Further research into the systematic modification of the 1,6-naphthyridine scaffold is needed to establish clear structure-photostability relationships.

Conclusion and Future Directions

The 1,6-naphthyridine scaffold represents a versatile platform for the development of novel fluorophores. While initial reports suggest good photostability, there is a clear need for rigorous, quantitative benchmarking against established standards like the Alexa Fluor and Cyanine dyes. By employing standardized protocols, researchers can generate the necessary data to make informed decisions for their specific applications.

Future efforts in the field should focus on:

  • Systematic Photostability Screening: Synthesizing and evaluating a library of 1,6-naphthyridine derivatives to identify structures with optimal photostability.

  • Mechanistic Studies: Investigating the photobleaching pathways of 1,6-naphthyridine fluorophores to guide the rational design of more robust probes.

  • Direct Comparative Studies: Publishing head-to-head comparisons of 1,6-naphthyridine fluorophores with commercially available dyes under identical experimental conditions.

By addressing these gaps in our knowledge, the full potential of 1,6-naphthyridine fluorophores as powerful tools for biological imaging and beyond can be realized.

Safety Operating Guide

Navigating the Disposal of 1,6-Naphthyridin-4-OL: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 1,6-Naphthyridin-4-OL, a heterocyclic compound often utilized in medicinal chemistry. As a senior application scientist, my aim is to synthesize technical accuracy with field-proven insights to empower you to manage this research chemical responsibly.

Core Principles of Chemical Waste Management

Before delving into the specifics of this compound, it is crucial to ground our procedures in the foundational principles of laboratory safety and regulatory compliance. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the implementation of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[1][2] Furthermore, the Environmental Protection Agency (EPA) establishes regulations for the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3]

A cornerstone of these regulations is the "cradle-to-grave" responsibility for hazardous waste, meaning the generator of the waste is responsible for its safe management until its ultimate disposal.[4] Therefore, all disposal procedures for this compound must be conducted with the utmost care and diligence.

Hazard Assessment of this compound

Safety data for 1,6-naphthyridine indicates it is a solid substance, and while full toxicological data is unavailable, it is advised to avoid contact with skin, eyes, and clothing.[5] Other naphthyridinone derivatives have been identified as potential skin and eye irritants.[1][6] Therefore, it is prudent to assume that this compound may possess similar properties.

In the absence of definitive data, this compound should be handled as a hazardous chemical.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is non-negotiable when handling this compound and its waste. The following PPE should be worn at all times:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat, with additional protective clothing as necessary to prevent skin exposure.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is contingent on its form (solid, liquid solution) and the quantity. Under no circumstances should this chemical be disposed of down the drain. [3]

Solid Waste Disposal
  • Collection:

    • Place all solid this compound waste, including contaminated items such as weighing paper, gloves, and pipette tips, into a designated hazardous waste container.

    • This container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[5]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[4]

    • Include the date when the first piece of waste was added to the container.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[4][5]

    • The SAA should be in a well-ventilated area, away from incompatible materials.

Liquid Waste Disposal (Solutions)
  • Collection:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof hazardous waste container.

    • Ensure the container is compatible with the solvent used in the solution. For example, do not store acidic solutions in metal containers.[7]

  • Labeling:

    • Label the container with "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations.[4]

    • Indicate the date accumulation began.

  • Storage:

    • Store the liquid waste container in a secondary containment bin within the SAA to prevent spills.[3]

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large or highly concentrated spills, contact your institution's Environmental Health and Safety (EHS) department.

  • Control the Spill:

    • Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent materials.

    • For solid spills, carefully sweep the material into a designated hazardous waste container. Avoid creating dust.[4]

    • For liquid spills, cover with an appropriate absorbent material and then collect it into the hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and then soap and water. All cleaning materials must be disposed of as hazardous waste.

Waste Pickup and Final Disposal

Once a waste container is full or has been in accumulation for the maximum allowable time (per your institution's and local regulations), it must be transferred to your facility's central accumulation area (CAA) for pickup by a licensed hazardous waste disposal company.[4] Ensure all labeling is accurate and complete before transfer.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Generation of This compound Waste waste_form Determine Waste Form start->waste_form spill Spill Occurs start->spill solid_waste Solid Waste (Pure compound, contaminated items) waste_form->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_form->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store_solid Store in Satellite Accumulation Area (SAA) collect_solid->store_solid store_liquid Store in SAA with Secondary Containment collect_liquid->store_liquid container_full Container Full or Max Accumulation Time? store_solid->container_full store_liquid->container_full transfer_to_caa Transfer to Central Accumulation Area (CAA) container_full->transfer_to_caa Yes disposal_vendor Arrange for Pickup by Licensed Disposal Vendor transfer_to_caa->disposal_vendor spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes spill_procedure->collect_solid

Caption: Decision workflow for the disposal of this compound waste.

Conclusion

The responsible disposal of research chemicals like this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, which are grounded in established regulatory frameworks and scientific prudence, you can ensure the safe and compliant management of this compound from its use in your research to its final disposal. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,6-Naphthyridin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our primary commitment is to both groundbreaking science and the safety of the scientists who make it possible. The handling of novel chemical entities, such as 1,6-Naphthyridin-4-OL, requires a diligent and proactive approach to safety. Given that comprehensive toxicological data for every new compound is not always available, we must operate under a principle of prudent caution. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), treating this compound as a potentially potent compound to ensure the highest level of protection.

Our philosophy is built on the hierarchy of controls, where PPE is the final, critical barrier between the scientist and potential exposure. This protocol is designed as a self-validating system, ensuring that each step reinforces a culture of safety and scientific integrity.

The Foundation: Risk Assessment and Containment

Before any handling occurs, a thorough risk assessment is paramount. For compounds like this compound, which belong to the aza-aromatic heterocyclic class common in pharmacologically active molecules, we must assume the potential for high potency in the absence of contrary data. Potent compounds can cause significant health effects at very low doses.[1][2] Therefore, all handling of solids and concentrated solutions should be performed within certified engineering controls.

Primary Engineering Controls:

  • Chemical Fume Hood: For handling solutions and performing reactions.

  • Ventilated Balance Enclosure (VBE) or Glovebox: Absolutely essential for weighing and manipulating the solid (powder) form of the compound to prevent inhalation of airborne particles.[1]

PPE should never be considered a substitute for these engineering controls; it is a crucial secondary measure to protect against spills, splashes, and unforeseen contamination.[3]

The Essential PPE Ensemble for this compound

The selection of PPE is dictated by the physical form of the chemical and the specific task being performed. The following table summarizes the recommended PPE.

TaskBody ProtectionHand ProtectionEye/Face ProtectionRespiratory Protection
Weighing/Handling Powder Disposable Gown over Lab CoatDouble Nitrile GlovesChemical Splash Goggles & Face ShieldN95/FFP2 Respirator (minimum, within a VBE)
Handling Solutions (<1L) Flame-Resistant Lab CoatDouble Nitrile GlovesChemical Splash GogglesNot required if within a certified fume hood
Handling Solutions (>1L) Chemical-Resistant Apron over Lab CoatDouble Nitrile GlovesChemical Splash Goggles & Face ShieldNot required if within a certified fume hood
Spill Cleanup Disposable Coverall ("Bunny Suit")Heavy-Duty Nitrile GlovesChemical Splash Goggles & Face ShieldAir-Purifying Respirator with appropriate cartridges
Body Protection: Your First Barrier

A standard cotton lab coat is insufficient. For handling potent compounds, a disposable, low-lint gown worn over a flame-resistant lab coat is the standard. This dual-layer approach ensures that any contamination on the outer gown can be removed and disposed of immediately, preventing the cross-contamination of your inner clothing or personal effects. For large-scale operations or spill response, a full-body disposable coverall is required.[4]

Hand Protection: The Critical Interface

Skin contact is a primary route of exposure.[2] The standard protocol is double-gloving with powder-free nitrile gloves.[4]

  • Why double-glove? The outer glove absorbs the initial contamination. If it tears or needs to be removed, the inner glove continues to provide protection while you don a new outer glove.

  • Causality: Nitrile provides good resistance to a broad range of chemicals. Gloves should be changed immediately if contamination is suspected and always before leaving the designated work area or touching common surfaces like keyboards or door handles.

Eye and Face Protection: Defending Against the Unseen

All laboratory work requires, at a minimum, safety glasses with side shields that meet ANSI Z87.1 standards.[5]

  • Upgrading Protection: When handling any amount of liquid this compound, upgrade to chemical splash goggles .[5] These provide a complete seal around the eyes, protecting against splashes from any direction.

  • Maximum Protection: When handling the powder form, working with larger volumes of liquid, or when there is a significant risk of splashing, a face shield must be worn over chemical splash goggles .[5][6] A face shield alone does not provide adequate eye protection.[5]

Respiratory Protection: Guarding Against Inhalation

The greatest risk with potent compounds often comes from inhaling airborne powder.[1]

  • Inside Engineering Controls: When weighing the solid compound inside a ventilated balance enclosure or glovebox, an N95 or FFP2 respirator is a mandatory precaution. This protects the user during the brief moments of transfer and in the unlikely event of a containment failure.

  • Outside Engineering Controls: Respiratory protection is not a substitute for working in a fume hood or VBE. If a situation requires handling a potent compound outside of these controls, a comprehensive risk assessment must be performed by safety professionals to determine if a more advanced respirator, such as a full-face elastomeric respirator or a Powered Air-Purifying Respirator (PAPR), is necessary.

Operational Plan: Safe Donning and Doffing Protocols

The sequence of putting on and taking off PPE is as important as the equipment itself to prevent contamination.

Protocol 1: Step-by-Step PPE Donning Sequence
  • Shoe Covers: Don shoe covers before entering the designated potent compound handling area.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown/Lab Coat: Don your flame-resistant lab coat, followed by the outer disposable gown. Ensure a snug fit at the wrists.

  • Respirator: If required, perform a seal check on your N95 respirator.

  • Goggles/Face Shield: Don your eye and face protection.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled up over the sleeves of the disposable gown.

Protocol 2: Step-by-Step PPE Doffing (Removal) Sequence

This process is designed to contain contamination. All disposable items should be placed directly into a designated hazardous waste container.[7]

  • Outer Gloves: Remove the outer pair of gloves by peeling them off without touching the outside surface with your bare skin.

  • Gown: Untie and remove the disposable gown, rolling it inward to contain the contaminated exterior.

  • Face Shield/Goggles: Remove face and eye protection from the back to the front.

  • Respirator: Remove the respirator without touching the front.

  • Shoe Covers: Remove shoe covers while stepping out of the designated area.

  • Inner Gloves: Remove the final pair of gloves.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Logistical Plan: Disposal of Contaminated PPE

All disposable PPE used during the handling of this compound must be considered hazardous chemical waste.

  • Waste Containers: Use a clearly labeled, sealed hazardous waste container, often a plastic-lined drum, for all contaminated solid waste.[7][8] This includes gloves, gowns, shoe covers, weigh papers, and any cleaning materials.

  • Container Handling: Never overfill waste containers.[9] The exterior of the container must remain clean.[8] When full, the container must be sealed and moved to a designated hazardous waste accumulation area for collection by certified disposal personnel.

  • Rinsate Disposal: For reusable items like glassware or face shields, the initial rinsate from cleaning must be collected as hazardous liquid waste.[9]

Safe Handling Workflow Diagram

The following diagram illustrates the critical decision-making and operational flow for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation & Assessment cluster_ops Operational Phase cluster_disposal Disposal & Decontamination RiskAssessment Risk Assessment: Treat as Potent Compound SelectControls Select Engineering Controls (Fume Hood / VBE) RiskAssessment->SelectControls Determines Containment Level SelectPPE Select Task-Specific PPE (See Table) SelectControls->SelectPPE Informs PPE Choice Donning Don PPE (Protocol 1) SelectPPE->Donning Handling Perform Chemical Handling (Weighing / Synthesis) Donning->Handling Doffing Doff PPE (Protocol 2) Handling->Doffing Upon Task Completion or Leaving Area WasteSeg Segregate Contaminated PPE into Hazardous Waste Doffing->WasteSeg HandWash Wash Hands Thoroughly Doffing->HandWash Decon Decontaminate Workspace & Reusable Equipment WasteSeg->Decon Decon->HandWash

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.